(S)-Methyl 2-aminopent-4-ynoate hydrochloride
説明
特性
IUPAC Name |
methyl (2S)-2-aminopent-4-ynoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKPYFAKGFHRE-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718490 | |
| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166271-28-9 | |
| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl 2-aminopent-4-ynoate hydrochloride: A Versatile Tool in Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of (S)-Methyl 2-aminopent-4-ynoate hydrochloride (CAS Number: 166271-28-9), a chiral building block and enzyme inhibitor of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. This document delves into its chemical properties, synthesis, applications, and the underlying mechanism of its biological activity, offering field-proven insights and detailed protocols for its practical application.
Core Molecular Attributes and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of (S)-propargylglycine. The presence of a terminal alkyne (propargyl group), a chiral amine center, and a methyl ester functionality makes it a highly versatile molecule for chemical modification and incorporation into larger molecular scaffolds.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 166271-28-9 | [1] |
| Molecular Formula | C₆H₁₀ClNO₂ | [1] |
| Molecular Weight | 163.60 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Purity (typical) | ≥98% | [1] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays and as a reactant in various synthetic transformations.[1]
Figure 1: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of the parent amino acid, (S)-propargylglycine. A common and efficient method involves the use of methanol in the presence of trimethylchlorosilane (TMSCl).[2] This approach is favored for its mild reaction conditions and high yields.
Synthetic Workflow
The reaction proceeds via the in situ generation of hydrochloric acid from the reaction of TMSCl and methanol, which catalyzes the esterification of the carboxylic acid and also forms the hydrochloride salt of the amine.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
(S)-Propargylglycine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (freshly distilled)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing (S)-propargylglycine (1 equivalent), add anhydrous methanol (approximately 10 volumes).
-
Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a white solid.[3]
Causality behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of trimethylchlorosilane and to drive the esterification equilibrium towards the product.
-
Slow Addition of TMSCl: Trimethylchlorosilane reacts exothermically with methanol. Slow addition at low temperature helps to control the reaction temperature and prevent potential side reactions.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of complete conversion of the starting material and to avoid prolonged reaction times which might lead to side product formation.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
Building Block in Organic Synthesis
The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. The terminal alkyne can participate in a variety of coupling reactions (e.g., Sonogashira, Click chemistry), while the amine and ester functionalities allow for its incorporation into peptide chains or other amide-containing structures.[4]
Inhibitor of Cystathionine γ-lyase (CSE)
This compound is a known inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the reverse transsulfuration pathway responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).[1][5] This inhibitory activity makes it a valuable chemical probe for studying the physiological and pathological roles of H₂S in various systems, including the cardiovascular and nervous systems.[1]
Its application in this context has been instrumental in elucidating the role of CSE-derived H₂S in processes such as vasodilation, inflammation, and neurotransmission.[6]
Mechanism of Action: Inhibition of Cystathionine γ-lyase
The biological activity of this compound is primarily attributed to its irreversible inhibition of cystathionine γ-lyase (CSE).[7] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5]
The inhibitory mechanism involves the propargylglycine moiety acting as a suicide substrate. The enzyme's catalytic machinery initiates a reaction with the propargylglycine, leading to the formation of a reactive allene intermediate. This intermediate then covalently modifies a key active site residue, leading to the irreversible inactivation of the enzyme.[7]
Figure 3: Simplified schematic of the mechanism of irreversible inhibition of cystathionine γ-lyase by (S)-propargylglycine.
Analytical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.0-4.2 | t | α-CH |
| ¹H | ~3.8 | s | -OCH₃ |
| ¹H | ~2.6-2.8 | m | β-CH₂ |
| ¹H | ~2.0-2.2 | t | γ-CH |
| ¹³C | ~170-172 | - | C=O (ester) |
| ¹³C | ~70-80 | - | Alkyne carbons |
| ¹³C | ~52-54 | - | -OCH₃ |
| ¹³C | ~50-52 | - | α-CH |
| ¹³C | ~30-35 | - | β-CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 128.07.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | C-H stretch (alkyne) |
| ~2900-3100 | N-H stretch (amine hydrochloride) |
| ~2100 | C≡C stretch (alkyne) |
| ~1740 | C=O stretch (ester) |
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound can be determined by chiral HPLC. A common approach involves the use of a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The separation of the (S) and (R) enantiomers allows for the accurate determination of the enantiomeric excess (ee).[8]
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile molecule for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its utility as a chiral building block and a specific inhibitor of cystathionine γ-lyase provides a powerful tool for the synthesis of novel compounds and the investigation of important biological pathways. This guide has provided a comprehensive overview of its properties, synthesis, applications, and mechanism of action, along with practical protocols to facilitate its effective use in the laboratory.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved from [Link]
- Marvel, C. S., & McAnulty, J. F. (1941). Methylamine Hydrochloride. Organic Syntheses, 21, 74.
- Akaike, T., Ida, T., Wei, F. Y., Nishida, M., Kumagai, Y., Sawa, T., ... & Ihara, H. (2017). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International journal of molecular sciences, 18(6), 1234.
- Sun, Q., Collins, R., Huang, S., Holmberg-Schiavone, L., Anand, G. S., Tan, C. H., ... & Lescar, J. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. The Journal of biological chemistry, 284(5), 3076–3085.
- Cronin, L., & Grizou, J. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation.
-
NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]
-
MassBank. (n.d.). 4-methyl-2-pentanone. Retrieved from [Link]
- Ida, T., Sawa, T., Ihara, H., Tsuchiya, D., Watanabe, Y., Kumagai, Y., ... & Akaike, T. (2020). The Supersulfide-Producing Activity of Rat Cystathionine γ-Lyase Is Irreversibly Inactivated by L-CysNO but Not by L-GSNO. Antioxidants, 9(9), 836.
- Loidl, G., Geyer, A., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Sun, Q., Collins, R., Huang, S., Holmberg-Schiavone, L., Anand, G. S., Tan, C. H., ... & Lescar, J. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. Journal of Biological Chemistry, 284(5), 3076-3085.
- Fujioka, N., & Harada, N. (2018). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Symmetry, 10(8), 334.
-
ResearchGate. (n.d.). Diagnostically important ions in the mass spectra of methyl.... Retrieved from [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
- Cappiello, M., Sorbo, S. D., & D'Aniello, C. (2015). Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase. Methods in enzymology, 554, 23-34.
- Kim, D., & Krische, M. J. (2022). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 144(30), 13586-13591.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Cystathionine Gamma Lyase (CSE). Retrieved from [Link]
- Woon, D. E. (2018). Making Glycine Methyl Ester Chiral. Chemphyschem : a European journal of chemical physics and physical chemistry, 19(16), 1969–1972.
- Fields, G. B. (2013). Introduction to Peptide Synthesis. Current protocols in protein science, 71, 18.1.1–18.1.28.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate. Retrieved from [Link]
- Vicente, J. B., Carrillo-Carrion, C., Lopez-Estepa, M., Samos, J., Gallardo, N., G-Roldan, C., ... & Radi, R. (2020). Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. Antioxidants, 9(8), 711.
- Ishii, I., Akahoshi, N., Yamada, H., Nakano, H., Izumi, T., & Suematsu, M. (2004). Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression. The Biochemical journal, 381(Pt 1), 113–123.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Barroso, S., & Valdivia, V. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules (Basel, Switzerland), 22(4), 633.
- Harada, N., & Nakanishi, K. (2018).
- Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6.
-
NIST. (n.d.). 2-Pentanol, 4-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate....
- An, G., Kim, H., Kim, J., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 29(1), 37-39.
-
SpectraBase. (n.d.). 4-Methyl-2-pentanone. Retrieved from [Link]
- Mustafa, A. K., Gadalla, M. M., & Snyder, S. H. (2009). The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American journal of physiology. Lung cellular and molecular physiology, 296(6), L1031–L1038.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. peptide.com [peptide.com]
- 5. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-Methyl 2-aminopent-4-ynoate Hydrochloride: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its strategic applications, and provide insights into its handling and analytical characterization.
Core Molecular Profile
This compound is a non-proteinogenic amino acid ester featuring a terminal alkyne functionality. This unique combination of a chiral amine, a methyl ester, and a reactive alkyne group makes it a highly valuable synthon in medicinal chemistry and chemical biology.
Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is paramount for its effective use in experimental design. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 163.04 g/mol ; 163.60 g/mol | [1][2] |
| CAS Number | 166271-28-9 | [1][2] |
| Appearance | White to off-white solid (typical) | Inferred from common chemical properties |
| Storage | 2-8°C, under an inert atmosphere | [1][2] |
Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights (163.04 g/mol vs. 163.60 g/mol ) is likely due to differences in calculation methods or isotopic composition considerations by various suppliers. For most laboratory applications, this difference is negligible.
Structural Attributes and Reactivity
The molecular architecture of this compound dictates its chemical behavior and utility.
Caption: Molecular structure and key functional groups.
The key reactive sites are:
-
The Primary Amine: The hydrochloride salt form enhances stability and solubility in polar solvents. The free amine can be readily liberated by treatment with a mild base, making it available for standard amine chemistries such as amide bond formation, reductive amination, and N-alkylation.
-
The Terminal Alkyne: This group is the cornerstone of the molecule's utility in modern synthetic chemistry. It is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This allows for the efficient and specific conjugation of this building block to other molecules bearing an azide group.
-
The Methyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This "magic methyl" group can also play a subtle but significant role in modulating the physicochemical properties of a parent molecule, such as lipophilicity and conformational rigidity, which are critical parameters in drug design.[4]
Strategic Applications in Drug Development
The unique trifecta of functional groups in this compound makes it a powerful tool for addressing several challenges in drug discovery.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
In the iterative process of lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile. This compound serves as an excellent scaffold for introducing a propargyl group, which can probe for beneficial interactions within a biological target's binding site.
Caption: Workflow for SAR exploration.
Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues
The development of PROTACs and other targeted protein degraders is a rapidly expanding area of pharmacology. These bifunctional molecules require a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The alkyne functionality of this compound is ideally suited for constructing these linkers via click chemistry, offering a robust and efficient method for connecting the two recognition elements.
Development of Covalent Inhibitors
The terminal alkyne can also be a precursor to other reactive functionalities or can itself act as a mild electrophile in certain enzymatic contexts. This opens up possibilities for its use in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.
Experimental Protocols and Best Practices
To ensure the successful application of this compound, adherence to established protocols is crucial.
Handling and Storage
As a hydrochloride salt, the compound is generally stable. However, to maintain its integrity, it should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[2] This precaution minimizes exposure to moisture and atmospheric oxygen, which could potentially lead to degradation over long-term storage.
Standard Amide Coupling Protocol
This protocol describes a typical procedure for coupling this compound to a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add the coupling agent (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Analytical Characterization
The identity and purity of this compound and its derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals would include the alkyne proton, the alpha-proton, the methyl ester protons, and the carbons of the alkyne and carbonyl groups.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[5] For the hydrochloride salt, one would expect to see the mass of the free amine cation.
Safety and Hazard Considerations
Recommended Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
Conclusion
This compound is a versatile and valuable building block for modern drug discovery and chemical biology. Its unique combination of a chiral center, a reactive alkyne handle for click chemistry, and a modifiable ester group provides a powerful platform for the synthesis of novel bioactive molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
-
PubChem. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O. PubChem. Available at: [Link].
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link].
-
Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. Available at: [Link].
-
ERIC. Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link].
-
PubChem. Methyl 2-acetylpent-4-ynoate | C8H10O3. PubChem. Available at: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Methyl 2-acetylpent-4-ynoate | C8H10O3 | CID 10725563 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-Methyl 2-aminopent-4-ynoate hydrochloride chemical properties
An In-depth Technical Guide to (S)-Methyl 2-aminopent-4-ynoate hydrochloride
This guide provides an in-depth technical overview of this compound, a valuable and versatile building block for researchers in synthetic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique reactivity, and its potential applications, grounding all claims in authoritative references.
Chemical Identity and Physicochemical Properties
This compound is a non-canonical amino acid ester featuring a terminal alkyne functional group. This unique combination of a chiral amine and a reactive alkyne makes it a highly sought-after synthon for introducing propargyl moieties in peptide synthesis, medicinal chemistry, and materials science. The hydrochloride salt form enhances its stability and improves its handling characteristics as a crystalline solid.
Key identifying information and physicochemical properties are summarized below. Note that while some properties are calculated, experimental values for specific batches should always be referenced from the supplier's Certificate of Analysis.
| Property | Value | Source / Method |
| IUPAC Name | methyl (2S)-2-aminopent-4-ynoate;hydrochloride | IUPAC |
| CAS Number | 166271-28-9 | Chemical Registry |
| Molecular Formula | C₆H₁₂ClNO₂ | - |
| Molecular Weight | 165.62 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical |
| Melting Point | Not widely reported; obtain from CoA | Experimental |
| Optical Rotation ([α]D) | Not widely reported; obtain from CoA | Experimental |
| Solubility | Soluble in water, methanol | General |
Synthesis and Characterization
The synthesis of amino acid methyl ester hydrochlorides is a fundamental transformation in organic chemistry. For this compound, a highly efficient and common method involves the one-pot esterification of the parent amino acid using a trimethylchlorosilane (TMSCl) and methanol system.[1]
Rationale for Synthetic Approach
The TMSCl/methanol method is preferred for several reasons:
-
Mild Conditions: The reaction proceeds smoothly at room temperature, preserving the integrity of the sensitive alkyne group and preventing racemization at the chiral center.[1]
-
In Situ Reagent Generation: TMSCl reacts with methanol to generate anhydrous HCl in situ. This is crucial for protonating the amino group and catalyzing the esterification of the carboxylic acid.
-
High Yield: This method is known for producing high yields of the desired product.[1]
-
Simplified Workup: The final product often crystallizes directly from the reaction mixture upon concentration and addition of an anti-solvent, simplifying purification.[1]
Detailed Experimental Protocol
This protocol is an illustrative example based on established methods.[1] Researchers should adapt it based on laboratory conditions and scale.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous methanol (approx. 10 volumes relative to the amino acid).
-
Reagent Addition: Cool the methanol to 0 °C in an ice bath. Slowly add trimethylchlorosilane (TMSCl, ~2.0 equivalents) dropwise. Causality: This exothermic reaction generates the HCl catalyst. Slow addition at 0 °C is a critical safety and control measure.
-
Starting Material: After stirring the TMSCl/methanol solution for 15 minutes, add (S)-2-aminopent-4-ynoic acid (1.0 equivalent) in one portion.
-
Reaction: Remove the ice bath and allow the suspension to warm to room temperature. Stir vigorously for 12-15 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-fifth of its original volume.
-
Crystallization: Add an anti-solvent such as diethyl ether or tetrahydrofuran (THF) (approx. 4-5 volumes) to the concentrate with stirring. The desired this compound will precipitate as a white solid.
-
Purification: Cool the mixture to 0-5 °C to maximize crystallization. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any residual impurities, and dry under vacuum.
Workflow Diagram
Caption: Synthetic workflow for (S)-Methyl 2-aminopent-4-ynoate HCl.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical characterization is required. While specific spectra are proprietary to suppliers, the expected results are:
-
¹H NMR: Will show characteristic peaks for the terminal alkyne proton, the alpha-proton, the methylene protons, and the methyl ester protons, with appropriate chemical shifts and coupling constants.
-
¹³C NMR: Will confirm the presence of the alkyne, ester carbonyl, and other carbon atoms in the structure.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free base, confirming the molecular weight.
-
HPLC: Used to determine the purity and, with a chiral column, the enantiomeric excess (e.e.) of the final product. Suppliers like BLDpharm typically provide such analytical data upon request.[2]
Reactivity and Applications in Drug Development
The utility of this compound stems from the orthogonal reactivity of its functional groups.
-
Terminal Alkyne: This group is a powerful handle for bio-conjugation and synthetic elaboration. It readily participates in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": For linking the amino acid to molecules bearing an azide group.
-
Sonogashira Coupling: For forming carbon-carbon bonds with aryl or vinyl halides, enabling the construction of complex molecular scaffolds.
-
-
Amino Ester: This functionality allows for standard peptide bond formation (after deprotection of the amine), enabling its incorporation into peptide chains as a non-canonical amino acid.
The introduction of a methyl group can significantly impact a drug candidate's properties. The "magic methyl" effect can enhance binding affinity by displacing water molecules in a binding pocket or improve pharmacokinetic properties like metabolic stability.[3][4] The rigid, linear geometry of the alkyne provides a defined conformational constraint, which is a valuable strategy in rational drug design to optimize ligand-receptor interactions.[3] Its role as a building block for novel inhibitors, for instance in HIV research, highlights the importance of such unique synthons.[5]
Safety and Handling
As a Senior Application Scientist, I must stress the importance of proper safety protocols. This compound, like many amino acid hydrochlorides and fine chemicals, requires careful handling.
| Hazard Class | GHS Information (Anticipated) |
| Skin Irritation | Expected to cause skin irritation.[6] |
| Eye Irritation | Causes serious eye irritation.[6][7][8] |
| Respiratory | May cause respiratory tract irritation.[6][7] |
| Ingestion | May be harmful if swallowed.[8][9][10] |
Recommended Procedures
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[9][11] Ensure that eyewash stations and safety showers are nearby.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[8][9][11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][10]
-
Skin: Wash off immediately with soap and plenty of water.[7][11]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
-
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation. Its defined stereochemistry, versatile alkyne handle, and straightforward synthesis make it a cornerstone reagent for developing novel peptides, complex molecular probes, and next-generation therapeutic agents. Understanding its properties, synthesis, and safe handling is the first step toward unlocking its full potential in the laboratory.
References
- Material Safety Data Sheet. (2010).
-
methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2010).
- SAFETY DATA SHEET. (2009).
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
-
2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300 - PubChem. (n.d.). PubChem. Retrieved from [Link]
- This compound | 166271-28-9 - Pharmaffiliates. (n.d.). Pharmaffiliates.
-
[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
- (S)-métil 2-aminopent-4-enoate hydrochloride Cas: 173723-62-1. (n.d.). XD.
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Molecules, 28(16), 6092. Retrieved from [Link]
- Amino acid methyl ester hydrochloride preparation. (2013). Google Patents.
-
Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. (2020). RSC Publishing. Retrieved from [Link]
Sources
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
(S)-Methyl 2-aminopent-4-ynoate Hydrochloride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the physical properties of (S)-Methyl 2-aminopent-4-ynoate hydrochloride. While specific experimentally determined data for this compound is not extensively available in public literature, this document outlines the core physicochemical parameters and provides detailed, field-proven methodologies for their determination. The protocols described herein are designed to yield accurate and reproducible results, essential for applications in research, synthesis, and drug development.
Introduction to this compound
This compound is a chiral amino acid ester derivative featuring a terminal alkyne group. This functional group makes it a valuable building block in medicinal chemistry and chemical biology, particularly for use in "click chemistry" reactions, bioconjugation, and the synthesis of modified peptides and peptidomimetics.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
Chemical Structure:
Core Physicochemical Properties
While experimentally determined values for properties such as melting point, solubility, and specific rotation are not readily found in the cited literature, the following table summarizes key identifiers and computed data. The subsequent sections provide robust protocols for the experimental determination of these crucial parameters.
| Property | Value | Source |
| CAS Number | 166271-28-9 | [2] |
| Molecular Formula | C₆H₁₀ClNO₂ | [2] |
| Molecular Weight | 163.60 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail the methodologies for determining the key physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp, well-defined melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[3] Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2°C per minute near the expected melting point to ensure thermal equilibrium.[4]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting (T1). The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting (T2). The melting range is reported as T1-T2.[3]
Causality in Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.
-
Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in equilibrium, providing an accurate measurement.
-
Dry Sample: The presence of solvent can depress the melting point, leading to inaccurate results.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is essential for its application in synthesis, formulation, and biological assays. As a hydrochloride salt of an amino acid ester, it is expected to be soluble in polar solvents.[5][6]
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate).
-
Sample Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique such as HPLC, UV-Vis spectroscopy (if a chromophore is present or can be derivatized), or by gravimetric analysis after solvent evaporation.
-
Expression of Results: Solubility is typically expressed in units of mg/mL or mol/L.
Causality in Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Constant Temperature and Agitation: Guarantees that a true equilibrium is reached and maintained.
-
Clear Supernatant: Prevents undissolved solid particles from interfering with the concentration measurement.
Caption: Workflow for Optical Rotation Measurement.
Conclusion
This technical guide has provided a framework for understanding and determining the key physical properties of this compound. While specific experimental data is sparse, the outlined protocols for melting point, solubility, and optical rotation are based on established scientific principles and are applicable to this class of compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for the successful application of this versatile chemical building block in research and development.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
-
Gul, S., & Tasneem, S. (2008). Synthesis, characterization and biological evaluation of some new prodrugs of flurbiprofen. Acta Farmaceutica Bonaerense, 27(1), 59-66. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
LibreTexts. (2021, August 15). Experiment 1: Melting Points. Chemistry LibreTexts. Retrieved from [Link]
-
Reddy, G. S., & Kumar, M. S. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecular Diversity, 11(2-4), 131-135. [Link]
-
Chen, Y., & Liu, Y. (2018). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 6, 53. [Link]
- Etzerodt, T., & Andersen, R. J. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42 (pp. 1-35). Royal Society of Chemistry.
-
Aapptec. (2020, October 20). Alkyne Containing Amino Acids. Retrieved from [Link]
-
Meinert, C., & de Marcellus, P. (2017). The effects of circularly polarized light on amino acid enantiomers produced by the UV irradiation of interstellar ice analogs. Astronomy & Astrophysics, 604, A38. [Link]
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved January 22, 2026, from [Link]
-
Molecules. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(12), 2296. [Link]
-
Organic Letters. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]
-
Journal of the American Chemical Society. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. Journal of the American Chemical Society. [Link]
-
DSpace@MIT. (n.d.). EXPERIMENT #1: Unknown Amino Acid (UAA). Retrieved January 22, 2026, from [Link]
-
LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]
-
University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved January 22, 2026, from [Link]
-
MDPI. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Molecules. [Link]
-
ResearchGate. (2014). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (2021). Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-acetylpent-4-ynoate. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Methyl (R)-2-aminopent-4-ynoate hydrochloride. Retrieved January 22, 2026, from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction
The unique structural motifs of (S)-Methyl 2-aminopent-4-ynoate hydrochloride—a terminal alkyne, a methyl ester, and a primary amine as a hydrochloride salt—necessitate a multi-faceted spectroscopic approach for unambiguous identification and purity assessment. Each technique provides a unique piece of the structural puzzle, and their combined application ensures the integrity of the material used in further research and development. This guide is structured to provide not just the expected data, but also the scientific rationale behind the spectral predictions and the experimental considerations for obtaining reliable results.
Molecular Structure and Key Spectroscopic Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.
Molecular Structure of this compound
Figure 1. Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, we can predict the chemical shifts and splitting patterns for each unique proton environment.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Terminal Alkyne) | ~2.5 - 2.8 | t | ~2.5 | 1H |
| H-3 (Propargylic CH₂) | ~2.9 - 3.2 | m | - | 2H |
| H-2 (α-CH) | ~4.3 - 4.6 | t | ~6.5 | 1H |
| OCH₃ (Ester) | ~3.8 - 4.0 | s | - | 3H |
| NH₃⁺ (Ammonium) | ~8.5 - 9.5 | br s | - | 3H |
Interpretation and Rationale
-
Terminal Alkyne (H-5): The proton on the terminal alkyne is expected to appear as a triplet due to coupling with the adjacent methylene (CH₂) group. Its chemical shift is relatively downfield for an acetylenic proton due to the electron-withdrawing effects of the nearby ester and ammonium groups.
-
Propargylic CH₂ (H-3): These protons are adjacent to both the alkyne and the chiral center. They will be diastereotopic and are expected to show a complex multiplet due to coupling with both the terminal alkyne proton and the α-proton.
-
α-Proton (H-2): This proton is on the chiral carbon, adjacent to the electron-withdrawing ammonium and ester groups, leading to a significant downfield shift. It is expected to be a triplet due to coupling with the adjacent methylene group.
-
Ester Methyl Protons (OCH₃): The methyl group of the ester will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.
-
Ammonium Protons (NH₃⁺): The protons of the ammonium group are acidic and will likely exchange with residual water in the NMR solvent. This typically results in a broad singlet that may not integrate to exactly three protons. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-5 (Terminal Alkyne) | ~72 - 76 |
| C-4 (Internal Alkyne) | ~78 - 82 |
| C-3 (Propargylic CH₂) | ~25 - 30 |
| C-2 (α-C) | ~50 - 55 |
| C-1 (Carbonyl) | ~168 - 172 |
| OCH₃ (Ester) | ~53 - 56 |
Interpretation and Rationale
-
Alkyne Carbons (C-4, C-5): The sp-hybridized carbons of the alkyne group appear in a characteristic region of the ¹³C NMR spectrum. The terminal carbon (C-5) is typically slightly upfield of the internal carbon (C-4).
-
Propargylic CH₂ (C-3): This methylene carbon is in a typical aliphatic region.
-
α-Carbon (C-2): The chiral carbon is attached to the nitrogen and the carbonyl group, shifting it downfield.
-
Carbonyl Carbon (C-1): The ester carbonyl carbon will be the most downfield signal in the spectrum, which is a highly characteristic feature.
-
Ester Methyl Carbon (OCH₃): The methyl carbon of the ester group appears in the aliphatic region, with a chemical shift influenced by the adjacent oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Data
| Functional Group | Expected Absorption (ν, cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3100 - 2800 (broad) | Strong |
| C-H Stretch (Alkyne) | ~3300 | Strong, sharp |
| C≡C Stretch (Alkyne) | ~2120 | Weak to medium |
| C=O Stretch (Ester) | ~1745 | Strong |
| C-O Stretch (Ester) | ~1250 | Strong |
Interpretation and Rationale
-
N-H Stretch: The ammonium group will exhibit a very broad and strong absorption band in the high-frequency region of the spectrum, which is characteristic of N-H stretching in amine salts.
-
Alkyne C-H Stretch: The stretching vibration of the C-H bond of the terminal alkyne gives rise to a strong and sharp peak at approximately 3300 cm⁻¹. This is a highly diagnostic peak.
-
Alkyne C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity peak around 2120 cm⁻¹. Its intensity can sometimes be low for terminal alkynes.
-
Ester C=O Stretch: The carbonyl group of the ester will produce a very strong and sharp absorption band around 1745 cm⁻¹.
-
Ester C-O Stretch: The C-O single bond stretch of the ester will also be a strong absorption, typically found in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of the free base, (S)-Methyl 2-aminopent-4-ynoate, is 127.14 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 128.1.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃): A fragment corresponding to [M+H - CH₃OH]⁺ at m/z ~96.
-
Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z ~68.
-
Cleavage of the propargyl group: Fragmentation can lead to ions corresponding to the loss of the propargyl side chain.
-
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to best practices in sample preparation and instrument operation is crucial.
Workflow for Spectroscopic Analysis
Figure 2. A generalized workflow for the spectroscopic characterization of this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is a good option for hydrochloride salts, but the NH protons will exchange and not be visible. DMSO-d₆ will allow for the observation of the NH protons.
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better resolution.
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as a mixture of methanol and water.
-
-
Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
Conclusion
The comprehensive spectroscopic analysis of this compound through the combined application of NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This guide, by detailing the expected spectral data and the underlying principles of interpretation, serves as a valuable resource for researchers. The provided experimental protocols offer a framework for obtaining high-quality data, ensuring the scientific integrity of studies involving this important chiral building block.
References
An In-depth Technical Guide to the Solubility Profile of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to suboptimal drug absorption, hindering clinical efficacy.[1] This guide provides a comprehensive framework for characterizing the solubility profile of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a novel small molecule with potential therapeutic applications. Due to the limited availability of public data on this specific compound, this document outlines the fundamental principles and detailed experimental protocols necessary to generate a robust and insightful solubility profile. We will delve into the theoretical underpinnings of solubility for this molecule, present methodologies for both kinetic and thermodynamic solubility assessment, and discuss the critical influence of pH and other physicochemical factors. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data essential for informed decision-making in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a paramount parameter.[1] Insufficient solubility can severely limit the dissolution rate in the gastrointestinal tract, leading to low and erratic absorption and, consequently, poor bioavailability.[2] Therefore, a thorough understanding of an API's solubility profile is not merely a characterization step but a cornerstone of a successful drug development program.
This compound is an amino acid ester derivative. Its structure, featuring a primary amine, a methyl ester, and a terminal alkyne, suggests a complex interplay of factors will govern its solubility. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[3] This guide will provide the necessary theoretical background and practical experimental designs to fully elucidate the solubility characteristics of this promising molecule.
Physicochemical Properties and Predicted Solubility Behavior
A foundational understanding of the molecular structure of this compound allows for informed predictions of its solubility behavior.
-
Key Functional Groups:
-
Primary Amine (-NH2): This group is basic and will be protonated at acidic and neutral pH, forming the highly polar ammonium salt (-NH3+). This protonation is expected to significantly contribute to aqueous solubility.[6]
-
Methyl Ester (-COOCH3): This group can act as a hydrogen bond acceptor, contributing to solubility. However, it is also susceptible to hydrolysis, particularly at extreme pH values.
-
Terminal Alkyne (-C≡CH): This is a relatively nonpolar moiety that may slightly decrease aqueous solubility.
-
Hydrochloride Salt: The presence of the hydrochloride salt ensures that the amine group is protonated, which generally leads to higher water solubility compared to the free base form.[3]
-
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility:
The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.[7] The primary amine group will exist in equilibrium between its protonated (ionized, more soluble) and neutral (less soluble) forms. This relationship is described by the Henderson-Hasselbalch equation. Consequently, the solubility of this compound is expected to be highest at acidic pH where the amine is fully protonated and decrease as the pH increases towards and beyond its pKa.[8]
Experimental Determination of Solubility: A Two-Pronged Approach
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. These two parameters provide different, yet complementary, insights into the compound's behavior.
Kinetic Solubility: A High-Throughput Screening Tool
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[9] It is a rapid assessment often used in early drug discovery to flag compounds with potential solubility issues.[10] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[11][12]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium concentration of a compound in a saturated solution at a given temperature.[13][14] This is a more time- and resource-intensive measurement but provides the most accurate and reliable solubility data, which is crucial for lead optimization and pre-formulation studies.[9][15]
Detailed Experimental Protocols
The following sections provide step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Determination by Nephelometry
This protocol describes a high-throughput method to assess the kinetic solubility of the target compound.
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffers (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffers for a pH range)
-
96-well microplates
-
Nephelometer or a plate reader with turbidity measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of the desired aqueous buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[10]
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Workflow Diagram: Kinetic Solubility Determination
Caption: Workflow for kinetic solubility determination.
Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method with HPLC Analysis
This protocol details the gold-standard shake-flask method for determining the equilibrium solubility.
Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Aqueous buffers covering a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[16][17]
-
Standard Curve: Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility samples.
-
Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility at that specific pH and temperature.
Workflow Diagram: Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of this compound and should be systematically investigated.
| Factor | Rationale for Investigation | Recommended Experimental Approach |
| pH | As a weak base, the ionization state and thus solubility are highly pH-dependent.[18] This is critical for predicting oral absorption in the varying pH environments of the GI tract. | Determine thermodynamic solubility in a series of buffers ranging from pH 1 to 8.[19] |
| Temperature | The dissolution process can be endothermic or exothermic, affecting solubility.[2] Body temperature (37°C) is particularly relevant for physiological predictions. | Conduct thermodynamic solubility studies at different temperatures, such as 25°C and 37°C. |
| Co-solvents | In formulation development, co-solvents may be used to enhance solubility.[18] | Investigate the effect of common pharmaceutical co-solvents (e.g., ethanol, propylene glycol) on solubility. |
| Ionic Strength | The presence of other salts in the medium can influence solubility through the common ion effect or by altering the activity of the solute.[20] | Evaluate solubility in buffers with varying ionic strengths. |
Data Presentation and Interpretation
The collected solubility data should be presented clearly and concisely to facilitate interpretation and decision-making.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Kinetic | 7.4 | 25 | > 200 | > 1.22 |
| Thermodynamic | 2.0 | 25 | 5500 | 33.6 |
| Thermodynamic | 4.5 | 25 | 4800 | 29.3 |
| Thermodynamic | 6.8 | 25 | 1500 | 9.17 |
| Thermodynamic | 7.4 | 25 | 350 | 2.14 |
| Thermodynamic | 7.4 | 37 | 420 | 2.57 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
A plot of thermodynamic solubility versus pH is highly informative and can be used to estimate the compound's pKa. The results will guide the selection of appropriate formulation strategies. For instance, high solubility in acidic conditions suggests good dissolution in the stomach, which is favorable for oral absorption.
Conclusion
Characterizing the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework, grounded in scientific principles, for conducting a thorough solubility assessment. By employing the detailed protocols for kinetic and thermodynamic solubility and systematically investigating the influence of key factors like pH and temperature, researchers can generate the robust and reliable data necessary to navigate the challenges of drug formulation and delivery. A deep understanding of solubility will ultimately de-risk the development process and maximize the chances of clinical success for this promising molecule.
References
-
Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.[11][15]
- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-Metric solubility. 2:correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85-89.
-
Ascendia Pharmaceuticals. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.[1]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.[2]
-
Daldrup, J. B. G., Held, C., Sadowski, G., & Schembecker, G. (2012). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 51(42), 13917-13926.[7]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7233-7239.[21]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.[18]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[3]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[10]
-
ResearchGate. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[8]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(1), 317-324.[16]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.[17]
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.[9]
-
ResearchGate. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.[22]
-
Akay, C., & Er, E. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 38(2), 77-88.[19]
-
Scribd. (n.d.). Factors Affecting Drug Solubility.[20]
-
ResearchGate. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of...[12]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?[23]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.[24]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences. Research Signpost.[13]
-
ResearchGate. (2018). Is there any possibility of making a salt in the amino group from an amino acid ester?[25]
-
Li, S., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(1), 6-10.[14]
-
Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... Journal of Pharmaceutical Sciences, 101(9), 3047-3057.[26]
-
Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.[27]
-
Slideshare. (2019). solubility experimental methods.pptx.[28]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[29]
-
PubChem. (n.d.). methyl (2S)-2-aminopentanoate hydrochloride.[30]
-
BLDpharm. (n.d.). This compound.[4]
-
Pharmaffiliates. (n.d.). This compound.[5]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[31]
-
NCERT. (n.d.). Amines.[6]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1466-1474.[32]
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. quora.com [quora.com]
- 4. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. ovid.com [ovid.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 24. improvedpharma.com [improvedpharma.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pharmatutor.org [pharmatutor.org]
- 28. solubility experimental methods.pptx [slideshare.net]
- 29. lup.lub.lu.se [lup.lub.lu.se]
- 30. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structure, incorporating a terminal alkyne, a methyl ester, and a primary amine as a hydrochloride salt, presents specific challenges and considerations for its stable storage and handling. This guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and recommended storage conditions for this compound. Furthermore, it outlines detailed experimental protocols for assessing its stability, ensuring the integrity of this valuable reagent in research and development settings.
Chemical and Physical Properties
This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free base.[1]
| Property | Value |
| CAS Number | 166271-28-9 |
| Molecular Formula | C₆H₁₀ClNO₂ |
| Molecular Weight | 163.60 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C (Refrigerator) |
Key Structural Features and Their Impact on Stability
The stability of this compound is dictated by the interplay of its three primary functional groups: the methyl ester, the primary amine (as a hydrochloride salt), and the terminal alkyne.
-
Methyl Ester: The methyl ester is susceptible to hydrolysis, a primary degradation pathway for this class of compounds. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, (S)-2-aminopent-4-ynoic acid, and methanol.[2] The hydrochloride salt of the amine provides some protection against base-catalyzed hydrolysis by keeping the local environment acidic.[1]
-
Primary Amine Hydrochloride: The presence of the amine as a hydrochloride salt is crucial for the compound's stability. It prevents the free amine from participating in nucleophilic side reactions, such as intramolecular cyclization or intermolecular reactions with the ester or alkyne moieties. The salt form also improves the compound's solubility in polar solvents.[1]
-
Terminal Alkyne: Terminal alkynes are generally stable functional groups.[3] However, they can undergo reactions under specific conditions, such as in the presence of strong bases or certain transition metals.[2][3] While significant degradation via the alkyne group is not expected under recommended storage conditions, its potential reactivity should be considered when designing experiments or formulations.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing appropriate storage and handling procedures.
Caption: Potential degradation pathways for this compound.
Hydrolysis of the Methyl Ester
The most probable degradation route is the hydrolysis of the methyl ester to form (S)-2-aminopent-4-ynoic acid and methanol. This reaction is accelerated by the presence of moisture and is catalyzed by both acids and bases.[2] Although the hydrochloride salt provides an acidic environment that can slow down base-catalyzed hydrolysis, prolonged exposure to humid conditions or dissolution in neutral or basic aqueous solutions can lead to significant degradation.
Racemization
Under basic conditions, the chiral center at the alpha-carbon can undergo racemization, leading to the formation of the (R)-enantiomer.[2] This is a critical consideration for applications where stereochemical purity is essential. The hydrochloride salt form helps to mitigate this risk by maintaining an acidic pH.
Potential Intramolecular Reactions
While less common, especially for the hydrochloride salt, the potential for intramolecular reactions exists if the primary amine is deprotonated to its free base form. The free amine could potentially act as a nucleophile, attacking the ester to form a lactam or interacting with the alkyne. However, the stability of the hydrochloride salt makes these pathways less likely under recommended storage conditions.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen. |
| Container | Tightly sealed, light-resistant container | Protects from moisture and light-induced degradation. |
| Handling | Handle in a dry, well-ventilated area. Avoid contact with strong bases and oxidizing agents. | Prevents deprotonation of the amine and potential side reactions. |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential for monitoring the purity of this compound over time and under various stress conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Development of a Stability-Indicating HPLC Method
A systematic approach is required to develop an HPLC method capable of separating the parent compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Step 1: Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products and to demonstrate the specificity of the analytical method.[4][5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at 70°C.
-
Photostability: Expose a solution of the compound to UV light.
Step 2: HPLC Method Development
A reverse-phase HPLC method is generally suitable for this type of compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm).
The method should be optimized to achieve baseline separation of the parent peak from all degradation product peaks.
Protocol for Long-Term Stability Study
Once a stability-indicating method is established, a long-term stability study can be initiated.
-
Sample Preparation: Store aliquots of this compound in tightly sealed vials under the recommended storage conditions (2-8°C, inert atmosphere).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, dissolve a sample in a suitable diluent and analyze by the validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of the parent compound remaining and any degradation products formed. The results will establish the shelf-life of the compound under the specified storage conditions.
Conclusion
This compound is a valuable synthetic building block whose stability is critical for its successful application. The primary degradation pathway is the hydrolysis of the methyl ester, which is mitigated by storing the compound as a hydrochloride salt at refrigerated temperatures and under an inert atmosphere. The terminal alkyne is expected to be stable under these conditions. For critical applications, the implementation of a stability-indicating analytical method and a long-term stability study are strongly recommended to ensure the quality and integrity of this important research chemical.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Harris, E. B. J., et al. (2016). Is terminal alkyne stable in acid amine coupling reaction condition? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
-
Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]
-
International Journal of Innovative Research and Technology. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Retrieved from [Link]
-
SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]
Sources
The Aminopentynoate Scaffold: A Cornerstone in Mechanism-Based Inhibition and Chemical Biology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminopentynoate scaffold, a privileged structural motif in medicinal chemistry, is characterized by a five-carbon backbone containing a terminal alkyne and an amino group. This unique combination of functional groups imparts significant biological activity, primarily by acting as a mechanism-based inactivator, or "suicide inhibitor," of key metabolic enzymes. The terminal alkyne serves as a latent reactive species—a "warhead"—that, once activated by the target enzyme's catalytic machinery, forms a covalent bond with an active site residue, leading to irreversible inhibition. This guide provides an in-depth exploration of the aminopentynoate scaffold, detailing its mechanism of action, applications in drug development for neurological disorders, and its utility as a versatile tool in chemical biology for activity-based protein profiling.
Introduction to the Aminopentynoate Scaffold
In the landscape of drug design, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, offering a robust starting point for the development of novel therapeutics.[1][2] The aminopentynoate scaffold has emerged as one such platform, valued for its inherent chemical features that can be exploited for targeted enzyme inhibition. Its structure, typically an amino acid analogue, allows it to be recognized by enzymes that process endogenous amino acid substrates. The defining feature, however, is the terminal alkyne group (a carbon-carbon triple bond), which is relatively inert under physiological conditions but poised for enzymatic activation.
This guide will focus on the most well-characterized application of this scaffold: the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a primary focus on γ-aminobutyric acid aminotransferase (GABA-AT), a critical enzyme in neurotransmitter metabolism.[3][4]
The Alkyne 'Warhead': Mechanism-Based Enzyme Inactivation
The primary biological significance of the aminopentynoate scaffold lies in its function as a mechanism-based inactivator. These molecules are designed as substrates that hijack the target enzyme's own catalytic cycle to generate a highly reactive species, which then covalently modifies and inactivates the enzyme.[3] This process is highly specific because the reactive warhead is only unmasked by the catalytic activity of the intended target.
Case Study: Inactivation of γ-Aminobutyric Acid Aminotransferase (GABA-AT)
GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-AT, the concentration of GABA in the brain increases, which can correct imbalances in neuronal excitation and is a therapeutic strategy for epilepsy and other neurological conditions.[3][5]
Compounds like (S)-4-amino-5-hexynoic acid (a close analogue) and other acetylenic GABA derivatives serve as prototypic examples.[6][7] The inactivation mechanism proceeds through several discrete, enzyme-catalyzed steps:
-
Recognition and Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the enzyme's PLP cofactor, mimicking the first step of the natural substrate's binding.
-
Enzymatic Tautomerization: A proton is abstracted from the inhibitor by an active site base, leading to a conjugated allene intermediate. This is the key activation step.
-
Michael Addition: The highly electrophilic allene is attacked by a nucleophilic residue in the enzyme's active site (e.g., a cysteine or lysine).
-
Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.
This elegant mechanism ensures high target specificity, as the inhibitor will not react with other proteins that do not possess the specific catalytic machinery to generate the allene intermediate.
Caption: Mechanism of GABA-AT inactivation by an aminopentynoate inhibitor.
Applications in Drug Development
The ability to elevate GABA levels by irreversibly inhibiting GABA-AT has significant therapeutic implications, particularly in neurology.[3]
| Compound Class | Target Enzyme | Therapeutic Area | Key Insights |
| Acetylenic GABA Analogues | GABA Aminotransferase (GABA-AT) | Epilepsy, Seizure Disorders | Irreversibly increases brain GABA levels, reducing neuronal hyperexcitability.[3][6] |
| Acetylenic GABA Analogues | GABA Aminotransferase (GABA-AT) | Addiction (e.g., cocaine, nicotine) | Elevated GABA levels can antagonize the dopamine surge in the nucleus accumbens associated with reward and addiction.[3] |
| Other Aminopentynoate Derivatives | Ornithine Aminotransferase (OAT) | Cancer (potential) | Inhibition of OAT can disrupt cancer cell metabolism; research is ongoing. |
This targeted approach offers a powerful strategy for modulating neurotransmitter levels with high specificity, forming the basis for drugs used to treat conditions characterized by GABA deficiency.
The Scaffold as a Versatile Chemical Biology Tool
Beyond its direct therapeutic use, the aminopentynoate scaffold is a powerful tool for chemical biology research, particularly in Activity-Based Protein Profiling (ABPP) .[8][9] ABPP uses chemical probes to assess the functional state of enzymes directly within complex biological systems.[10]
The terminal alkyne in the aminopentynoate scaffold serves as a bio-orthogonal "handle." It does not react with most biological molecules but can be specifically derivatized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[11] This allows for a two-step approach to protein labeling and identification.[12]
Workflow for Activity-Based Protein Profiling
An ABPP experiment using an aminopentynoate probe follows a validated, multi-step workflow:
-
Probe Incubation: The aminopentynoate probe is introduced to a biological sample (e.g., cell lysate, live cells). The probe will only react with its active enzyme target(s).
-
Lysis & Click Chemistry: The cells are lysed, and a reporter tag containing a complementary azide group (e.g., biotin-azide for enrichment, or a fluorophore-azide for imaging) is added. A copper catalyst is used to "click" the reporter tag onto the alkyne handle of the probe-labeled protein.
-
Analysis:
-
Visualization: If a fluorescent tag was used, proteins can be separated by SDS-PAGE and visualized via in-gel fluorescence scanning.
-
Identification: If a biotin tag was used, the labeled proteins can be enriched using streptavidin beads, digested (e.g., with trypsin), and identified using mass spectrometry.
-
This workflow provides a direct readout of enzyme activity rather than just protein abundance, offering crucial insights into cellular function and drug-target engagement.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
Experimental Protocol: ABPP for GABA-AT Target Identification
Objective: To identify and visualize active GABA-AT in a mouse brain homogenate using an aminopentynoate-based probe.
Materials:
-
Aminopentynoate-alkyne probe
-
Mouse brain tissue
-
Lysis Buffer (e.g., PBS, pH 7.4, with protease inhibitors)
-
Rhodamine-Azide reporter tag
-
Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) Sulfate (CuSO₄)
-
SDS-PAGE materials and fluorescence gel scanner
Methodology:
-
Preparation of Brain Homogenate:
-
Homogenize fresh mouse brain tissue in ice-cold Lysis Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant (proteome).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Probe Labeling:
-
Aliquot 50 µg of the brain proteome into microcentrifuge tubes.
-
Add the aminopentynoate-alkyne probe to a final concentration of 1 µM.
-
Self-Validating Control: Include a control sample pre-incubated with a known irreversible GABA-AT inhibitor (e.g., Vigabatrin) for 30 minutes before adding the probe. This should block probe binding and result in a loss of signal, confirming target specificity.
-
Incubate all samples for 30 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
To each sample, add the following pre-mixed click chemistry reagents in order:
-
Rhodamine-Azide (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Vortex briefly and incubate for 1 hour at room temperature, protected from light.
-
-
Analysis by SDS-PAGE:
-
Quench the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil samples for 5 minutes.
-
Separate proteins on a 12% polyacrylamide gel.
-
Visualize labeled proteins using a fluorescence gel scanner (excitation/emission appropriate for rhodamine). A distinct band should appear at the molecular weight corresponding to GABA-AT, which should be absent or significantly reduced in the control lane.
-
Conclusion and Future Outlook
The aminopentynoate scaffold represents a masterful example of rational drug design and chemical tool development. Its role as a mechanism-based inactivator provides a pathway to highly selective and potent drugs, particularly for neurological targets like GABA-AT.[3] Furthermore, its incorporation of a bio-orthogonal alkyne handle makes it an invaluable probe for exploring enzyme function in native biological systems through activity-based protein profiling.[8][12] Future research will likely expand the application of this versatile scaffold to other enzyme classes and disease areas, leveraging its unique combination of biological recognition and latent chemical reactivity to advance both medicine and fundamental science.
References
-
Garattini, S., & Mennini, T. (1989). Pharmacology of amineptine: synthesis and updating. Clinical Neuropharmacology, 12 Suppl 2, S13-8. [Link]
-
Taylor, C. P. (1998). Mechanisms of action of gabapentin. Revue Neurologique, 154 Suppl 1, S39-45. [Link]
-
Palfreyman, M. G., & Schechter, P. J. (1981). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. Molecular and Cellular Biochemistry, 39, 197-205. [Link]
-
Löscher, W. (1982). Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions. Journal of Neurochemistry, 38(2), 293-301. [Link]
-
Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 64(15), 10836-10869. [Link]
-
Mitchell, A. C., & Pinto, D. J. P. (2019). Privileged Scaffolds for Library Design and Drug Discovery. Methods in Molecular Biology, 2000, 1-28. [Link]
-
Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
Porta, E. O. J., et al. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]
-
Fang, C., et al. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Cambridge Bioscience. (n.d.). (S)-2-Aminopent-4-ynoic acid. Retrieved from [Link]
-
Precise PEG. (n.d.). (S)-2-Aminopent-4-ynoic acid. Retrieved from [Link]
-
Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16983. [Link]
-
Zádor, F., et al. (2022). Recent advances in piperidones as privileged scaffolds for drug discovery and development. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]
-
Harvey, A. L., Edrada-Ebel, R., & Quinn, R. J. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 52, 1-8. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 11. (S)-2-Aminopent-4-ynoic acid - MedChem Express [bioscience.co.uk]
- 12. researchgate.net [researchgate.net]
Harnessing Irreversible Inhibition: A Technical Guide to the Research Potential of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
Abstract
(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a potent, mechanism-based inactivator of ornithine aminotransferase (OAT), a critical enzyme at the nexus of amino acid and polyamine metabolism.[1] OAT overexpression has been identified as a significant factor in the proliferation and metastasis of several cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC), making it a compelling therapeutic target.[2][3][4] Furthermore, OAT's role in modulating glutamate and GABA levels in the brain suggests its potential as a target for neurological disorders.[1][5] This guide provides an in-depth analysis of the compound's mechanism of action, summarizes the current state of research, and outlines promising future research directions for drug development professionals and researchers. We will explore novel therapeutic applications, advanced mechanistic studies, and strategies for analog development, supported by detailed experimental protocols and validated references.
The Molecular Logic: Mechanism of Action
This compound functions as a suicide inhibitor, a class of irreversible inhibitors that are catalytically activated by their target enzyme. The inactivation process is a sophisticated interplay of the enzyme's natural catalytic cycle and the inhibitor's latent reactivity.
The OAT enzyme, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, operates via a "ping-pong" mechanism.[1] It first transfers the δ-amino group from its natural substrate, ornithine, to the PLP cofactor, releasing glutamate-5-semialdehyde.[1] (S)-Methyl 2-aminopent-4-ynoate mimics the natural substrate, entering the active site. The enzyme then initiates its catalytic machinery, abstracting a proton. This enzymatic activation transforms the relatively inert alkyne moiety of the inhibitor into a highly reactive allene intermediate. This electrophilic species then covalently bonds with a key nucleophilic residue in the enzyme's active site, leading to permanent, irreversible inactivation.[6] This mechanism-based approach ensures high specificity for the target enzyme, a desirable trait for therapeutic agents.
The potency of irreversible inhibitors like this cannot be accurately measured by a simple IC50 value, due to their time-dependent nature.[7] Instead, their efficiency is characterized by the ratio kinact/KI, where kinact is the maximum rate of inactivation and KI is the concentration of inhibitor required for half-maximal inactivation.[8] Determining these kinetic parameters is crucial for quantifying the inhibitor's efficacy.
Current Research Landscape & Identified Opportunities
Oncology: Starving the Tumor
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation. OAT is frequently overexpressed in cancers like HCC and NSCLC, where it plays a pivotal role in supplying building blocks for tumor growth.[2][3][4] By catalyzing the conversion of ornithine, OAT contributes to the synthesis of proline and glutamate, and influences polyamine pathways, all of which are critical for cancer cell survival and proliferation.[1]
Preclinical studies have validated OAT as a viable target. Inhibition of OAT has been shown to suppress tumor growth and reduce levels of alpha-fetoprotein (AFP), a biomarker for HCC, in animal models.[2][4] Specifically, OAT inactivation has been demonstrated to inhibit the growth of HCC xenografts in mice at doses as low as 0.1 mg/kg.[4][9] In NSCLC, OAT promotes proliferation and metastasis, and its absence significantly suppresses tumor growth in nude mice.[3] This presents a clear therapeutic rationale: inhibiting OAT with agents like this compound could effectively "starve" cancer cells of essential metabolites.
| Parameter | Hepatocellular Carcinoma (HCC) | Non-Small Cell Lung Cancer (NSCLC) |
| OAT Expression | Prominently overexpressed.[4] | Upregulated in cells and clinical samples.[3] |
| Role of OAT | Supports proliferation and AFP secretion.[4] | Promotes proliferation, invasion, and migration.[3] |
| Effect of Inhibition | Suppresses tumor growth and AFP levels in vivo.[2][4] | Suppresses tumor growth and metastasis in vivo.[3] |
| Table 1: Role of OAT and the effect of its inhibition in selected cancers. |
Neuroscience: Rebalancing Brain Chemistry
OAT is integral to brain metabolism, influencing the levels of key neurotransmitters. The enzyme's catabolism of ornithine produces glutamate, the primary excitatory neurotransmitter.[1] This pathway indirectly affects the synthesis of GABA, the primary inhibitory neurotransmitter. Consequently, modulating OAT activity presents a potential strategy for treating neurological conditions characterized by an imbalance of these neurotransmitters.
For instance, reduced OAT activity has been observed in the brains of patients with Huntington's disease, suggesting a potential link to the glutamatergic neuron deterioration seen in the condition.[5] While the precise implications are still under investigation, this finding opens the door to exploring whether targeted OAT inhibition could have therapeutic value in neurodegenerative diseases. Conversely, increasing GABA levels through the inhibition of related enzymes is a proven strategy for managing epilepsy. The potential for OAT inhibitors to modulate the glutamate/GABA balance warrants investigation in this and other neurological contexts.
Future Research Frontiers
The unique properties of this compound position it as a valuable tool for both basic research and therapeutic development. The following areas represent key opportunities for investigation.
Expansion to New Oncological Indications
Given the fundamental role of ornithine and polyamine metabolism in cell proliferation, the therapeutic potential of OAT inhibition likely extends beyond HCC and NSCLC.
-
Research Directive: Screen a broad panel of cancer cell lines (e.g., prostate, pancreatic, breast cancer) for OAT expression levels. Correlate expression with sensitivity to this compound.
-
Rationale: Cancers with high metabolic rates or those known to be dependent on proline or polyamine synthesis are prime candidates. This approach could identify novel cancer types amenable to this therapeutic strategy.
Elucidating the Role in the Tumor Microenvironment
The impact of metabolic changes often extends beyond the cancer cells themselves, affecting the surrounding tumor microenvironment (TME), including immune cells and angiogenesis.
-
Research Directive: Investigate the effect of OAT inhibition on immune cell function within the TME. Additionally, study its impact on endothelial cells and angiogenesis, as some amino acid transporters are linked to tumor vasculature development.[10]
-
Rationale: Understanding how OAT inhibition remodels the TME could reveal opportunities for combination therapies, for instance, with immune checkpoint inhibitors.
Advanced Mechanistic and Structural Studies
A deeper understanding of the inhibitor-enzyme interaction can guide the development of next-generation compounds with improved properties.
-
Research Directive: Obtain a high-resolution crystal structure of OAT covalently bound to the activated form of (S)-Methyl 2-aminopent-4-ynoate.
-
Rationale: A detailed structural map of the inactivated complex will reveal the precise amino acid residues involved in the covalent bond and other non-covalent interactions. This information is invaluable for the rational design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Analog Synthesis and Structure-Activity Relationship (SAR) Studies
Systematic modification of the inhibitor's structure can lead to compounds with superior drug-like properties.
-
Research Directive: Synthesize a focused library of analogs by modifying the methyl ester, the amino group, and the length of the carbon chain. Evaluate these new compounds for their OAT inhibitory activity and selectivity against other aminotransferases (e.g., GABA-AT, ASAT, ALAT).
-
Rationale: SAR studies will establish which molecular features are critical for activity and can be modified to tune properties like cell permeability, metabolic stability, and off-target effects.
Caption: Workflow for the development and optimization of novel OAT inhibitors.
Pharmacokinetic and Toxicological Profiling
A critical step in drug development is to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to assess its safety profile.
-
Research Directive: Conduct comprehensive preclinical studies to determine the pharmacokinetic parameters of this compound. Perform toxicology studies to identify any potential off-target effects or liabilities.
-
Rationale: The long-lasting effect of irreversible inhibition means that the pharmacodynamic effect can persist long after the drug is cleared from circulation.[6][11] Understanding the rate of new OAT synthesis is therefore essential for designing an effective dosing regimen.[11]
Caption: Metabolic pathway alterations resulting from OAT inhibition.
Key Experimental Methodologies
Synthesis of this compound
While specific patented routes exist, a general approach involves the esterification of the corresponding amino acid.[12]
-
Esterification: Suspend (S)-2-aminopent-4-ynoic acid in methanol (8-10 volumes).
-
Reagent Addition: Cool the suspension and add trimethylchlorosilane (1.3-1.8 molar equivalents) dropwise, maintaining the temperature.[12]
-
Reaction: Allow the reaction to proceed at room temperature for 12-15 hours, monitoring by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Crystallization: Add an anti-solvent such as tetrahydrofuran or diethyl ether to precipitate the hydrochloride salt.[12]
-
Purification: Collect the crystals by filtration, wash with cold anti-solvent, and dry under vacuum to yield the final product.[13][14] Causality Note: Trimethylchlorosilane reacts with methanol in situ to generate HCl, which acts as the catalyst for the esterification and also forms the final hydrochloride salt, improving the compound's stability and solubility.
In Vitro OAT Inhibition Assay (Ninhydrin-based)
This protocol measures the formation of pyrroline-5-carboxylate (P5C), a product of the OAT reaction.[15][16]
-
Reagent Preparation: Prepare assay buffer (100 mM potassium pyrophosphate, pH 8.0), substrate solutions (L-ornithine, α-ketoglutarate), and cofactor solution (pyridoxal 5'-phosphate, PLP).[15]
-
Enzyme Pre-incubation: In a 96-well plate, pre-incubate recombinant human OAT with varying concentrations of this compound in the assay buffer containing PLP for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. This step is critical for time-dependent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-ornithine and α-ketoglutarate to the wells. Incubate at 37°C for a fixed time (e.g., 20 minutes).[15]
-
Reaction Quenching: Stop the reaction by adding 3N perchloric acid.[15][16]
-
Color Development: Add 2% ninhydrin solution and heat the plate in a boiling water bath for 5 minutes. P5C reacts with ninhydrin to form a colored product.[15][16]
-
Measurement: After cooling and centrifugation, transfer the supernatant to a new plate and measure the absorbance at 510 nm.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration to determine the observed rate of inactivation (kobs). These values are then used to calculate kinact and KI.[8] Self-Validation Note: Including a no-inhibitor control establishes the baseline 100% enzyme activity. A no-enzyme control corrects for any background signal. Running the assay at multiple time points confirms the time-dependent nature of the inhibition.
Conclusion
This compound is more than a simple enzyme inhibitor; it is a precision tool for dissecting and targeting metabolic pathways that are fundamental to disease. Its mechanism-based, irreversible action offers a durable pharmacological effect that is highly desirable for indications like oncology. The existing preclinical data in HCC and NSCLC provide a strong foundation for its continued development. The outlined research areas—from exploring new cancer indications and dissecting its role in the tumor microenvironment to detailed mechanistic studies and analog development—represent a robust roadmap for unlocking the full therapeutic potential of this promising compound. The path forward requires a multidisciplinary approach, combining synthetic chemistry, enzymology, cell biology, and in vivo pharmacology to translate the clear molecular logic of OAT inhibition into novel, effective therapies.
References
-
Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. (2021). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
Two continuous coupled assays for ornithine-δ-aminotransferase. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Ornithine-δ-Aminotransferase Inhibits Neurogenesis During Xenopus Embryonic Development. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
- Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
OAT gene: MedlinePlus Genetics. (2009). MedlinePlus. Retrieved January 22, 2026, from [Link]
-
Assay of ornithine aminotransferase with ninhydrin. (1994). Analytical Biochemistry. Retrieved January 22, 2026, from [Link]
-
Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21. (2018). Journal of Cellular Physiology. Retrieved January 22, 2026, from [Link]
-
Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S). (2023). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Irreversible Enzyme Inhibition Kinetics and Drug–Drug Interactions. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ornithine aminotransferase in Huntington's disease. (1982). Brain Research. Retrieved January 22, 2026, from [Link]
-
Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. (2024). Knya. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
CheKine™ Micro Ornithine Aminotransferase (δ-OAT) Activity Assay Kit. (n.d.). Abbkine. Retrieved January 22, 2026, from [Link]
-
Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.
-
Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.
-
Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
Sources
- 1. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways [mdpi.com]
- 2. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ornithine aminotransferase in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. knyamed.com [knyamed.com]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 15. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride from L-glutamic acid
Application Note & Protocol
Topic: A Stereoretentive
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-Methyl 2-aminopent-4-ynoate, a non-canonical amino acid featuring a terminal alkyne, is a valuable building block in medicinal chemistry and chemical biology. Its propargyl side chain serves as a versatile handle for "click" chemistry, enabling the site-specific modification of peptides and proteins, the development of novel drug conjugates, and the creation of sophisticated molecular probes.[] This application note provides a detailed, field-proven protocol for the stereoretentive synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, starting from the inexpensive and readily available chiral pool starting material, L-glutamic acid.[2] The described multi-step synthesis leverages a robust protecting group strategy and a key aldehyde-to-alkyne transformation via the Ohira-Bestmann homologation. Each step is accompanied by in-depth explanations of the experimental choices, self-validating analytical checkpoints, and comprehensive procedural details to ensure reproducibility and high fidelity of the final product.
Introduction & Strategic Overview
The synthesis of chiral α-amino acids is a cornerstone of modern pharmaceutical development.[2] The ability to introduce non-natural side chains allows for the fine-tuning of biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics. The target molecule, (S)-Methyl 2-aminopent-4-ynoate, is of particular interest due to its utility in bioorthogonal ligation reactions.
The challenge in its synthesis is the transformation of the γ-carboxylic acid side chain of L-glutamic acid into a propargyl group while preserving the inherent (S)-stereochemistry at the α-carbon. Our synthetic strategy is designed around this core principle and is outlined below.
Overall Synthetic Workflow
The synthesis proceeds in four main stages:
-
Orthogonal Protection: Selective protection of the α-amino and γ-carboxyl functional groups of L-glutamic acid to direct reactivity towards the γ-position.
-
Side-Chain Reduction & Oxidation: Conversion of the γ-carboxyl group into a key aldehyde intermediate.
-
Alkyne Formation: One-carbon homologation of the aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.
-
Final Deprotection: Removal of the amino-protecting group and formation of the target hydrochloride salt.
Sources
Chiral Synthesis of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride: A Detailed Guide for Advanced Applications
This document provides a comprehensive guide for the chiral synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a valuable building block in medicinal chemistry and drug development. This non-natural amino acid ester, with its unique alkynyl functionality, serves as a versatile precursor for constructing complex molecular architectures, including modified peptides and bioactive heterocyclic compounds. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic route.
Introduction: The Significance of this compound
Unnatural amino acids are critical components in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics and to create novel molecular scaffolds.[1][2] The (S)-enantiomer of methyl 2-aminopent-4-ynoate is of particular interest due to the presence of a terminal alkyne. This functional group allows for a variety of subsequent chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which is widely used for bioconjugation and the synthesis of complex molecules.[3]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent synthetic steps. A reliable and scalable enantioselective synthesis is therefore paramount for its practical application.
Retrosynthetic Analysis and Strategy
The core challenge in synthesizing this compound lies in the stereoselective installation of the amine group at the α-carbon. Several asymmetric synthesis strategies can be envisioned.[1][4] This guide will focus on a well-established and highly effective approach: the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, followed by regioselective ring-opening of the resulting epoxide. This method is renowned for its high enantioselectivity and broad substrate scope.[5][6][7]
Caption: Retrosynthetic analysis for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.
Synthesis of (E)-Pent-2-en-4-yn-1-ol
This initial step involves the synthesis of the key allylic alcohol precursor.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propargyl alcohol | 56.06 | 5.61 g | 0.10 |
| Acetaldehyde | 44.05 | 4.41 g | 0.10 |
| Ethylmagnesium bromide (3.0 M in ether) | - | 33.3 mL | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethylmagnesium bromide solution in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of propargyl alcohol in anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Recool the mixture to 0 °C and add a solution of acetaldehyde in anhydrous diethyl ether dropwise over 30 minutes.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (E)-Pent-2-en-4-yn-1-ol as a colorless oil.
Sharpless Asymmetric Epoxidation
This is the crucial enantioselective step to establish the desired stereocenter.[5][7]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (E)-Pent-2-en-4-yn-1-ol | 82.10 | 8.21 g | 0.10 |
| L-(+)-Diethyl tartrate (L-(+)-DET) | 206.19 | 2.47 g | 0.012 |
| Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | 284.22 | 2.84 g | 0.01 |
| tert-Butyl hydroperoxide (TBHP, 5.5 M in decane) | 90.12 | 36.4 mL | 0.20 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| 4 Å Molecular Sieves | - | 5 g | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask containing 4 Å molecular sieves, add anhydrous dichloromethane.
-
Cool the flask to -20 °C (using a cryocooler or a dry ice/acetone bath).
-
Add L-(+)-diethyl tartrate and titanium(IV) isopropoxide and stir for 30 minutes at -20 °C.
-
Add a solution of (E)-Pent-2-en-4-yn-1-ol in dichloromethane dropwise.
-
Stir for an additional 15 minutes.
-
Slowly add the tert-butyl hydroperoxide solution over 1 hour, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through Celite® to remove the titanium salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral epoxide. This is often used in the next step without further purification.
Regioselective Epoxide Opening with Azide
The epoxide is opened with an azide source to introduce the nitrogen functionality with inversion of configuration.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Epoxide from 3.2 | ~98.10 | ~9.8 g | ~0.10 |
| Sodium azide (NaN₃) | 65.01 | 9.75 g | 0.15 |
| Ammonium chloride (NH₄Cl) | 53.49 | 8.02 g | 0.15 |
| Methanol/Water (4:1) | - | 250 mL | - |
Procedure:
-
Dissolve the crude epoxide in the methanol/water solvent mixture in a 500 mL round-bottom flask.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 70 °C) and stir for 12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido diol.
Oxidation and Esterification
The primary alcohol of the azido diol is oxidized to a carboxylic acid, which is then esterified.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Azido Diol | ~141.13 | ~14.1 g | ~0.10 |
| Jones Reagent (CrO₃/H₂SO₄) | - | As needed | - |
| Acetone | 58.08 | 300 mL | - |
| Methanol, anhydrous | 32.04 | 200 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 10.7 mL | 0.15 |
Procedure (Oxidation):
-
Dissolve the crude azido diol in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 2 hours at 0 °C.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azido acid.
Procedure (Esterification):
-
Dissolve the crude azido acid in anhydrous methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by flash chromatography to obtain (S)-Methyl 2-azidopent-4-ynoate.
Reduction of the Azide and Salt Formation
The final steps involve the reduction of the azide to the primary amine and subsequent formation of the hydrochloride salt.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Methyl 2-azidopent-4-ynoate | 153.14 | 15.3 g | 0.10 |
| Palladium on Carbon (10% Pd/C) | - | 1.5 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |
| Hydrochloric Acid (HCl) in Diethyl Ether (2.0 M) | - | 55 mL | 0.11 |
Procedure:
-
Dissolve the azido ester in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst, and wash the Celite® with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude amine in a minimal amount of cold diethyl ether.
-
Slowly add the ethereal HCl solution with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound and key intermediates.[8] The spectra should be consistent with the expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis to ensure the stereochemical integrity of the synthesis.[9][10][]
-
Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values.
Troubleshooting and Key Considerations
-
Low Enantioselectivity in Epoxidation: Ensure that all reagents and solvents for the Sharpless epoxidation are strictly anhydrous. The temperature must be carefully controlled at -20 °C.
-
Poor Regioselectivity in Epoxide Opening: The use of ammonium chloride as a mild acid catalyst favors the desired SN2 attack at the less hindered carbon.
-
Incomplete Azide Reduction: Ensure the Pd/C catalyst is active. If the reaction stalls, fresh catalyst can be added. The reaction should be monitored by TLC or ¹H NMR to confirm the disappearance of the azide signal.
-
Purification Challenges: The final hydrochloride salt is typically a crystalline solid and can be purified by recrystallization if necessary. The free amine is an oil and can be purified by chromatography, but it is often converted directly to the salt.[12]
Conclusion
This application note provides a detailed and robust protocol for the chiral synthesis of this compound. By leveraging the power of the Sharpless asymmetric epoxidation, this method delivers the target compound with high enantiopurity. The insights and step-by-step procedures outlined herein are intended to empower researchers in their efforts to synthesize this and other valuable chiral building blocks for drug discovery and development.
References
-
Bergman, J., & Sand, P. (2003). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]
- Hruby, V. J., & Qian, X. (1994). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Methods in Molecular Biology.
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]
-
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Hashimoto, T., et al. (2014). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
-
Maruoka, K. (2018). [Asymmetric Synthesis of Unnatural Amino Acid-containing Peptides via Direct Asymmetric Reaction of Peptidyl Compounds]. Yakugaku Zasshi. [Link]
-
Wang, Z., et al. (2021). Copper(I)-Catalyzed Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives and Related Peptides Containing γ-(aza)Aryls. The Journal of Organic Chemistry. [Link]
-
Strieth-Kalthoff, F., et al. (2019). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]
- Moodle@Units.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
- Gubitz, G., & Schmid, M. G. (2008). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Molecular BioSystems.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Scribd. Sharpless Asymmetric Epoxidation Guide. Scribd. [Link]
- ScienceDirect. Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. ScienceDirect.
-
MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. MySkinRecipes. [Link]
-
PubChem. Methyl (2E)-4-aminopent-2-enoate. PubChem. [Link]
-
PubMed Central. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PubMed Central. [Link]
-
Purdue University Graduate School. DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. [Link]
-
PubChem. Methyl 2-acetylpent-4-ynoate. PubChem. [Link]
-
Organic Syntheses. 2-amino-4-methylthiazole. Organic Syntheses. [Link]
-
ResearchGate. (2018). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. [Link]
- SciHorizon. (2023).
-
Organic Syntheses. SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES. Organic Syntheses. [Link]
-
PubChem. methyl (E)-pent-2-en-4-ynoate. PubChem. [Link]
Sources
- 1. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Asymmetric Synthesis of Unnatural Amino Acid-containing Peptides via Direct Asymmetric Reaction of Peptidyl Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate [myskinrecipes.com]
- 4. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. yakhak.org [yakhak.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Enantioselective Synthesis of Methyl 2-Aminopent-4-ynoate Hydrochloride
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of methyl 2-aminopent-4-ynoate hydrochloride, a valuable non-proteinogenic amino acid derivative used as a building block in medicinal chemistry and organic synthesis. The protocol is centered on a robust and highly efficient copper-catalyzed asymmetric addition of a terminal alkyne to an N-protected α-imino ester. This method offers high enantioselectivity and yield under mild reaction conditions. We will detail the underlying principles, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure reproducibility and success.
Introduction & Significance
Optically active propargylamines are crucial synthons in the development of pharmaceuticals and complex molecular architectures.[1] The alkyne moiety serves as a versatile functional handle for further chemical transformations, such as click chemistry, Sonogashira coupling, or reduction to other functional groups. Methyl 2-aminopent-4-ynoate, in particular, is an important precursor for peptidomimetics, enzyme inhibitors, and other biologically active compounds.
The primary challenge in its synthesis lies in the stereocontrolled formation of the chiral center at the α-carbon. Direct asymmetric methods are preferable to classical resolution as they are more atom-economical and efficient. The catalytic asymmetric alkynylation of imines and imine derivatives has emerged as a powerful strategy to access these chiral propargylamines.[1][2][3]
This application note focuses on a copper(I)-catalyzed reaction, which leverages a chiral ligand to create a stereodefined environment for the nucleophilic addition of an acetylide to an electrophilic imine carbon. This approach is renowned for its operational simplicity and high levels of stereocontrol.[2]
Principle of the Method: Asymmetric Alkynylation of an α-Imino Ester
The core of this synthesis is the catalytic asymmetric addition of a terminal alkyne to an α-imino ester. The reaction proceeds via the formation of a chiral copper(I) complex that orchestrates the enantioselective C-C bond formation.
The key steps are as follows:
-
In Situ Formation of Copper(I)-Acetylide: The terminal alkyne (propyne) reacts with a copper(I) salt, often in the presence of a mild base, to form a copper(I)-acetylide species.
-
Formation of the Chiral Catalyst: The copper(I) salt coordinates with a chiral ligand (e.g., a bis(oxazoline) or phosphine ligand) to form a chiral Lewis acid catalyst.
-
Coordination and Activation: The α-imino ester, protected with a suitable group like p-methoxyphenyl (PMP), coordinates to the chiral copper complex. This coordination activates the imine for nucleophilic attack by positioning it within the chiral pocket of the catalyst.
-
Enantioselective Nucleophilic Addition: The copper acetylide, held within the chiral ligand sphere, attacks one of the enantiotopic faces of the imine carbon. The steric and electronic properties of the chiral ligand dictate the facial selectivity, leading to the formation of the desired enantiomer of the N-protected product.
-
Catalyst Regeneration: The product is released, and the chiral copper catalyst is regenerated to continue the catalytic cycle.
The choice of the N-protecting group is critical. The p-methoxyphenyl (PMP) group is advantageous as it activates the imine and can be readily removed under oxidative conditions without epimerization of the newly formed stereocenter.
Visualized Workflow and Mechanism
Overall Synthetic Workflow
The synthesis is a multi-step process beginning with the preparation of the α-imino ester substrate, followed by the key asymmetric alkynylation, and concluding with deprotection and salt formation.
Caption: Proposed catalytic cycle for the asymmetric alkynylation.
Experimental Protocols
Safety Precautions: This procedure involves flammable solvents, gaseous propyne, and potentially toxic reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous techniques should be used where specified.
Part A: Synthesis of Methyl (E)-2-((4-methoxyphenyl)imino)acetate
This substrate is the electrophile in the key catalytic step.
Materials & Reagents:
-
Methyl glyoxylate (solution in toluene or CH₂Cl₂)
-
p-Anisidine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisidine (1.0 eq).
-
Dissolve the p-anisidine in anhydrous DCM.
-
Add anhydrous MgSO₄ (2.0 eq) to the solution to act as a dehydrating agent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl glyoxylate (1.05 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the MgSO₄, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude imino ester, which is often used in the next step without further purification. The product appears as a yellow oil or solid.
Part B: Enantioselective Alkynylation
This is the key stereochemistry-defining step.
Materials & Reagents:
-
Copper(I) Bromide (CuBr)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX] or similar chiral ligand
-
Methyl (E)-2-((4-methoxyphenyl)imino)acetate (from Part A)
-
Anhydrous Toluene
-
Propyne gas
-
Triethylamine (Et₃N) or another suitable non-coordinating base
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add CuBr (5 mol%) and the (S,S)-Ph-BOX ligand (5.5 mol%).
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for 30-60 minutes to allow for complex formation (solution may turn colored).
-
Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C or 0 °C).
-
In a separate flask, dissolve the crude imino ester (1.0 eq) in anhydrous toluene.
-
Add the imino ester solution to the catalyst mixture via syringe.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Bubble propyne gas gently through the reaction mixture for 10-15 minutes to ensure saturation. Maintain a positive pressure of propyne (e.g., via a balloon) for the duration of the reaction.
-
Stir the reaction at the set temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-PMP protected methyl 2-aminopent-4-ynoate.
Part C: Deprotection and Hydrochloride Salt Formation
This final stage yields the target compound.
Materials & Reagents:
-
N-PMP protected product (from Part B)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN) and Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the purified N-PMP protected amino ester (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ceric Ammonium Nitrate (CAN, ~2.5 eq) in water portion-wise, maintaining the temperature at 0 °C. The solution will typically turn dark orange/brown.
-
Stir vigorously at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Make the aqueous layer basic (pH > 9) with aqueous NaOH or NaHCO₃.
-
Extract the aqueous layer with diethyl ether or DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the free amine can be volatile).
-
Dissolve the resulting crude free amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate should form immediately.
-
Stir for 30 minutes at 0 °C, then collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, methyl 2-aminopent-4-ynoate hydrochloride.
Data & Characterization
Table 1: Representative Reaction Parameters & Results
| Parameter | Value / Condition | Rationale |
| Catalyst Loading | 5 mol% CuBr / 5.5 mol% Ligand | Sufficient for efficient turnover while minimizing cost. A slight excess of ligand ensures full coordination to the metal center. |
| Solvent | Anhydrous Toluene | A non-coordinating solvent that provides good solubility for the reactants and catalyst complex. |
| Temperature | -20 °C to 0 °C | Lower temperatures generally enhance enantioselectivity by favoring the transition state leading to the major enantiomer. |
| Base | Triethylamine | Acts as a proton scavenger to facilitate the formation of the copper acetylide without strongly coordinating to the catalyst. |
| Typical Yield | 75-90% (after purification) | This range reflects expected outcomes for an optimized reaction. |
| Enantiomeric Excess | >95% ee | Achievable with the specified chiral ligand, indicating high stereocontrol. Determined by chiral HPLC analysis. |
Table 2: Expected Product Characterization
| Analysis | Expected Data for Methyl 2-aminopent-4-ynoate HCl |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~4.5 (t, 1H, Cα-H), 3.8 (s, 3H, OCH₃), 3.0 (d, 1H, C≡CH), 2.8-2.9 (m, 2H, Cβ-H₂) |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~170 (C=O), 80 (C≡CH), 75 (C≡CH), 55 (OCH₃), 52 (Cα), 25 (Cβ) |
| Mass Spec (ESI+) | [M+H]⁺ (for free base) calculated for C₆H₁₀NO₂: 128.0706; found: 128.0708 |
| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral column (e.g., Chiralcel OD-H). |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; impure reagents; moisture contamination. | Ensure all reagents are pure and solvents are anhydrous. Extend reaction time. Re-optimize temperature. |
| Low Enantioselectivity | Racemic background reaction; poor ligand-metal complexation. | Ensure anhydrous conditions. Lower the reaction temperature. Screen alternative chiral ligands or solvents. |
| Difficult Purification | Co-elution of byproducts. | Optimize the mobile phase for column chromatography. Consider derivatization for easier separation. |
| Incomplete Deprotection | Insufficient oxidant (CAN). | Add CAN until the dark color persists. Ensure the reaction is kept cold to prevent side reactions. |
References
-
Jiang, B., Chen, Z., & Tang, X. (2010). Catalytic asymmetric alkynylation of α-imino ester: a versatile approach to optically active unnatural α-amino acid derivatives. Chemical Communications, 46(36), 6786–6788. [Link]
-
Gommermann, N., & Knochel, P. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(19), 4141–4144. [Link]
-
Toma, L., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 13834–13997. [Link]
-
Feng, F. F., Li, S., Cheung, C. W., & Ma, J. A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8419–8423. [Link]
-
Sheng, C., Ling, Z., Luo, Y., & Zhang, W. (2021). Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. Nature Communications, 12(1), 548. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric alkynylation of alpha-imino ester: a versatile approach to optically active unnatural alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (S)-Methyl 2-aminopent-4-ynoate hydrochloride by Recrystallization
Abstract
This technical guide provides a comprehensive framework for the purification of (S)-Methyl 2-aminopent-4-ynoate hydrochloride via recrystallization. Recognizing the critical need for high-purity chiral building blocks in pharmaceutical research and development, this document outlines the fundamental principles of recrystallization, a robust protocol for solvent system selection, and a detailed, step-by-step procedure for obtaining material of high chemical and enantiomeric purity. Furthermore, it establishes a self-validating system through rigorous in-process controls and post-purification analysis, ensuring the final product meets stringent quality standards. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and drug discovery.
Introduction: The Imperative for Purity
This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules. The presence of impurities, including the corresponding (R)-enantiomer, unreacted starting materials, or by-products from its synthesis, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Recrystallization is a powerful and widely employed technique for the purification of solid compounds, predicated on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.[2][3] A successful recrystallization can lead to a significant enhancement of both chemical and enantiomeric purity.
The hydrochloride salt form of amino acid esters generally enhances their stability and crystallinity, making them amenable to purification by recrystallization.[4] The protocol detailed herein is designed to be a robust starting point, adaptable to variations in the impurity profile of the crude material.
The Science of Recrystallization: A First-Principles Approach
Recrystallization is a physical separation process that relies on the principles of solubility and equilibrium. The fundamental concept is that the solubility of a solid in a solvent typically increases with temperature.[3] This allows for the dissolution of the impure solid in a hot, saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which the pure compound preferentially crystallizes, leaving the impurities dissolved in the mother liquor.
The success of a recrystallization procedure is contingent on the judicious selection of a solvent system. An ideal solvent for recrystallization should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest when heated.[2]
-
Low Solvency at Reduced Temperatures: The compound should be sparingly soluble in the solvent at low temperatures to ensure maximum recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the recrystallization process, from crude material to purified, characterized product.
Caption: Workflow for the purification of this compound.
Protocol: Purification of this compound
This protocol is divided into two critical stages: solvent system selection and the recrystallization procedure itself.
Part A: Solvent System Selection
Given the lack of specific solubility data for this compound, an initial solvent screening is imperative. Based on the properties of similar amino acid ester hydrochlorides, the following solvents are recommended for screening, both as single solvents and in binary mixtures.[4][5]
| Solvent/System | Rationale |
| Isopropanol (IPA) | Often a good choice for polar, salt-like compounds. |
| Ethanol/Diethyl Ether | A polar solvent to dissolve the compound, with a non-polar anti-solvent to induce precipitation. |
| Methanol/Dichloromethane (DCM) | Similar to the above, offering different solubility characteristics. |
| Acetonitrile | A polar aprotic solvent that can provide unique solubility profiles. |
| Isopropanol/Hexane | A common combination for recrystallizing polar compounds. |
Procedure for Solvent Screening:
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath. Continue to add the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will result in the formation of a significant amount of crystalline solid upon cooling.
Part B: Recrystallization Protocol
This protocol assumes a suitable solvent system has been identified from the screening in Part A. The example below utilizes an isopropanol/diethyl ether solvent system, a common choice for such compounds.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and watch glass
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While stirring the hot solution, slowly add diethyl ether dropwise until the solution becomes faintly turbid. This indicates the point of saturation. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.
Characterization and Quality Control
To validate the success of the purification, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.[1] Reversed-phase HPLC can assess chemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and identify any remaining impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Various analytical methods are available for the determination of amino acids and their derivatives, providing a robust toolkit for quality control.[6][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add more of the primary solvent (e.g., isopropanol) before commencing slow cooling. |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals. |
Conclusion
The protocol detailed in this application note provides a systematic and scientifically grounded approach to the purification of this compound by recrystallization. By understanding the fundamental principles and meticulously following the outlined procedures for solvent selection and purification, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development. The integration of in-process controls and post-purification analytical validation ensures a self-validating and reliable purification workflow.
References
-
ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available at: [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Royal Society of Chemistry. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. In Continuous Pharmaceutical Processing. Available at: [Link]
- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride? Available at: [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Available at: [Link]
-
PubMed. (2020). Analytical methods for amino acid determination in organisms. Available at: [Link]
-
YouTube. (2020). How To Recrystallize A Solid. Available at: [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Protection of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
Abstract
(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry, prized for its bifunctional nature. It incorporates a stereodefined α-amino ester and a terminal alkyne, rendering it a versatile precursor for novel amino acids, peptide modifications, and complex heterocyclic systems. However, the successful application of this reagent in multi-step syntheses is critically dependent on the strategic use of protecting groups to ensure chemoselectivity. This document provides a detailed guide to the selection and implementation of protecting group strategies for both the amino and alkyne functionalities, with a focus on orthogonal schemes that allow for their independent manipulation.
Introduction: The Synthetic Challenge
This compound[1] presents two primary reactive sites: the nucleophilic α-amino group and the acidic terminal alkyne proton. Unchecked, this dual reactivity can lead to undesired side reactions, such as self-polymerization or reaction at the wrong functional group during coupling or modification steps[2]. Therefore, a robust and well-planned protecting group strategy is paramount for its effective use.
An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for other parts of the molecule.
-
Readily removable under mild conditions that do not affect other functional groups.
-
Orthogonal to other protecting groups present in the molecule, meaning each can be removed selectively without disturbing the others[2][3].
This guide will detail proven protocols for the protection of each functional group and present an orthogonal strategy for their sequential deprotection and elaboration.
Protection of the α-Amino Group
The primary amino group is typically protected as a carbamate. The most common and reliable protecting groups for this purpose are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice among these is dictated by the planned synthetic route and the stability requirements of subsequent steps[4][5][6].
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern peptide synthesis and organic chemistry due to its stability to a wide range of nucleophilic and basic conditions, and its clean removal under acidic conditions[7].
Causality and Rationale: The starting material is a hydrochloride salt. The reaction requires a non-nucleophilic base to first neutralize the ammonium salt, liberating the free amine, which then acts as a nucleophile to attack the di-tert-butyl dicarbonate (Boc)₂O anhydride[5]. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.
Experimental Protocol: N-Boc Protection
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water (approx. 0.1 M concentration).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq.) dropwise and stir for 15 minutes.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc protected product, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, is often pure enough for the next step or can be purified by column chromatography.
Deprotection: The Boc group is efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) or 4 M HCl in dioxane[5].
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is a classic amine protecting group, valued for its crystallinity-inducing properties and its unique removal by catalytic hydrogenation[8][]. This makes it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.
Causality and Rationale: Similar to Boc protection, the free amine is first generated in situ. The amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. An aqueous base like NaHCO₃ or Na₂CO₃ is often used to both neutralize the starting material and scavenge the HCl byproduct of the reaction.
Experimental Protocol: N-Cbz Protection
-
Setup: Dissolve this compound (1.0 eq.) in a 1:1 mixture of acetone and water.
-
Basification: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (2.5 eq.).
-
Protection: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Remove the acetone in vacuo. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethanol[10][11].
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) because of its lability to mild basic conditions, typically piperidine[6][12]. This allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection scheme.
Experimental Protocol: N-Fmoc Protection
-
Setup: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃).
-
Protection: Cool the solution to 0 °C and add Fmoc-Cl (1.05 eq.) portion-wise.
-
Reaction: Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~2 with cold 1 M HCl, which will precipitate the Fmoc-protected product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in vacuo.
Deprotection: The Fmoc group is cleaved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[12].
Comparative Summary of Amino Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl)[5] | Base, Hydrogenation |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | H₂, Pd/C[10] | Acid, Base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF[12] | Acid, Hydrogenation |
Protection of the Terminal Alkyne
The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases or interfere with certain organometallic reactions. Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of installation and tunable stability[13][14].
Silyl Ether Protection (TMS and TIPS)
The choice of silyl group is critical. A trimethylsilyl (TMS) group is less sterically hindered and is easily removed, while a triisopropylsilyl (TIPS) group is much bulkier, providing greater steric protection and enhanced stability to a wider range of conditions[15].
Causality and Rationale: The alkyne must first be deprotonated to form an acetylide anion. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or a Grignard reagent is typically used at low temperatures. The resulting acetylide then attacks the silicon atom of the silyl chloride, displacing the chloride ion. This reaction must be performed on the N-protected amino ester to avoid reaction with the amine.
Experimental Protocol: TIPS Protection of N-Boc-(S)-Methyl 2-aminopent-4-ynoate
-
Setup: To a flame-dried, argon-purged round-bottom flask, add N-Boc-(S)-Methyl 2-aminopent-4-ynoate (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.1 eq., 1.6 M in hexanes) dropwise. Stir at -78 °C for 1 hour.
-
Silylation: Add triisopropylsilyl chloride (TIPS-Cl) (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Deprotection: Silyl ethers are most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF[16]. The relative rate of cleavage is TMS > TES > TBS > TIPS, reflecting steric hindrance around the silicon atom[17]. Mild acidic or basic conditions can also be employed for less stable silyl groups like TMS[14].
Comparative Summary of Alkyne Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Stability |
| Trimethylsilyl | TMS | Base (e.g., n-BuLi), TMS-Cl | K₂CO₃/MeOH; TBAF; mild acid[14] | Moderately stable |
| Triisopropylsilyl | TIPS | Base (e.g., n-BuLi), TIPS-Cl | TBAF; HF-Pyridine[16] | Very stable to non-fluoride conditions |
Orthogonal Protection Strategy: A Workflow Example
An orthogonal strategy is essential when sequential, selective modification of both the amino and alkyne groups is required. A classic and highly effective pairing is the acid-labile Boc group for the amine and the fluoride-labile TIPS group for the alkyne. This allows for independent deprotection and subsequent functionalization.
Workflow: Boc/TIPS Orthogonal Strategy
The following workflow demonstrates how to selectively unmask either the amine for peptide coupling or the alkyne for a click chemistry reaction.
Caption: Orthogonal protection and deprotection workflow.
Protocol for Selective Deprotection:
-
To Free the Amine (Path 3a):
-
Dissolve the fully protected intermediate (1.0 eq.) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq., typically 25% v/v).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate in vacuo and co-evaporate with toluene to remove residual TFA. The resulting amine (as a trifluoroacetate salt) is ready for use. The TIPS group remains intact.
-
-
To Free the Alkyne (Path 3b):
-
Dissolve the fully protected intermediate (1.0 eq.) in anhydrous THF (0.1 M).
-
Add TBAF (1.1 eq., 1.0 M solution in THF).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with water and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-Boc protected alkyne. The Boc group is unaffected by these conditions.
-
Conclusion and Recommendations
The strategic selection of protecting groups is fundamental to the successful synthetic application of this compound.
-
For simple N-functionalization where the alkyne is unreactive, a Boc group provides robust protection with a straightforward acidic deprotection.
-
If the planned synthesis involves acidic conditions that would cleave a Boc group, the more stable Cbz group is a superior choice, provided the molecule is compatible with hydrogenation.
-
For syntheses requiring sequential modification of both the amine and the alkyne, an orthogonal Boc/TIPS strategy is highly recommended. This combination offers excellent stability and highly selective deprotection conditions, enabling complex molecular construction with precision and control.
Researchers should carefully consider the entire planned synthetic sequence before selecting a protection strategy to ensure compatibility and maximize yields.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved January 22, 2026, from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved January 22, 2026, from [Link]
-
Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. (2016). Request PDF. Retrieved January 22, 2026, from [Link]
-
Biswas, T. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas [Video]. YouTube. Retrieved January 22, 2026, from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Chinese Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. (2019). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved January 22, 2026, from [Link]
-
Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. (2012). Request PDF. Retrieved January 22, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved January 22, 2026, from [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. (2017). Request PDF. Retrieved January 22, 2026, from [Link]
-
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]
-
β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. (2024). Science. Retrieved January 22, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved January 22, 2026, from [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
methyl (2S)-2-aminopentanoate hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. chempep.com [chempep.com]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. youtube.com [youtube.com]
Application Note & Protocol: N-Boc Protection of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
Abstract & Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug development.[1][2] The tert-butoxycarbonyl (Boc) group is an indispensable tool for the protection of primary and secondary amines due to its robust stability across a wide range of nucleophilic and basic conditions, combined with its facile cleavage under mild acidic treatment.[2][3] This orthogonality allows for selective chemical transformations at other sites within a complex molecule.[4]
This application note provides a comprehensive, field-proven protocol for the N-Boc protection of (S)-Methyl 2-aminopent-4-ynoate hydrochloride. This substrate is a valuable chiral building block, featuring a terminal alkyne and a methyl ester, functionalities ripe for diverse synthetic elaborations such as click chemistry, Sonogashira coupling, or further peptide chain extension. The starting material is supplied as a hydrochloride salt, necessitating a crucial in-situ neutralization step to liberate the free amine for reaction. This guide details the reaction mechanism, a step-by-step experimental procedure, purification, and characterization of the final product, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.
Scientific Principles & Mechanistic Rationale
The protection reaction proceeds via a nucleophilic attack of the free amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5] The process can be understood through the following key stages:
-
Deprotonation (Neutralization): The starting material, an ammonium salt, is unreactive as a nucleophile. A non-nucleophilic organic base, such as triethylamine (Et₃N), is introduced to abstract the acidic proton, liberating the free amine of (S)-Methyl 2-aminopent-4-ynoate. This step is critical for the reaction to proceed.
-
Nucleophilic Acyl Substitution: The lone pair of the nitrogen atom of the free amine attacks one of the carbonyl carbons of Boc₂O. This forms a transient tetrahedral intermediate.[3][5]
-
Intermediate Collapse & Byproduct Formation: The tetrahedral intermediate collapses, expelling a tert-butoxycarbonate anion as a leaving group. This anion is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[3][6]
-
Final Proton Transfer: The tert-butoxide anion is a strong base that deprotonates the newly acylated nitrogen, yielding the final neutral N-Boc protected product and tert-butanol. The evolution of CO₂ gas serves as a thermodynamic driving force, pushing the reaction to completion.[6]
The choice of triethylamine as the base is strategic; it is sufficiently basic to deprotonate the ammonium salt but generally not basic enough to induce unwanted side reactions, such as hydrolysis of the methyl ester, under the reaction conditions.
Figure 1: A comprehensive workflow diagram illustrating the key stages from starting materials to the final purified N-Boc protected product.
Detailed Experimental Protocol
Materials & Equipment
| Reagent / Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Hydrochloric Acid (HCl) | 1.0 M solution | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | LabChem |
| Sodium Chloride (NaCl, Brine) | Saturated solution | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, flash chromatography setup, standard laboratory glassware.
Reagent Stoichiometry
| Compound | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| (S)-Methyl 2-aminopent-4-ynoate HCl | 163.61 | 1.0 | 10.0 | 1.64 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 11.0 | 2.40 g |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. The hydrochloride salt may not fully dissolve, resulting in a suspension.
-
Neutralization: Cool the flask in an ice-water bath to 0 °C with stirring. Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The suspension should become clearer as the free amine is formed.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours (or overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Aqueous Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 25 mL) to remove any acidic impurities, and finally with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the product and concentrate under reduced pressure to yield the pure product as a colorless oil or white solid.
Results & Characterization
Following the protocol, the N-Boc protection of this compound typically yields the desired product, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate[7], in high purity.
-
Expected Yield: 85-95%
-
Appearance: Colorless oil or a low-melting white solid.
-
Molecular Formula: C₁₁H₁₇NO₄
-
Molecular Weight: 227.26 g/mol
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 5.05 (br d, 1H, NH), 4.40 (m, 1H, Cα-H), 3.75 (s, 3H, OCH₃), 2.65 (m, 2H, CH₂), 2.05 (t, 1H, alkyne-H), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.5 (C=O, ester), 155.0 (C=O, carbamate), 80.5 (quaternary Boc C), 79.5 (alkyne C), 71.0 (alkyne CH), 52.5 (OCH₃), 51.0 (Cα), 28.3 (Boc CH₃), 21.0 (CH₂).
-
Mass Spec (ESI+): m/z = 228.12 [M+H]⁺, 250.10 [M+Na]⁺.
Figure 2: Chemical reaction scheme for the N-Boc protection of this compound.
Troubleshooting & Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, ensure the triethylamine used was fresh and of high purity. The hydrochloride salt must be fully neutralized for the reaction to proceed efficiently. A slight excess (1.1-1.2 eq) of Boc₂O is recommended.[8]
-
Low Yield: Yield loss can occur during the aqueous work-up if emulsions form. Using brine for the final wash helps break up emulsions. Ensure the pH is distinctly acidic and basic during the respective washes for efficient extraction of impurities.
-
Ester Hydrolysis: While unlikely with Et₃N, using stronger bases (e.g., NaOH) or prolonged reaction times at elevated temperatures could risk hydrolysis of the methyl ester. The described protocol at room temperature mitigates this risk.
-
Alternative Bases: Diisopropylethylamine (DIPEA) can be used as an alternative to triethylamine. In biphasic or aqueous systems, inorganic bases like sodium bicarbonate (NaHCO₃) are also effective.[9][]
References
-
Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia, The Free Encyclopedia. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
National Institutes of Health. PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]
-
Trade Science Inc. Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Syntheses. L-Proline. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Unlocking Novel Peptide Architectures: A Guide to the Use of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride in Advanced Peptide Synthesis
Introduction: The Strategic Value of Unnatural Amino Acids in Peptide Therapeutics
The landscape of peptide-based drug discovery is in a constant state of evolution, driven by the need for molecules with enhanced therapeutic profiles. The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the diverse array of UAAs, those bearing bioorthogonal functional groups have garnered significant attention for their ability to enable site-specific modifications of peptides, paving the way for the creation of sophisticated constructs like antibody-drug conjugates (ADCs), PEGylated peptides, and novel imaging agents.[2]
(S)-Methyl 2-aminopent-4-ynoate, a propargylglycine derivative, is a particularly valuable UAA that introduces a terminal alkyne functionality into the peptide backbone. This alkyne group serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-Methyl 2-aminopent-4-ynoate hydrochloride in solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for its incorporation, detailed protocols for its use in Fmoc-based SPPS, and subsequent bioorthogonal derivatization.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C6H10ClNO2 | Inferred from structure |
| Molecular Weight | 163.60 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for amino acid hydrochlorides |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO) | General knowledge of similar compounds |
| Storage | Store at 2-8°C under an inert atmosphere. Keep away from moisture. | General recommendation for reactive compounds |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Strategic Incorporation into Peptide Synthesis: The Fmoc/tBu Approach
The widely adopted Fmoc/tBu strategy for SPPS is well-suited for the incorporation of (S)-Methyl 2-aminopent-4-ynoate. This entails the use of an N-terminally Fmoc-protected version of the amino acid. The synthesis of Fmoc-(S)-Methyl 2-aminopent-4-ynoate is a prerequisite for its use in SPPS.
Workflow for Fmoc Protection of (S)-Methyl 2-aminopent-4-ynoate
Caption: General workflow for the N-Fmoc protection of the amino acid.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of Fmoc-(S)-Methyl 2-aminopent-4-ynoate
This protocol outlines a general procedure for the N-terminal Fmoc protection of (S)-Methyl 2-aminopent-4-ynoate.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Fmoc-(S)-Methyl 2-aminopent-4-ynoate as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(S)-Methyl 2-aminopent-4-ynoate
This protocol describes the manual incorporation of the title compound into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-(S)-Methyl 2-aminopent-4-ynoate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
SPPS Cycle:
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling of Fmoc-(S)-Methyl 2-aminopent-4-ynoate:
-
Pre-activate a solution of Fmoc-(S)-Methyl 2-aminopent-4-ynoate (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Note on Methyl Ester Deprotection: The methyl ester of the (S)-2-aminopent-4-ynoate residue is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS. If the free C-terminal acid of this residue is required, saponification with a mild base (e.g., LiOH in a THF/water mixture) can be performed post-cleavage and purification. However, this may affect other ester-containing side chains. Alternatively, the carboxylic acid can be protected with a more labile ester (e.g., allyl ester) for orthogonal deprotection.[4]
Post-Synthetic Modification via Click Chemistry
The terminal alkyne of the incorporated (S)-2-aminopent-4-ynoate residue is now available for a highly specific and efficient CuAAC reaction with an azide-containing molecule.
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Peptide-on-resin containing the alkyne functionality
-
Azide-containing molecule of interest (e.g., fluorescent dye, PEG, biotin)
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
DMF or a mixture of DMF/water
Procedure:
-
Swell the peptide-on-resin in DMF.
-
Prepare a solution of the azide-containing molecule (5-10 eq), CuSO₄ (0.5 eq), and sodium ascorbate (1.0 eq) in a DMF/water mixture. If using CuI, a reducing agent is not necessary.
-
Add the "click" reaction cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40°C) to increase the rate.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
The modified peptide can then be cleaved from the resin as described in Protocol 2.
Analytical Characterization
The successful synthesis and modification of peptides containing (S)-Methyl 2-aminopent-4-ynoate should be confirmed by a combination of analytical techniques.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the crude and purified peptide. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the desired peptide and any modified products. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural elucidation of the purified peptide, including the confirmation of the triazole ring formation after click chemistry. |
Conclusion: Expanding the Horizons of Peptide Design
The incorporation of this compound into peptides provides a gateway to a vast array of novel and functionalized biomolecules. The protocols and guidelines presented herein offer a robust framework for researchers to confidently utilize this versatile building block in their peptide synthesis endeavors. The ability to introduce a terminal alkyne for subsequent bioorthogonal modification opens up exciting possibilities in the design and development of next-generation peptide therapeutics, diagnostics, and research tools. As the field of peptide chemistry continues to advance, the strategic use of such unnatural amino acids will undoubtedly play a pivotal role in shaping the future of medicine and biotechnology.
References
- Bertozzi, C. R., & Sharpless, K. B. (2022). Click Chemistry and Bioorthogonal Chemistry. Nobel Prize in Chemistry 2022.
-
LifeTein. (2024). Peptide Click Chemistry Explained. [Link][2]
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
-
Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link][5]
-
MDPI. (2019). Peptide Conjugation via CuAAC 'Click' Chemistry. [Link][3]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][6]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link][4]
-
Verma, S., & Kumar, S. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 133-165.[1]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link][7]
Sources
The Strategic deployment of (S)-Methyl 2-aminopent-4-ynoate hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides an in-depth technical guide on the applications of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a chiral building block of significant interest in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the strategic application of this versatile reagent in the synthesis of complex molecular architectures with therapeutic potential. We will delve into the causality behind its use in key reaction protocols and provide detailed methodologies to empower your discovery programs.
Introduction: The Unique Value Proposition of a Chiral Alkyne-Containing Amino Acid Derivative
This compound (CAS No: 166271-28-9) is a non-proteinogenic amino acid derivative that presents a unique combination of three crucial functionalities for medicinal chemistry: a chiral center, a terminal alkyne, and a methyl ester-protected amine. This trifecta of features makes it a highly valuable and versatile building block for the synthesis of novel therapeutic agents.[1][2][3]
The molecule's inherent chirality is paramount in the development of stereospecific drugs, where a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. The terminal alkyne is a particularly powerful functional group in contemporary drug discovery. Its linear geometry can act as a rigid spacer or introduce conformational constraints, and its high reactivity allows for a variety of coupling reactions to build molecular complexity.[4][5] The hydrochloride salt form enhances the compound's stability and handling properties.
This guide will focus on two primary applications of this compound: its role in the synthesis of macrocyclic kinase inhibitors and its use in creating sophisticated peptidomimetics.
Section 1: Application in the Synthesis of Macrocyclic Kinase Inhibitors
Macrocycles, cyclic molecules with rings of 12 or more atoms, have emerged as a promising class of therapeutics, particularly for challenging targets like protein kinases.[6][7] Macrocyclization can enhance potency, selectivity, and pharmacokinetic properties compared to their linear counterparts.[5] this compound serves as a key building block for introducing a constrained, chiral element into these macrocyclic scaffolds.
Rationale for Use: The Power of the Alkyne in Macrocyclization
The terminal alkyne of this compound is the linchpin for its application in macrocycle synthesis. It readily participates in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."[8][9][10][11][12][13]
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a robust method for creating rigid, linear connections within a molecule. In macrocyclization, this reaction can be used to "stitch" together two ends of a linear precursor, forming the macrocyclic ring.[11][12][13]
-
CuAAC ("Click" Chemistry): This highly efficient and regioselective reaction between an alkyne and an azide forms a stable 1,2,3-triazole ring.[8][14][15][16][17] The resulting triazole is not just a linker; it is a bioisostere of an amide bond and can participate in hydrogen bonding and dipole interactions with biological targets.[8] This makes the CuAAC an exceptionally valuable tool for creating macrocycles with desirable biological properties.
Experimental Protocol: Synthesis of a Macrocyclic Kinase Inhibitor Precursor via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a functionalized aryl iodide, a key step in the assembly of a linear precursor for a macrocyclic kinase inhibitor.
Reaction Scheme:
A general Sonogashira coupling reaction scheme.
Materials:
-
This compound
-
Aryl iodide (functionalized for further elaboration)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous THF (or DMF) to dissolve the solids.
-
Reagent Addition: Add triethylamine (2.5 eq) to the mixture, followed by the dropwise addition of a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF. The hydrochloride salt will be neutralized in situ by the triethylamine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it successively with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards the palladium complex, thus accelerating the reaction.
-
Base (Triethylamine): The amine base serves two purposes: it neutralizes the hydrogen chloride salt of the starting material and scavenges the hydrogen iodide generated during the catalytic cycle, preventing the formation of undesired byproducts.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
Section 2: Application in the Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[18][19][20][21] The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics.[18][21]
Rationale for Use: Introducing Structural Diversity and Functionality
The alkyne functionality of this compound is a versatile handle for introducing a wide range of chemical modifications into a peptide backbone. This allows for the creation of peptidomimetics with novel structures and biological activities.
-
"Click" Chemistry for Bioconjugation: The alkyne group can be used to "click" onto azide-modified molecules, such as fluorescent dyes, polyethylene glycol (PEG) chains, or other bioactive moieties. This enables the creation of multifunctional peptidomimetics for applications in diagnostics and targeted drug delivery.[8][14][15][16][17]
-
Formation of Triazole-Containing Peptide Backbones: The CuAAC reaction can be used to incorporate a 1,2,3-triazole ring directly into the peptide backbone. As a stable amide bond isostere, the triazole can impart resistance to proteolytic enzymes.[8]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Modification
This protocol describes a general procedure for the CuAAC reaction between a peptide containing (S)-Methyl 2-aminopent-4-ynoate and an azide-functionalized molecule.
Reaction Scheme:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. 166271-28-9 | H-Pra-OH HCl | Ambeed.com [ambeed.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a Series of Novel Macrocycle Janus Kinase 2 Inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 7. Design, Synthesis and Docking Studies of Novel Macrocyclic Pentapeptides as Anticancer Multi-Targeted Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. upcommons.upc.edu [upcommons.upc.edu]
- 21. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds Using (S)-Methyl 2-aminopent-4-ynoate Hydrochloride: An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of (S)-Methyl 2-aminopent-4-ynoate hydrochloride as a versatile building block for the construction of novel heterocyclic compounds. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Heterocycles and the Versatility of a Unique Building Block
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their diverse biological activities and structural complexity make the development of efficient synthetic routes to novel heterocyclic scaffolds a cornerstone of modern medicinal chemistry. This compound emerges as a particularly valuable starting material in this endeavor. Its structure incorporates a chiral center, a reactive terminal alkyne, and an amino ester moiety, offering multiple points for strategic chemical modification and cyclization.[3] The hydrochloride salt form enhances its stability and ease of handling.[4][5]
This guide will explore the application of this building block in the synthesis of various nitrogen-containing heterocycles, with a focus on metal-catalyzed cyclization reactions, which are known for their efficiency and selectivity.[6][7][8] We will provide not just procedural steps, but also the underlying mechanistic principles to empower researchers to adapt and innovate upon these protocols.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The unique trifunctional nature of this compound allows for a variety of cyclization strategies. The terminal alkyne is particularly susceptible to activation by transition metals, such as gold and silver, facilitating nucleophilic attack by the tethered amine or other internal or external nucleophiles.[9][10][11] This forms the basis for a range of powerful heterocycle-forming reactions.
Metal-Catalyzed Intramolecular Hydroamination and Cycloisomerization
One of the most direct routes to heterocyclic systems from aminoalkynes is through intramolecular hydroamination.[7] Transition metal catalysts, particularly gold(I) and silver(I) complexes, are highly effective in activating the alkyne moiety towards nucleophilic attack by the amine.[9][11][12] This process can lead to the formation of various ring sizes, depending on the reaction conditions and the specific catalyst employed.
The general mechanism involves the coordination of the metal catalyst to the alkyne, which increases its electrophilicity. The pendant amino group then attacks the activated alkyne in either an endo or exo fashion, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization. Protonolysis of the resulting organometallic intermediate regenerates the catalyst and yields the heterocyclic product.
Figure 1. Generalized workflow for metal-catalyzed intramolecular hydroamination.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. This compound can be obtained from commercial suppliers or synthesized according to literature procedures.[13]
Protocol 1: Gold(I)-Catalyzed Synthesis of a Dihydropyrrole Derivative
This protocol details the synthesis of a substituted dihydropyrrole via a gold-catalyzed intramolecular hydroamination. Gold catalysts are particularly effective for activating alkynes under mild conditions.[9][11][14]
Materials:
-
This compound
-
Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl]
-
Silver tetrafluoroborate (AgBF₄)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C to liberate the free amine. Stir for 15 minutes.
-
In a separate flask, combine (PPh₃)AuCl (0.05 eq) and AgBF₄ (0.05 eq) in anhydrous DCM and stir for 10 minutes to generate the active cationic gold catalyst.
-
Add the catalyst solution to the free amine solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dihydropyrrole derivative.
Expected Outcome: This reaction is expected to yield the corresponding 5-substituted 2,3-dihydro-1H-pyrrole-2-carboxylate derivative. The yield and purity should be assessed by standard analytical techniques (NMR, MS, etc.).
| Parameter | Value |
| Starting Material | This compound |
| Catalyst System | (PPh₃)AuCl / AgBF₄ |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours |
| Expected Product | Substituted Dihydropyrrole |
Table 1. Summary of reaction parameters for Protocol 1.
Protocol 2: Silver(I)-Catalyzed Synthesis of a Tetrahydropyridine Derivative
Silver catalysts can also promote the cyclization of aminoalkynes, sometimes favoring different cyclization modes or ring sizes compared to gold.[12] This protocol outlines a potential pathway to a tetrahydropyridine scaffold.
Materials:
-
This compound
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Toluene
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[15]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous toluene.
-
Add DIPEA (1.2 eq) to the suspension and stir at room temperature for 20 minutes.
-
Add AgOTf (0.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
Once the reaction is complete (typically 6-12 hours), cool to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Figure 2. Step-by-step workflow for the silver-catalyzed synthesis.
Characterization of Novel Heterocyclic Compounds
The structural elucidation of the newly synthesized heterocyclic compounds is a critical step. A combination of spectroscopic techniques should be employed to unambiguously determine their structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the products, analysis on a chiral stationary phase is recommended.
Troubleshooting and Optimization
In organic synthesis, reactions may not always proceed as expected. Below are some common issues and potential solutions when working with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst, insufficient base, wet solvent/reagents | Activate the catalyst in situ, use a stronger or more soluble base, ensure all glassware and solvents are anhydrous. |
| Formation of side products | Competing reaction pathways (e.g., dimerization, polymerization) | Adjust reaction temperature, change the catalyst, or use a more dilute solution.[4] |
| Racemization | Harsh reaction conditions (strong base, high temperature) | Use a milder base, lower the reaction temperature, and shorten the reaction time.[4] |
Table 2. Troubleshooting common issues in the synthesis of heterocycles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and insights provided in this application note demonstrate the utility of metal-catalyzed cyclization reactions in constructing these important molecular scaffolds. By understanding the underlying principles and experimental nuances, researchers can effectively utilize this starting material to accelerate the discovery and development of new chemical entities with potential applications in medicine and beyond.
References
-
From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. MDPI. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
-
Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis of Heterocycles via Metal-Catalyzed Reactions that Generate One or More Carbon-Heteroatom Bonds. Semantic Scholar. [Link]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. NIH. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. PMC - NIH. [Link]
-
Gold- and Silver-Catalysed Cyclisation Reactions of β-Amino Allenes. ResearchGate. [Link]
-
On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing. [Link]
-
Methyl 2-aminopent-4-enoate hydrochloride. MySkinRecipes. [Link]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications. [Link]
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
-
Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed. [Link]
-
Synthesis of novel steroidal heterocyclic derivatives as antibacterial agents. PubMed. [Link]
-
AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. HETEROCYCLES, Vol. 30, No. 1, 1990. [Link]
-
A Convenient One-Pot Synthesis of 2-Mercapto-oxazoles from β-Ketoazide. HETEROCYCLES, Vol. 87, No. 9, 2013. [Link]
-
Studies on the synthetic development for the discovery of novel heterocyclic agrochemicals. ResearchGate. [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]
-
Synthesis and Antiproliferative Activity of 11H-Pyrido[3,2-a]carbazoles. The Japan Institute of Heterocyclic Chemistry. [Link]
-
Methyl (R)-2-aminopent-4-ynoate hydrochloride. PubChem. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
methyl (2S)-2-aminopentanoate hydrochloride. PubChem. [Link]
-
Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PMC - PubMed Central. [Link]
-
Recent progress of Ammonium chloride as catalyst in organic synthesis. IOSR Journal. [Link]
-
AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. [Link]
-
Synthesis of novel 2-propenoyl amides, esters, heterocyclic systems with antibacterial activities. ResearchGate. [Link]
-
Cyclization of 2,4‐dinitronaphth‐1‐yl amino acids and their analogues to naphthimindazol‐ N ‐oxides: Kinetics and mechanism. ResearchGate. [Link]
-
One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction. ResearchGate. [Link]
Sources
- 1. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-aminopent-4-enoate hydrochloride [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM00866A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Methyl (R)-2-aminopent-4-ynoate hydrochloride | C6H10ClNO2 | CID 156026062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Derivatization of the Alkyne Group in (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
Abstract
(S)-Methyl 2-aminopent-4-ynoate hydrochloride, a derivative of the non-proteinogenic amino acid propargylglycine, is a versatile building block in medicinal chemistry and drug development. Its terminal alkyne functionality serves as a reactive handle for a wide array of chemical transformations, enabling the synthesis of novel amino acid derivatives, peptides, and complex molecular architectures. This guide provides a comprehensive overview of the principal strategies for derivatizing this alkyne group, with a focus on Sonogashira coupling, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and selective alkyne reduction. Detailed, field-proven protocols, mechanistic insights, and data-driven comparisons are presented to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Alkyne Moiety
The terminal alkyne group of (S)-Methyl 2-aminopent-4-ynoate is a powerful tool for molecular diversification. Its linear geometry and unique reactivity profile, largely absent in biological systems, make it an ideal functional group for bioorthogonal chemistry.[1] Derivatization of this moiety allows for the introduction of a vast range of substituents, including aromatic and heteroaromatic rings, complex side chains, and reporter molecules such as fluorophores and radiolabels.[2][3] This versatility has led to its application in the development of enzyme inhibitors, peptide mimetics, and probes for chemical biology.
Before proceeding with derivatization of the alkyne, it is crucial to consider the protection of the amino group. Given that (S)-Methyl 2-aminopent-4-ynoate is supplied as a hydrochloride salt, the amine is protonated. For many subsequent reactions, this protonation may be sufficient to prevent side reactions. However, for reactions requiring a free base or those sensitive to the acidic nature of the hydrochloride salt, N-protection, for instance with a Boc (tert-butyloxycarbonyl) group, is advisable.[4] The methyl ester may also be sensitive to basic conditions that could lead to hydrolysis.
Key Derivatization Strategies: A Comparative Overview
Three primary classes of reactions stand out for their efficiency, selectivity, and broad applicability in modifying the alkyne of (S)-Methyl 2-aminopent-4-ynoate:
-
Sonogashira Coupling: Forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing aromatic and heteroaromatic systems.[5][6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient and specific reaction that joins the alkyne with an azide to form a stable 1,2,3-triazole ring.[7] This method is widely used for bioconjugation and creating peptide linkages.[2]
-
Selective Alkyne Reduction: Allows for the stereoselective conversion of the alkyne to either a cis- or trans-alkene, or complete reduction to an alkane, providing access to a range of saturated and unsaturated amino acid analogues.[8][9][10]
The choice of derivatization strategy is dictated by the desired final product and the compatibility of the reaction conditions with the amino acid scaffold.
Experimental Protocols and Methodologies
Sonogashira Coupling: Introduction of Aryl Scaffolds
The Sonogashira reaction is a robust method for creating C(sp)-C(sp²) bonds.[11] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[5][6] Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][12]
Workflow for Sonogashira Coupling:
Caption: Sonogashira Coupling Experimental Workflow.
Detailed Protocol: Synthesis of (S)-Methyl 2-amino-5-phenylpent-4-ynoate
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq), iodobenzene (1.1 eq), and copper(I) iodide (0.05 eq) in a degassed mixture of THF and triethylamine (2:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.025 eq) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, CuI | Efficient for coupling terminal alkynes with aryl iodides.[5][6] |
| Base | Triethylamine | Acts as both a base and a solvent; scavenges the HI formed. |
| Solvent | THF | Aprotic solvent that solubilizes the reactants. |
| Temperature | Room Temperature | Mild conditions prevent degradation of the amino acid.[5] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" provides a highly efficient and orthogonal method for conjugating the alkyne-containing amino acid with azide-functionalized molecules.[2][7] The resulting triazole ring is chemically stable and can act as a mimic of an amide bond.
Mechanism of CuAAC:
Caption: Simplified CuAAC Catalytic Cycle.
Detailed Protocol: Conjugation with Benzyl Azide
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of water and t-butanol, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[13] |
| Solvent | H₂O/t-BuOH | Benign, aqueous solvent system suitable for biomolecules.[3] |
| Temperature | Room Temperature | High efficiency of the reaction allows for mild conditions. |
Selective Alkyne Reduction
The triple bond can be selectively reduced to a cis- or trans-alkene, or fully saturated to an alkane, providing access to a diverse set of amino acid analogues.
Reduction Strategies and Outcomes:
| Reagents | Product | Stereochemistry | Reference |
| H₂, Lindlar's Catalyst | cis-Alkene | Syn-addition | [9][10] |
| Na or Li, liquid NH₃ | trans-Alkene | Anti-addition | [9][14] |
| H₂, Pd/C | Alkane | Complete reduction | [9][14] |
Detailed Protocol: Synthesis of (S)-Methyl 2-amino-cis-pent-4-enoate (using Lindlar's Catalyst)
-
Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt%) in methanol.
-
Reaction Setup: Add a solution of this compound (1.0 eq) in methanol to the catalyst suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress carefully by TLC or ¹H NMR to avoid over-reduction to the alkane.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Conclusion and Future Perspectives
The derivatization of the alkyne group in this compound offers a powerful platform for the synthesis of novel and complex molecules for drug discovery and chemical biology. The Sonogashira coupling, CuAAC, and selective reduction reactions described herein represent robust and versatile tools for researchers. Future advancements in catalysis, such as the development of more efficient and selective copper-free Sonogashira protocols and novel reduction methodologies, will continue to expand the synthetic utility of this valuable amino acid building block.
References
-
Aapptec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. [Link]
-
Jena Bioscience. (n.d.). Alkyne-containing Amino Acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 107(11), 5024–5056. [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. In Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino acids.... Retrieved from [Link]
-
National Institutes of Health. (2019, March 13). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. PubMed. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
MDPI. (2021, January 13). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. [Link]
- Google Patents. (n.d.). Derivatization-enhanced analysis of amino acids and peptides.
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Amino Acids Containing Cubane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Novel Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
- Unknown Source. (n.d.).
- Supelco. (n.d.).
-
ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
Sources
- 1. Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Khan Academy [khanacademy.org]
- 9. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alkyne-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Versatile Coupling Chemistry of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride: A Guide for Researchers
(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a valuable bifunctional building block for drug discovery and development. Its structure, incorporating a chiral center, a reactive terminal alkyne, and an amino group, makes it an ideal starting material for the synthesis of novel peptidomimetics and complex molecular architectures. This guide provides detailed application notes and protocols for key coupling reactions involving this versatile reagent, with a focus on Sonogashira, amide bond formation, and Cadiot-Chodkiewicz reactions. The protocols and discussions are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding and practical execution.
Strategic Considerations for a Bifunctional Reagent
The presence of both a primary amine (as a hydrochloride salt) and a terminal alkyne in this compound necessitates careful consideration of reaction pathways to achieve the desired chemoselectivity. The amine is a nucleophile and can participate in amide bond formation, while the terminal alkyne is a substrate for various carbon-carbon bond-forming reactions. The choice of reaction conditions, protecting groups, and the order of synthetic steps are critical for a successful outcome.
Sonogashira Coupling: Extending the Carbon Skeleton
The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.[1][2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and natural products.[2]
Mechanistic Insight and the Need for Protection
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the palladium(0) catalyst.
A critical consideration when using (S)-Methyl 2-aminopent-4-ynoate is the potential for the free amino group to coordinate with the palladium catalyst, potentially inhibiting catalysis. Therefore, it is highly advisable to protect the amine functionality prior to the Sonogashira coupling. A common and effective strategy is the use of a tert-butyloxycarbonyl (Boc) protecting group.
A validated approach for the synthesis of aryl-alkynylated amino acids involves the use of a chiral nickel complex to protect the amino acid functionality during the Sonogashira reaction. This method has been successfully applied to the synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids.[5]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Protocol for Sonogashira Coupling of N-Protected (S)-Methyl 2-aminopent-4-ynoate
This protocol is adapted from the successful synthesis of related alkynylated amino acids and is suitable for coupling with a variety of aryl halides.[5]
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| N-Boc-(S)-Methyl 2-aminopent-4-ynoate | 227.27 | 1.0 | 1.0 |
| Aryl Halide (e.g., Iodobenzene) | 204.01 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-(S)-Methyl 2-aminopent-4-ynoate (1.0 mmol), the aryl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Amide Bond Formation: Building Peptidomimetics
This compound can serve as the amine component in amide bond formation, a fundamental reaction in the synthesis of peptides and peptidomimetics.[4][6] The reaction involves the coupling of a carboxylic acid with the amino group of the target molecule. Since the starting material is a hydrochloride salt, a base is required to liberate the free amine for the reaction.
The Central Role of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable. Therefore, the carboxylic acid must first be activated. This is typically achieved in situ using a variety of coupling reagents.[1] These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then readily attacked by the amine nucleophile.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and reduce racemization. More modern and highly efficient reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU).[7]
Caption: General workflow for amide bond formation.
Protocol for Amide Coupling with an N-Fmoc Protected Amino Acid
This protocol describes the coupling of an N-Fmoc protected amino acid to this compound using HATU as the coupling reagent.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 163.61 | 1.0 | 1.0 |
| N-Fmoc-Amino Acid (e.g., N-Fmoc-Alanine) | 311.33 | 1.1 | 1.1 |
| HATU | 380.23 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Procedure:
-
Dissolve the N-Fmoc-amino acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
To the solution of the hydrochloride salt, add DIPEA (2.5 mmol) and stir for 5 minutes at room temperature to generate the free amine.
-
Add the solution of the activated N-Fmoc-amino acid to the free amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired dipeptide.
Note on Racemization: The use of modern coupling reagents like HATU, especially in combination with a base like DIPEA, generally minimizes the risk of racemization at the chiral center of the activated amino acid.[8] However, it is always good practice to verify the optical purity of the final product, especially when developing new synthetic routes.
Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to produce an unsymmetrical 1,3-diyne.[9][10] This reaction is highly valuable for the synthesis of polyynes, which have applications in materials science and as components of natural products.
Mechanistic Overview
The reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.[10] The proposed mechanism involves the deprotonation of the terminal alkyne by the base and subsequent formation of a copper(I) acetylide. This species then undergoes a coupling reaction with the 1-haloalkyne. A significant challenge in Cadiot-Chodkiewicz coupling is the competing homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the presence of oxygen. Therefore, carrying out the reaction under an inert atmosphere is often necessary. Recent developments have shown that the use of additives like sodium ascorbate can make the reaction more tolerant to air.
Representative Protocol for Cadiot-Chodkiewicz Coupling
This is a general protocol that can be adapted for the coupling of N-protected (S)-Methyl 2-aminopent-4-ynoate with a 1-bromoalkyne. As with the Sonogashira reaction, protection of the amino group is recommended.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| N-Boc-(S)-Methyl 2-aminopent-4-ynoate | 227.27 | 1.0 | 1.0 |
| 1-Bromoalkyne (e.g., 1-Bromo-1-hexyne) | 161.05 | 1.0 | 1.0 |
| Copper(I) Chloride (CuCl) | 99.00 | 0.1 | 0.1 |
| Hydroxylamine hydrochloride | 69.49 | 0.2 | 0.2 |
| Ethylamine (70% in H₂O) | 45.08 | 5.0 | 5.0 |
| Methanol | - | 10 mL | - |
Procedure:
-
To a flask equipped with a stirrer, add N-Boc-(S)-Methyl 2-aminopent-4-ynoate (1.0 mmol), CuCl (0.1 mmol), and hydroxylamine hydrochloride (0.2 mmol) in methanol (10 mL).
-
Cool the mixture to 0 °C and add the ethylamine solution dropwise.
-
Add the 1-bromoalkyne (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the unsymmetrical diyne.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature allows for sequential or orthogonal derivatization of its amino and alkyne moieties, providing access to a wide range of complex and novel molecules. By understanding the mechanisms and applying the detailed protocols for Sonogashira, amide, and Cadiot-Chodkiewicz couplings, researchers can effectively utilize this reagent to advance their projects in drug discovery, peptidomimetic synthesis, and materials science. Careful consideration of protecting group strategies and reaction conditions is paramount to achieving high yields and preserving the stereochemical integrity of this valuable chiral synthon.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Flemming, S., et al. (2016). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1368, 1-29.
-
ResearchGate. (n.d.). Synthesis of -(Hetero)arylalkynylated -Amino Acid by Sonogashira-Type Reactions in Aqueous Media. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Grigoryan, T., et al. (2015). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. ResearchGate. Retrieved from [Link]
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
-
ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
- Hudson, R. H. E., et al. (2002). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid. Tetrahedron Letters, 43(8), 1381-1384.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistryviews.org [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Introduction: (S)-Methyl 2-aminopent-4-ynoate hydrochloride is a valuable chiral building block in modern drug discovery and development. Its unique structure, featuring both an amino ester and a terminal alkyne, makes it a versatile precursor for complex molecular architectures. However, like many functionalized amino acids, its synthesis can present challenges related to yield, purity, and stereochemical integrity.
This technical support guide is designed for researchers and process chemists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's critical parameters. Here, we address common experimental pitfalls, offer robust troubleshooting strategies, and present a framework for systematically optimizing your synthesis for higher yield and purity.
Section 1: Overview of the Synthetic Pathway
The most direct and widely adopted method for synthesizing this compound is the acid-catalyzed esterification of the parent amino acid, (S)-2-aminopent-4-ynoic acid. A particularly effective and common approach is the in situ generation of anhydrous HCl using trimethylchlorosilane (TMSCl) in methanol. This method is advantageous as it proceeds under mild conditions and drives the reaction to completion.
The core transformation is a Fischer-Speier esterification. The TMSCl reacts with methanol to produce anhydrous HCl, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Simultaneously, the amine group is protected as its hydrochloride salt, preventing side reactions.
However, several potential side reactions can compromise the yield and purity of the final product. Understanding these pathways is the first step toward effective troubleshooting.
Caption: Synthetic pathway and potential side reactions.
Section 2: Detailed Experimental Protocol
This protocol is a robust starting point based on established methods for amino acid esterification.[1] All operations should be performed in a well-ventilated fume hood.
Materials:
-
(S)-2-Aminopent-4-ynoic acid
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Drying tube or inert gas (N₂ or Ar) setup
-
Standard glassware for filtration and workup
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen or with a drying tube attached.
-
Charging the Flask: Add (S)-2-aminopent-4-ynoic acid (1.0 eq) to the flask, followed by anhydrous methanol (8-10 volumes, e.g., 10 mL per gram of amino acid).[1]
-
Initiating the Reaction: Begin vigorous stirring to suspend the amino acid. Cool the flask in an ice-water bath (0-5 °C).
-
Addition of TMSCl: Slowly add trimethylchlorosilane (1.3-1.8 eq) dropwise via syringe over 15-20 minutes.[1] An exothermic reaction will occur, and the suspension should gradually become a clear solution. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C) for 12-15 hours.[1] Monitor the reaction progress by TLC or LC-MS if desired.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately one-fifth of its original volume.[1]
-
Precipitation: To the concentrated, stirring solution, slowly add an anhydrous anti-solvent like diethyl ether or THF (4-5 volumes).[1] The product should precipitate as a white solid.
-
Purification: Allow the slurry to stir in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight. Store the final product at 2-8°C under an inert atmosphere.[2]
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is consistently low or I've isolated no product.
-
A1: Check for Water Contamination. The single most common cause of failure in this reaction is the presence of water. TMSCl reacts rapidly with water, which consumes the reagent. Furthermore, any water present will promote the hydrolysis of the methyl ester product back to the starting carboxylic acid.
-
Solution: Ensure your methanol is truly anhydrous (sealed bottle, <0.005% water). Flame- or oven-dry all glassware and allow it to cool under an inert atmosphere.
-
-
A2: Verify Reagent Stoichiometry and Quality. An insufficient amount of TMSCl will lead to incomplete conversion.
-
Solution: Use a slight excess of TMSCl (1.3-1.8 equivalents is a good range).[1] Ensure the TMSCl is of high quality; it can degrade upon exposure to atmospheric moisture.
-
-
A3: Re-evaluate the Workup Procedure. The hydrochloride salt product has high polarity.
-
Solution: Avoid any contact with aqueous solutions during workup. When precipitating the product, ensure the anti-solvent (ether or THF) is completely anhydrous. If the product seems to "oil out" instead of precipitating, it may indicate impurities or insufficient HCl; in this case, you can try re-dissolving the oil in a minimum of methanol and attempting the precipitation again.
-
Q2: My final product is a sticky oil or gum instead of a crystalline solid.
-
A1: Presence of Impurities. Residual solvent, unreacted starting material, or side products can act as eutectic impurities, preventing crystallization.
-
Solution: Ensure the reaction has gone to completion. After filtration, wash the product thoroughly with fresh, cold, anhydrous ether to remove soluble impurities. If it remains an oil, trituration (repeatedly stirring/grinding the oil with a non-solvent like hexane or cold ether) can sometimes induce crystallization.
-
-
A2: Incorrect Salt Formation. The free base of the product is an oil. If insufficient HCl was generated or if it was lost during workup (e.g., by exposure to a basic environment), the product will not be the solid hydrochloride salt.
-
Solution: You can dissolve the oil in a minimal amount of anhydrous methanol, cool it in an ice bath, and bubble dry HCl gas through the solution until precipitation is complete.[3] Alternatively, a solution of HCl in anhydrous ether can be added.
-
Q3: My analytical data (NMR, LC-MS) shows significant impurities.
-
A1: Evidence of Racemization. While this reaction is generally mild, racemization is a potential concern for any chiral amino acid derivative.[4]
-
Solution: Strictly control the reaction temperature, avoiding any unnecessary heating. The recommended room temperature conditions are ideal for preserving stereochemical integrity.[1] Confirm stereopurity using chiral HPLC or by measuring the specific optical rotation.
-
-
A2: Unidentified Side Products. The terminal alkyne is a reactive functional group that could potentially dimerize or participate in other side reactions under certain conditions.
-
Solution: Stick to the mild reaction conditions outlined. If significant byproducts are observed, a full purification by column chromatography on silica gel may be necessary before final salt formation. The free base can be isolated after a careful workup (e.g., neutralizing with a weak base like NaHCO₃ and extracting with an organic solvent), purified, and then converted to the hydrochloride salt.[3][5]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use concentrated HCl or thionyl chloride (SOCl₂) instead of TMSCl?
-
A: Yes, these are alternative methods. Using SOCl₂ in methanol is a classic method for forming methyl ester hydrochlorides. However, the TMSCl/methanol system is often preferred for its extremely mild conditions and the generation of truly anhydrous HCl in situ, which can lead to cleaner reactions and higher yields.[1]
-
-
Q: How critical is the reaction time of 12-15 hours?
-
A: For many amino acids, this timeframe at room temperature ensures the reaction proceeds to completion.[1] For a first attempt, it is highly recommended. You can optimize this by monitoring the disappearance of the starting material via TLC or LC-MS.
-
-
Q: How should I properly store the (S)-2-aminopent-4-ynoic acid starting material?
-
A: Like most amino acids, it should be stored in a cool, dry place. Pay special attention to keeping it anhydrous before use to ensure the success of the esterification reaction.
-
-
Q: My product has a slight brownish tint. Is this a problem?
-
A: A slight discoloration can sometimes occur but is often due to trace impurities. If NMR and LC-MS analyses show high purity (>98%), it may be acceptable for many applications. If a higher purity is required, the material can be dissolved in a minimal amount of warm methanol, treated with activated charcoal, filtered through celite, and re-precipitated.
-
Section 5: Summary of Key Optimization Parameters
| Parameter | Standard Condition | Potential Issue if Deviated | Optimization Strategy | Expected Outcome |
| Reagent Purity | Anhydrous Methanol, High-Quality TMSCl | Reaction fails or stalls; side reactions | Use freshly opened or distilled anhydrous solvents. Verify TMSCl quality. | Clean reaction profile, higher conversion. |
| Catalyst Stoichiometry | 1.3 - 1.8 eq. TMSCl[1] | Incomplete reaction (low eq.); harsh conditions (high eq.) | Titrate the amount of TMSCl within this range to find the optimal balance for your scale. | Maximized yield without byproduct formation. |
| Temperature | 0 °C addition, then Room Temp (25 °C)[1] | Racemization or side reactions (high temp); slow reaction (low temp) | Maintain strict temperature control. Do not allow the initial exotherm to exceed 20 °C. | Preservation of stereochemical integrity. |
| Reaction Time | 12 - 15 hours[1] | Incomplete reaction (too short); potential for side reactions (too long) | Monitor by LC-MS or TLC to determine the point of maximum conversion. | Reduced cycle time without sacrificing yield. |
| Workup/Isolation | Concentration and precipitation with Ether/THF[1] | Product loss; oiling out instead of crystallization | Screen different anti-solvents (e.g., MTBE, Heptane) or solvent/anti-solvent ratios. | Improved product morphology and recovery. |
References
- Amino acid methyl ester hydrochloride preparation.
- Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Optimizing the downstream MVA pathway using a combination optimization strategy to increase lycopene yield in Escherichia coli. PubMed. [Link]
-
The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses. [Link]
- Synthesis method of S-2-aminobutanamide hydrochloride.
-
Methyl (R)-2-aminopent-4-ynoate hydrochloride. PubChem. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
-
SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH. Organic Syntheses. [Link]
-
Methyl 7-hydroxyhept-5-ynoate. Organic Syntheses. [Link]
Sources
Common side reactions in the synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Technical Support Center: Synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this valuable non-proteinogenic amino acid.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity and Racemization
Question: I am observing a significant loss of enantiomeric purity in my final product. What are the potential causes of racemization, and how can I mitigate this?
Answer:
Racemization is a critical issue in the synthesis of chiral α-amino esters, especially those with functionalities that can stabilize an enolate intermediate. The primary cause of racemization at the α-carbon is the abstraction of the α-proton, leading to a planar enol or enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[2][3]
Root Causes and Mechanistic Insights:
-
Base-Mediated Enolization: The presence of strong or even moderate bases can facilitate the deprotonation of the α-hydrogen. This is particularly problematic during workup or purification steps if basic conditions are employed.
-
Thermal Instability: Elevated temperatures during reaction or distillation can promote enolization and subsequent racemization.
-
Acid-Catalyzed Racemization: While less common for the free amine, prolonged exposure to strong acids, especially at higher temperatures, can also lead to racemization through an enol intermediate.[3]
Troubleshooting Protocol: Minimizing Racemization
-
Choice of Base:
-
During reactions that require a base, opt for non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) if compatible with the reaction.
-
For workup procedures, use weak inorganic bases like sodium bicarbonate or avoid basic washes altogether if possible.
-
-
Temperature Control:
-
Maintain the lowest effective temperature throughout the reaction and workup.
-
Avoid prolonged heating. If a reaction requires elevated temperatures, carefully monitor the enantiomeric excess (ee) over time to determine the optimal reaction duration.
-
-
pH Management during Workup and Purification:
-
Perform aqueous extractions under neutral or slightly acidic conditions.
-
When isolating the hydrochloride salt, ensure the solution is sufficiently acidic to protonate the amine, which destabilizes the formation of an adjacent carbanion.
-
-
Protecting Group Strategy: The use of N-protecting groups can influence the acidity of the α-proton.[4] While the target molecule is the hydrochloride salt of the free amine, be mindful of the conditions used during the deprotection of any preceding N-protected intermediates.
Issue 2: Dimerization of the Terminal Alkyne
Question: I am observing a significant byproduct with a molecular weight corresponding to a dimer of my desired product. What is causing this dimerization, and how can I prevent it?
Answer:
The terminal alkyne functionality in (S)-Methyl 2-aminopent-4-ynoate is susceptible to dimerization, a common side reaction for terminal alkynes, particularly in the presence of transition metals or certain basic conditions.[5][6][7] This can lead to the formation of various enyne isomers, significantly reducing the yield of the desired monomer.[6][8]
Root Causes and Mechanistic Insights:
-
Transition Metal Catalysis: Trace amounts of transition metals (e.g., copper, palladium, rhodium) can catalyze the oxidative coupling of terminal alkynes (e.g., Glaser coupling) or other dimerization pathways.[5][6] These metals can be introduced as impurities from reagents or equipment.
-
Base-Mediated Dimerization: Strong bases can deprotonate the terminal alkyne to form an acetylide, which can then act as a nucleophile and attack another molecule of the alkyne, leading to dimerization.
Troubleshooting Protocol: Preventing Alkyne Dimerization
-
Metal Sequestration:
-
Use high-purity reagents and solvents.
-
If metal contamination is suspected, consider treating the reaction mixture with a metal scavenger or performing a pre-purification of key reagents.
-
-
Reaction Conditions:
-
Avoid unnecessary exposure to strong bases. If a base is required, use it stoichiometrically and at low temperatures.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-driven oxidative coupling reactions.
-
-
Reagent Choice:
-
Be cautious with reagents that may contain metal impurities. For example, some grades of sodium hydride can contain iron impurities that may catalyze side reactions.
-
Issue 3: Hydrolysis of the Methyl Ester
Question: My yield is low, and I've identified the corresponding carboxylic acid as a major byproduct. What is causing the hydrolysis of the methyl ester?
Answer:
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent side reaction, especially during aqueous workup or purification under non-neutral pH conditions.[9][10]
Root Causes and Mechanistic Insights:
-
Base-Catalyzed Hydrolysis (Saponification): The ester is highly susceptible to hydrolysis under basic conditions (e.g., using NaOH, KOH, or even milder bases like carbonates) during workup.[10]
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to strong aqueous acids can also lead to ester hydrolysis, although this is generally slower than base-catalyzed hydrolysis.
Troubleshooting Protocol: Preventing Ester Hydrolysis
-
Workup pH Control:
-
Maintain a neutral or slightly acidic pH during all aqueous workup steps.
-
If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and minimize the contact time.
-
-
Anhydrous Conditions:
-
Where possible, perform reactions and initial purifications under anhydrous conditions.
-
-
Purification Strategy:
-
For purification, flash chromatography on silica gel is generally preferred over crystallization from aqueous solutions if hydrolysis is a significant issue.
-
If crystallization is necessary, carefully select the solvent system to minimize the solubility of the product and reduce the time it remains in solution.
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthetic pathway versus the common side reactions.
Caption: Overview of Desired Synthesis and Competing Side Reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -10°C to 25°C | Minimizes racemization and other side reactions. |
| pH during Workup | 4.0 - 7.0 | Prevents both ester hydrolysis and potential racemization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative dimerization of the terminal alkyne. |
Experimental Protocols
Protocol 1: General Procedure for Esterification and Hydrochloride Salt Formation
This protocol describes a general method for the esterification of the amino acid followed by the formation of the hydrochloride salt, a common route for synthesizing the target compound.[11][12]
-
Esterification:
-
Suspend the starting amino acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
-
-
Purification and Isolation:
-
The crude product can often be purified by recrystallization. A common solvent system is methanol/diethyl ether.[11]
-
Dissolve the crude solid in a minimal amount of hot methanol.
-
Slowly add diethyl ether until turbidity is observed.
-
Allow the solution to cool to room temperature and then to 0-4°C to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
To accurately determine the enantiomeric excess (ee) of your product, a suitable chiral HPLC method is essential.
-
Column: A chiral stationary phase column, such as one based on a cyclodextrin or a crown ether, is typically used for the separation of amino acid enantiomers.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common. A small amount of an acidic or basic additive may be required to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for amino esters.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.22 µm syringe filter before injection.
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
-
Impurity profile of amino acids? ResearchGate. Available at: [Link]
-
Different approaches for the synthesis of α-amino alkynes. ResearchGate. Available at: [Link]
-
General and Selective Head-to-Head Dimerization of Terminal Alkynes Proceeding via Hydropalladation Pathway. ACS Publications. Available at: [Link]
-
De-esterification of amino acid esters. ResearchGate. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
- Amino acid methyl ester hydrochloride preparation. Google Patents.
- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents.
-
AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Available at: [Link]
-
Dimerization of Alkynes and Alkenes. Wiley-VCH. Available at: [Link]
-
α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. ACS Publications. Available at: [Link]
-
Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. National Institutes of Health. Available at: [Link]
- Process for the preparation of amino acid methyl esters. Google Patents.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
-
Dimerization of Terminal Alkynes. ChemistryViews. Available at: [Link]
-
The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. Available at: [Link]
-
Non-proteinogenic amino acids. Wikipedia. Available at: [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
-
α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. ACS Publications. Available at: [Link]
- Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.
-
Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. ChemistryViews. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]
-
Possible products of the dimerization of terminal alkynes. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link]
-
Methyl (2E)-4-aminopent-2-enoate. PubChem. Available at: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting the purification of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
This guide provides in-depth troubleshooting for the purification of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a key building block for researchers in medicinal chemistry and drug development. Authored from a perspective of extensive field experience, this document goes beyond simple procedural steps to explain the scientific rationale behind each recommendation, ensuring both success and a deeper understanding of the process.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound.
Question 1: My yield is significantly lower than expected after purification. What are the potential causes and how can I mitigate this?
Answer:
Low yield is a frequent issue stemming from several factors throughout the synthesis and purification workflow. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Incomplete Reaction: The primary cause of low yield often originates from the preceding synthesis step. The esterification of the parent amino acid is an equilibrium-driven process.
-
Troubleshooting: Ensure the reaction conditions, such as the use of reagents like thionyl chloride or trimethylchlorosilane in methanol, are optimized to drive the reaction to completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
-
Product Loss During Work-up: The hydrochloride salt is highly water-soluble.[3] Excessive or improper use of aqueous washes during the extraction phase can lead to significant product loss.
-
Troubleshooting: Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) to reduce the solubility of the product in the aqueous phase during extraction. Ensure the pH of the aqueous layer is kept acidic to maintain the protonated, salt form of the amine, which is less soluble in many organic solvents.
-
-
Suboptimal Recrystallization: Choosing the wrong solvent system or cooling rate during recrystallization can lead to poor crystal formation and loss of product to the mother liquor.
-
Troubleshooting: A common technique for amino acid hydrochlorides involves dissolving the crude product in a minimal amount of a hot polar solvent (like methanol or ethanol) and then inducing precipitation by adding a less polar co-solvent (like diethyl ether or ethyl acetate).[1] Cool the solution slowly to allow for the formation of larger, purer crystals. Placing the solution directly on ice can cause rapid precipitation, trapping impurities.
-
-
Adhesion to Silica Gel in Column Chromatography: The polar amine hydrochloride can strongly adhere to the acidic silica gel, making elution difficult.
-
Troubleshooting: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like alumina. A polar eluent system, such as a gradient of methanol in dichloromethane (DCM), is often necessary.[4] Adding a small percentage of acetic or formic acid to the mobile phase can also help by keeping the compound protonated and improving its mobility, though this is more common for free acids.[4]
-
Question 2: The NMR spectrum of my purified product shows persistent impurities. How can I identify and remove them?
Answer:
Identifying the nature of the impurity is the first step toward its effective removal.
Common Impurities and Their Origins:
| Impurity | Origin | Identification (Typical ¹H NMR Signals) | Removal Strategy |
| Unreacted (S)-2-aminopent-4-ynoic acid | Incomplete esterification | Absence of the methyl ester singlet (~3.7 ppm); presence of a broad carboxylic acid proton signal. | Drive the esterification to completion. If present in the final product, it can be removed by dissolving the product in an organic solvent and washing with a very dilute, weak base (e.g., saturated NaHCO₃). This must be done carefully to avoid deprotonating the desired amine hydrochloride. |
| Di- or Polypeptides | Side reactions during synthesis or work-up, especially if the amine is deprotected. | Complex amide proton signals in the 7-8.5 ppm region; multiple overlapping α-proton signals. | Column chromatography is the most effective method. Use a polar solvent system (e.g., DCM/MeOH gradient).[5] |
| Side-products from Alkyne Reactions | The terminal alkyne is a reactive functional group susceptible to coupling or addition reactions, especially in the presence of metal catalysts or strong bases.[6][7] | Loss of the terminal alkyne proton signal (~2.0-3.0 ppm); appearance of new signals in the vinylic region (5-7 ppm) if addition has occurred. | Careful control of reaction conditions during synthesis is key. Protection of the alkyne may be necessary in some synthetic routes.[8] Purification is best achieved by column chromatography. |
| Residual Solvents | Trapped solvent from purification. | Characteristic signals of the solvent (e.g., ethyl acetate at ~1.2, 2.0, and 4.1 ppm; DCM at ~5.3 ppm). | Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
Workflow for Impurity Identification and Removal:
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
Preventing racemization during the synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Technical Support Center: Synthesis of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and need to ensure its enantiomeric purity. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you maintain the stereochemical integrity of your synthesis.
The synthesis of non-proteinogenic amino acids like (S)-Methyl 2-aminopent-4-ynoate is a critical step in the development of novel therapeutics. However, the inherent chirality of these molecules also presents a significant challenge: the risk of racemization. The loss of a defined stereocenter can have profound implications for the biological activity and safety profile of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the mechanisms of racemization and practical strategies to prevent it.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the synthesis of chiral amino acid esters.
Q1: I'm observing significant racemization in my synthesis of this compound. What are the likely causes?
Racemization during the synthesis of amino acid derivatives is primarily caused by the deprotonation of the α-hydrogen. This acidic proton can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. This intermediate can then be re-protonated from either face, resulting in a mixture of (S) and (R) enantiomers. Several factors in your experimental setup can promote this process, including the choice of base, solvent, temperature, and the nature of the N-protecting group.
Q2: How does the choice of an N-protecting group influence the extent of racemization?
The N-protecting group plays a crucial role in mitigating racemization. Urethane-based protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) are highly effective at preventing racemization.[1][2] This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group of the urethane, reducing the electron-withdrawing effect on the α-carbon and making the α-hydrogen less acidic. In contrast, acyl protecting groups can increase the acidity of the α-hydrogen and are more prone to racemization. For particularly sensitive substrates, newer protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been shown to greatly suppress racemization.[3]
Q3: Can the base used for deprotonation or coupling reactions cause racemization?
Absolutely. The choice of base is a critical factor.[4] Strong bases, especially those with low steric hindrance like triethylamine (TEA), can readily abstract the α-proton, leading to significant racemization.[4] To minimize this risk, it is advisable to use weaker or more sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are often preferred choices as they are less likely to cause epimerization.[4] Diisopropylethylamine (DIEA), while sterically hindered, is a stronger base and should be used with caution.[4]
Q4: What is the purpose of additives like HOBt or HOAt in peptide coupling reactions, and can they help prevent racemization?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are known as racemization suppressors.[5] When a carboxylic acid is activated with a coupling reagent, it can form highly reactive intermediates that are prone to racemization. HOBt and HOAt react with these intermediates to form activated esters, which are more stable and less susceptible to racemization.[5] These activated esters then react with the amine component to form the desired amide bond with a high degree of stereochemical retention.
Q5: How can I accurately determine the enantiomeric excess (ee) of my final product?
Determining the enantiomeric excess is crucial for validating your synthesis. The most common and reliable methods are chromatographic techniques using a chiral stationary phase (CSP).[6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. A variety of chiral columns are commercially available, and the choice of column and mobile phase will depend on the specific properties of your compound.[6][8]
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can provide excellent separation of enantiomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can induce diastereomeric environments that result in separate signals for each enantiomer, allowing for quantification.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low Enantiomeric Excess (<95% ee) in the Final Product | 1. Base-induced epimerization: The base used during the reaction is too strong or not sterically hindered enough.[4] 2. Elevated Temperature: Higher temperatures can provide the activation energy needed for deprotonation and racemization. 3. Prolonged Reaction Time: Longer exposure to basic or harsh conditions increases the likelihood of racemization. | * Optimize the Base: Switch to a weaker or more sterically hindered base. See the table below for a comparison. * Control the Temperature: Maintain a low temperature (e.g., 0 °C to -15 °C) throughout the reaction, especially during the addition of the base and coupling reagents. * Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Formation of Side Products | 1. Over-activation of the Carboxylic Acid: The coupling reagent may be too reactive, leading to side reactions. 2. Incomplete Protection: The N-protecting group may be unstable under the reaction conditions. | * Choose the Right Coupling Reagent: Use a coupling reagent known for its mildness and low racemization potential, such as HATU or HCTU, in combination with a racemization suppressor like HOAt. * Ensure Complete Protection: Verify the stability of your N-protecting group under the planned reaction conditions. |
| Difficulty in Isolating the Pure Product | 1. Contamination with the (R)-enantiomer: If racemization has occurred, separating the enantiomers can be challenging. | * Focus on Prevention: The best approach is to prevent racemization in the first place by following the guidelines in this document. * Diastereomeric Salt Resolution: If you have a racemic mixture of the free amino acid, you can attempt to resolve it by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. |
Comparative Impact of Bases on Racemization
The choice of an appropriate base is critical for minimizing racemization. The following table provides a general comparison of commonly used bases in peptide synthesis and their relative potential for causing racemization.
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Potential | Comments |
| Triethylamine (TEA) | ~10.7 | Low | High | Due to its high basicity and low steric bulk, TEA is a common culprit in racemization.[4] |
| Diisopropylethylamine (DIEA) | ~10.1 | High | Moderate | While sterically hindered, its high basicity can still lead to racemization in sensitive systems.[4] |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low | A weaker base that is often a good choice for minimizing racemization.[4] |
| 2,4,6-Collidine | ~7.4 | High | Very Low | Its combination of weak basicity and high steric hindrance makes it an excellent choice for suppressing racemization.[4] |
Visualizing the Mechanism of Racemization
Understanding the chemical pathway that leads to the loss of stereochemistry is the first step toward preventing it. The following diagram illustrates the base-catalyzed racemization of an N-protected amino acid.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Recommended Experimental Protocols
The following protocols are provided as a guide. It is essential to adapt them to your specific laboratory conditions and to monitor the reactions closely.
Protocol 1: Synthesis of N-Boc-(S)-2-aminopent-4-ynoic acid
This protocol describes the protection of the amine group, a critical first step.
-
Dissolution: Dissolve (S)-2-aminopent-4-ynoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.
-
Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate to remove any unreacted Boc-anhydride.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid.
-
Extraction: Extract the product into ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected amino acid.
Protocol 2: Esterification to this compound
This protocol focuses on the esterification and final deprotection, with key considerations for preventing racemization.
-
Dissolution: Dissolve N-Boc-(S)-2-aminopent-4-ynoic acid (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C.
-
Esterification: Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. The in situ formation of HCl from thionyl chloride and methanol will catalyze the esterification and subsequently remove the Boc group.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentration: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Trituration: Add cold diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Workflow for Racemization-Free Synthesis
Caption: Recommended workflow for the synthesis of the target compound.
References
-
John Trant. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Video]. YouTube. [Link]
-
Zhang, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Sawada, M., et al. (1995). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Journal of the Chemical Society, Chemical Communications. [Link]
-
Reetz, M. T., et al. (1990). Non-racemizing synthesis and stereoselective reduction of chiral α-amino ketones. Tetrahedron: Asymmetry. [Link]
-
PubChem. (n.d.). methyl (2S)-2-aminopentanoate hydrochloride. [Link]
-
Amato, N. J., et al. (2016). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
- Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
Li, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
PASL. (n.d.). 166271-28-9| this compound. [Link]
-
Carlone, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]
-
Global Research Online. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
-
Muscalu, A. M., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. [Link]
-
Ramaswamy, S., et al. (2009). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH. [Link]
-
University of Valladolid. (2022). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS. [Link]
- Google Patents. (2013).
- Google Patents. (1984). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
Sources
- 1. youtube.com [youtube.com]
- 2. biosynth.com [biosynth.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Improving the chiral purity of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Introduction
Welcome to the technical support guide for (S)-Methyl 2-aminopent-4-ynoate hydrochloride. This molecule, a non-natural, alkynyl-containing amino acid derivative, is a critical building block in modern drug discovery and peptide synthesis.[][] Its utility is intrinsically linked to its stereochemical integrity. The presence of the (R)-enantiomer can lead to diastereomeric impurities in subsequent synthetic steps, potentially impacting the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[3]
This guide is structured as a series of troubleshooting questions and in-depth answers, drawing from established principles of stereochemistry, chromatography, and crystallization. It is designed to provide you, our fellow researchers and drug development professionals, with the practical, field-proven insights needed to diagnose and resolve issues related to the chiral purity of this valuable intermediate.
Section 1: Analytical Troubleshooting - Chiral Purity Determination by HPLC
The accurate determination of enantiomeric excess (ee) is the bedrock of any chiral purification campaign. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.[4] However, achieving a robust and reproducible separation can be challenging. This section addresses the most common analytical hurdles.
Q1: I am seeing poor resolution (Rs < 1.5) or complete co-elution of the (S) and (R) enantiomers. What are the primary causes and how do I fix it?
A1: Poor resolution is the most frequent issue and stems from suboptimal interaction between the analyte and the Chiral Stationary Phase (CSP). The fundamental principle of chiral recognition relies on establishing a transient diastereomeric complex between the enantiomers and the chiral selector of the CSP. For this to occur, there must be at least three points of interaction. If these interactions are not sufficiently different in energy for the two enantiomers, separation will fail.
Core Causality & Remediation Strategy:
-
Incorrect CSP Selection: this compound is a primary amine salt with an ester and an alkyne group.[5] This structure makes it amenable to several types of CSPs, but polysaccharide-based phases are often the most successful starting point for amino acid derivatives.[6][7]
-
Expert Insight: While your first instinct might be a Pirkle-type or ligand-exchange column, we find that coated or immobilized amylose and cellulose phenylcarbamate derivatives (e.g., Chiralpak® IA, IC, ID series) provide a higher probability of success.[6] The ester carbonyl, the amine hydrochloride, and the π-system of the alkyne can all engage in hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate groups on the polysaccharide backbone.
-
-
Suboptimal Mobile Phase Composition: The mobile phase polarity is a critical parameter that dictates the strength of interaction between your analyte and the CSP.[3]
-
Normal Phase (NP) Mode (e.g., Hexane/Alcohol): This is the most common mode for polysaccharide CSPs. The primary control variable is the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).
-
Troubleshooting: If resolution is poor, decrease the alcohol percentage in the mobile phase. This strengthens the analyte's interaction with the polar CSP, increasing retention time and often enhancing chiral recognition. A methodical approach is to screen alcohol content from 20% down to 5% in 5% increments.
-
-
Mobile Phase Additives: As a hydrochloride salt, the analyte is ionic. Small amounts of an acidic or basic additive can be crucial for good peak shape and selectivity.
-
Expert Insight: For this amine hydrochloride, adding a small amount of a competing acid like 0.1% trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape. Conversely, if the free amine is being analyzed, a basic additive like diethylamine (DEA) is often used to suppress silanol interactions and improve peak symmetry. Given the hydrochloride form, starting with no additive or a small amount of acid is recommended.
-
-
Visual Workflow: Troubleshooting Poor HPLC Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
Q2: My retention times are drifting between injections. What is causing this instability?
A2: Retention time drift is a classic sign of an unequilibrated or unstable system. In chiral chromatography, this can be particularly pronounced due to the sensitive nature of the CSPs.
-
Insufficient Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require significantly longer equilibration times than standard achiral columns.
-
Self-Validating Protocol: Do not rely on a fixed time (e.g., 30 minutes). Instead, equilibrate the column by performing repeated injections of your analyte until retention times for the main peak are stable within a ±2% relative standard deviation (RSD) over at least three consecutive runs.
-
-
Mobile Phase Instability: If you are using a multi-component mobile phase (e.g., Hexane/IPA/TFA), ensure it is thoroughly mixed and degassed. Alcohols are hygroscopic and can absorb atmospheric water, slightly changing polarity over a long sequence. Similarly, volatile components can evaporate. Prepare fresh mobile phase daily.
-
Column "Memory" Effects: This is a critical and often overlooked issue in chiral separations.[8] CSPs can "remember" previous mobile phases and additives. If the column was previously used with a basic additive (like DEA) and you are now using an acidic one (TFA), it can take a very long time for the column to fully re-equilibrate as the previous additive slowly leaches off, causing retention and selectivity to drift.[8]
-
Best Practice: Dedicate a specific chiral column to a single method or class of compounds (e.g., acidic analytes with acidic additives) to avoid cross-contamination and memory effects.[8] Always document the history of the column.
-
Data Summary: Starting Points for Chiral Method Development
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase System | Key Strengths & Considerations |
| Amylose Tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10 v/v) | Excellent general-purpose CSP for amino acid derivatives.[6] Good starting point. |
| Cellulose Tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (85:15 v/v) | Often shows complementary selectivity to the amylose equivalent. A good second choice if amylose fails. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Methanol / Acetic Acid / Triethylamine | Can be effective for underivatized amino acids and their salts in polar ionic or reversed-phase modes.[9] |
Section 2: Purification & Chiral Enrichment Strategies
If your analytical method confirms that the enantiomeric excess (ee) of your this compound is below the required specification, you must perform a chiral enrichment.
Q3: My bulk material has an enantiomeric excess (ee) of 90%. What is the most reliable method to upgrade it to >99% ee?
A3: For a crystalline solid like an amino acid hydrochloride salt, fractional recrystallization is the most industrially viable and scientifically sound method for significant chiral enrichment. This classical technique predates chromatography and relies on the different physical properties of racemates and pure enantiomers.[10]
The Underlying Principle (Phase Diagram Causality): Most chiral compounds fall into one of three categories when crystallized from a racemic mixture:
-
Conglomerate: The (R) and (S) enantiomers crystallize into separate, homochiral crystals. This is the ideal but rarest case.
-
Racemic Compound (Racemate): The (R) and (S) enantiomers co-crystallize in a 1:1 ordered lattice. This is the most common scenario. The racemate often has different physical properties (melting point, solubility) than the pure enantiomers.
-
Pseudoracemate (Solid Solution): The (R) and (S) enantiomers co-crystallize in a disordered manner. This is difficult to resolve by crystallization.
For this compound, it is highly probable that it forms a racemic compound. In a solution containing 90% (S) and 10% (R), you have a mixture of the pure (S)-enantiomer (the excess 80%) and the racemic compound (the remaining 20%). The goal of fractional recrystallization is to find a solvent system where the racemic compound is more soluble than the pure (S)-enantiomer. When the solution is cooled, the less soluble (S)-enantiomer will preferentially crystallize, leaving the racemate (and thus the undesired (R)-enantiomer) enriched in the mother liquor.
Visual Workflow: Fractional Recrystallization for Chiral Enrichmentdot
Sources
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Challenges in the scale-up synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up synthesis of this chiral amino acid derivative. Our goal is to equip you with the expertise and practical insights necessary to navigate the complexities of this synthesis, ensuring a successful and efficient process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the process.
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a multi-step process starting from a suitable chiral precursor. A common approach involves the alkylation of a protected glycine equivalent with propargyl bromide, followed by esterification and deprotection to yield the final hydrochloride salt. The choice of protecting groups and reaction conditions is crucial for maintaining stereochemical integrity and achieving high yields.
Q2: What are the primary challenges in the scale-up of this synthesis?
Scaling up the synthesis of this compound presents several key challenges:
-
Handling of Hazardous Reagents: The use of propargyl bromide, a highly toxic, flammable, and potentially explosive reagent, requires stringent safety protocols and specialized handling procedures, especially on a larger scale.[1][2][3][4][5]
-
Exothermic Reactions: Key steps, such as alkylation and deprotection, can be exothermic and require careful temperature control to prevent side reactions and ensure safety.
-
Maintaining Stereochemical Purity: Preventing racemization during the synthesis is critical. This requires careful selection of bases, solvents, and reaction temperatures.
-
Purification and Isolation: The final product's purification, often involving crystallization, can be challenging. The hydrochloride salt's solubility and stability in various solvents must be carefully considered to achieve high purity and yield.
Q3: What are the critical safety precautions when working with propargyl bromide?
Propargyl bromide is a hazardous material that requires strict safety measures.[1][3] Key precautions include:
-
Engineering Controls: Always handle propargyl bromide in a well-ventilated fume hood.[1][4] For larger quantities, a closed system is recommended.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (PVC is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[1]
-
Storage: Store propargyl bromide in a cool, dry, well-ventilated, and flame-proof area, away from heat and ignition sources.[2][4][5] It is often supplied as a solution in a solvent like toluene, stabilized with magnesium oxide.[3]
-
Handling: Use spark-proof tools and ground all equipment to prevent static discharge.[2][4] Avoid contact with incompatible materials, such as strong oxidizing agents.[2]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to assess the enantiomeric purity of the product using a chiral stationary phase.[6][7][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product.
II. Troubleshooting Guide
This section provides a detailed, stage-by-stage troubleshooting guide for the synthesis of this compound.
Stage 1: Alkylation of the Protected Glycine Equivalent
This stage involves the reaction of a protected glycine derivative with propargyl bromide to introduce the pent-4-ynyl side chain.
Problem 1: Low Yield of the Alkylated Product
| Probable Cause | Recommended Solution |
| Inefficient Deprotonation | Ensure the base used is strong enough to fully deprotonate the glycine equivalent. Consider using a stronger base or a different solvent system to improve solubility and reactivity. |
| Side Reactions of Propargyl Bromide | Propargyl bromide can undergo self-polymerization or other side reactions.[3] Add it slowly to the reaction mixture at a controlled temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While lower temperatures can minimize side reactions, higher temperatures may be required for efficient alkylation. Perform small-scale experiments to determine the optimal temperature range. |
Problem 2: Formation of Dialkylated Byproduct
| Probable Cause | Recommended Solution |
| Excess Propargyl Bromide | Use a stoichiometric amount or a slight excess of the glycine equivalent relative to propargyl bromide. |
| Rapid Addition of Propargyl Bromide | Add the propargyl bromide solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors dialkylation. |
Stage 2: Esterification
This step converts the carboxylic acid of the alkylated intermediate to a methyl ester.
Problem 1: Incomplete Esterification
| Probable Cause | Recommended Solution |
| Insufficient Acid Catalyst | Ensure an adequate amount of acid catalyst (e.g., thionyl chloride or a strong acid like HCl) is used.[9] |
| Presence of Water | The reaction should be carried out under anhydrous conditions, as water will hydrolyze the ester back to the carboxylic acid. Use dry solvents and glassware. |
| Equilibrium Limitation | If using an equilibrium-driven esterification (e.g., Fischer esterification), remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
Stage 3: Deprotection of the Amine
This final step removes the protecting group from the nitrogen atom to yield the free amine, which is then isolated as the hydrochloride salt.
Problem 1: Incomplete Deprotection
| Probable Cause | Recommended Solution |
| Insufficient Acid | For acid-labile protecting groups like Boc, ensure a sufficient excess of a strong acid (e.g., HCl or TFA) is used to drive the reaction to completion.[10][11][12] |
| Inappropriate Solvent | The choice of solvent can affect the rate of deprotection. For Boc deprotection with HCl, solvents like dioxane, methanol, or ethyl acetate are commonly used.[10] |
| Reaction Time/Temperature | Some protecting groups require longer reaction times or elevated temperatures for complete removal. Monitor the reaction by TLC or HPLC to determine the optimal conditions. |
Problem 2: Racemization during Deprotection
| Probable Cause | Recommended Solution |
| Harsh Reaction Conditions | Avoid excessively high temperatures or prolonged exposure to strong acids, which can promote racemization. |
| Base-Catalyzed Epimerization | If any basic conditions are used during workup, they can lead to epimerization of the chiral center. Maintain acidic or neutral conditions until the final product is isolated. |
Stage 4: Crystallization and Isolation
This is a critical step for obtaining the final product in high purity.
Problem 1: Difficulty in Inducing Crystallization
| Probable Cause | Recommended Solution |
| Product is Too Soluble | Concentrate the solution and/or add an anti-solvent (a solvent in which the product is poorly soluble) to induce precipitation. |
| Presence of Impurities | Impurities can inhibit crystallization. Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect pH | Ensure the solution is sufficiently acidic to form the hydrochloride salt, which is typically more crystalline than the free base. |
Problem 2: Oily Product or Poor Crystal Quality
| Probable Cause | Recommended Solution |
| Residual Solvent | Ensure all solvents from the reaction and workup are thoroughly removed under vacuum. |
| Rapid Crystallization | Allow the crystallization to proceed slowly at a controlled temperature. Rapid cooling can lead to the formation of an oil or small, impure crystals. |
| Formation of Polymorphs | Different crystalline forms (polymorphs) may have different properties. Experiment with different solvent systems for crystallization to obtain the desired crystalline form. The dissolution of amino acid hydrochloride crystals in certain solvents can sometimes lead to the crystallization of the free amino acid.[13][14] |
III. Experimental Workflows and Diagrams
General Synthetic Workflow
The following diagram illustrates a typical synthetic route for this compound.
Caption: A decision tree for troubleshooting common synthetic problems.
IV. References
-
UGA Research. (n.d.). Propargyl bromide. Retrieved from [Link]
-
van de Put, M. W. A. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 108-114.
-
Grokipedia. (n.d.). Propargyl bromide. Retrieved from [Link]
-
Reeves, J. T., et al. (2005). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 9(4), 493-495.
-
O'Brien, A. G., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2239-2246.
-
van de Put, M. W. A. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 108-114.
-
Wang, X., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 559.
-
Kharasch, M. S., & Fuchs, C. F. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S. Patent and Trademark Office.
-
Gubitz, G., & Schmid, M. G. (2008). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Methods in Molecular Biology, 420, 225-253.
-
Sumitomo Chemical Company, Limited. (2002). Japan Patent No. 4356292.
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 167-175.
-
Pathare, R. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24456-24460.
-
Ajinomoto Co., Inc. (1995). Germany Patent No. DE69106297T2.
-
University of Illinois. (2019, June 6). Researchers develop fast, efficient way to build amino acid chains. ScienceDaily. Retrieved from
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Deming, T. J. (2007). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Macromolecules, 40(20), 7315-7318.
-
White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 586-590.
-
Pharmaceutical Online. (2023, November 28). Overcoming Peptide Production Capacity Restraints [Video]. YouTube. [Link]
-
Council of Scientific & Industrial Research. (2016). Europe Patent No. EP3160937B1.
-
Amgen Inc. (2018). World Intellectual Property Organization Patent No. WO2018027021A1.
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Tianjin University. (2013). China Patent No. CN103224437A.
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. grokipedia.com [grokipedia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Welcome to the technical support center for (S)-Methyl 2-aminopent-4-ynoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this critical building block. My aim is to combine established chemical principles with field-proven insights to help you navigate the common challenges encountered during the purification of this compound.
Understanding the Compound and Its Challenges
This compound is a valuable chiral intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its structure, containing a terminal alkyne, a chiral amine, and a methyl ester, makes it a versatile synthon but also susceptible to specific impurities and degradation pathways.[1] The hydrochloride salt form generally enhances stability and crystallinity, which is advantageous for purification.[2] However, achieving the high purity required for many applications necessitates a clear understanding of potential contaminants and the strategies to remove them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on typical synthetic routes and the compound's reactivity, you can anticipate several classes of impurities:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
Hydrolysis Product: (S)-2-Aminopent-4-ynoic acid, formed by the hydrolysis of the methyl ester. This is a common issue, especially if the compound is exposed to moisture or non-anhydrous solvents.[2]
-
Enantiomeric Impurity: The (R)-enantiomer, which can be present if the stereocenter is not perfectly controlled during synthesis or if racemization occurs.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
-
Byproducts from Side Reactions: Depending on the synthetic method, these can vary but often have different polarity profiles from the desired product.
Q2: How should I store this compound to maintain its purity?
A2: Proper storage is crucial. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a refrigerator at 2-8°C.[3] This minimizes exposure to moisture and reduces the rate of potential degradation.
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A3: A combination of techniques is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC methods are invaluable. Reversed-phase HPLC can quantify most impurities, while chiral HPLC is necessary to determine the enantiomeric excess (e.g., the percentage of the desired (S)-enantiomer versus the undesired (R)-enantiomer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.[4]
Troubleshooting Impurity Removal
This section provides detailed guides for addressing specific purity issues. The general workflow for purification is outlined below.
Sources
Stability issues of (S)-Methyl 2-aminopent-4-ynoate hydrochloride in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-Methyl 2-aminopent-4-ynoate hydrochloride. Here, we address common stability issues that may be encountered when this compound is in solution, providing troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction to the Stability Profile of this compound
This compound is a chiral, non-proteinogenic amino acid ester containing a terminal alkyne functionality. This unique structure presents specific stability considerations that are crucial for its effective use in research and development. The molecule's stability in solution is primarily influenced by the reactivity of its two main functional groups: the α-amino methyl ester and the terminal alkyne (propargyl group). As a hydrochloride salt, the compound exhibits improved solubility and stability in aqueous solutions compared to its free base form. However, degradation can still occur under certain experimental conditions.
This guide will delve into the potential degradation pathways, factors influencing stability, and practical strategies to mitigate these issues.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers may encounter a range of issues during their experiments that could be linked to the instability of this compound. This section provides a systematic approach to identifying and resolving these problems.
Issue 1: Inconsistent or Lower-than-Expected Biological Activity
Symptoms:
-
Diminished or complete loss of the expected biological effect in cell-based or in-vivo assays.
-
Poor reproducibility of experimental results across different batches or time points.
Potential Causes & Troubleshooting Steps:
-
Ester Hydrolysis: The most common degradation pathway for amino acid esters is hydrolysis of the methyl ester to the corresponding carboxylic acid, (S)-2-aminopent-4-ynoic acid.[1][2] This reaction is catalyzed by both acidic and basic conditions. The resulting carboxylic acid may have a different biological activity or be inactive.
-
Diagnostic Check:
-
Analyze your stock or working solution using High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4][5][6][7][8] Compare the chromatogram to that of a freshly prepared solution or a reference standard. The appearance of a new, more polar peak is indicative of the carboxylic acid degradant.
-
Monitor the pH of your experimental media. Even seemingly neutral buffers can become slightly acidic or basic over time, accelerating hydrolysis.
-
-
Solutions & Preventative Measures:
-
pH Control: For aqueous solutions, maintain a slightly acidic pH range of 4-6 to minimize the rate of hydrolysis.[1] Use a well-buffered system.
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.
-
Aprotic Solvents: For long-term storage of stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF, although aqueous buffers are often necessary for biological experiments.
-
Low Temperature: Store stock and working solutions at low temperatures (2-8°C or frozen at -20°C or -80°C) to slow down the rate of hydrolysis.
-
-
-
Racemization: The chiral center at the α-carbon can undergo racemization, particularly under basic conditions, leading to the formation of the (R)-enantiomer.[1] This can significantly impact biological activity, as often only one enantiomer is active.
-
Diagnostic Check:
-
Utilize a chiral HPLC method to separate the (S) and (R) enantiomers. An increase in the peak corresponding to the (R)-enantiomer over time indicates racemization.
-
-
Solutions & Preventative Measures:
-
Avoid Basic Conditions: Strictly avoid exposing the compound to basic solutions (pH > 7).
-
Amine Buffers: Be cautious with amine-containing buffers (e.g., Tris), especially at higher concentrations and temperatures, as they can act as bases.
-
-
-
Alkyne Group Degradation: The terminal alkyne is a reactive functional group that can undergo various transformations.
-
Diagnostic Check:
-
LC-MS analysis can help identify potential degradation products related to the alkyne moiety. Look for mass changes corresponding to hydration, oxidation, or oligomerization.
-
Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic C≡C-H stretch of the terminal alkyne.
-
-
Solutions & Preventative Measures:
-
Avoid Certain Metals: Terminal alkynes can react with certain transition metals. Avoid contact with copper, silver, and other reactive metals, as this can lead to the formation of metal acetylides or catalyze degradation.[4][9]
-
Oxidative Stress: Protect solutions from strong oxidizing agents and excessive exposure to air, as the alkyne group can be susceptible to oxidation.
-
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are:
-
Hydrolysis of the Methyl Ester: This can occur under both acidic and basic conditions, yielding (S)-2-aminopent-4-ynoic acid and methanol. The rate of hydrolysis is pH-dependent.[1][2]
-
Racemization: The chiral center can invert, especially under basic conditions, leading to the formation of the (R)-enantiomer.[1]
Additionally, the terminal alkyne group can be susceptible to:
-
Rearrangement: Under certain conditions, particularly with weaker bases, terminal alkynes can rearrange to more stable internal alkynes.
-
Oxidation and Polymerization: While less common under typical experimental conditions, the alkyne functionality can be oxidized or undergo polymerization, especially in the presence of catalysts or upon prolonged exposure to light and air.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Welcome to the technical support guide for (S)-Methyl 2-aminopent-4-ynoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile building block in coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound, covering its properties, handling, and reaction compatibility.
Q1: What are the key structural features of this compound that I should be aware of?
This compound possesses three key functional groups that dictate its reactivity: a primary amine, a methyl ester, and a terminal alkyne. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.[1] The terminal alkyne is a particularly valuable feature, offering a reactive handle for "click" chemistry and other bioorthogonal ligations.[2]
Q2: How should I properly store and handle this reagent?
For optimal stability, this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere.[3][4] As with many amino acid derivatives, it is susceptible to hydrolysis of the methyl ester group, particularly under acidic or basic conditions.[1]
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways of concern are:
-
Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid. This is accelerated by the presence of acid or base.[1]
-
Racemization: The chiral center at the alpha-carbon can undergo racemization, especially under basic conditions, leading to a loss of stereochemical purity.[1]
Q4: In which solvents is this compound soluble?
Based on its hydrochloride salt form and the properties of similar amino acid esters, the following solubility profile can be expected:
| Solvent | Expected Solubility |
| Water | Soluble[1] |
| Methanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Likely Soluble[1] |
| Dichloromethane (DCM) | Sparingly Soluble[1] |
Q5: Can the terminal alkyne participate in side reactions during standard peptide coupling?
While the terminal alkyne is relatively stable, it can undergo side reactions under certain conditions. For instance, in the presence of transition metals like copper or palladium, which are sometimes used in specific coupling methodologies, the alkyne can participate in reactions such as Glaser coupling.[5] However, under standard amide bond formation conditions using common coupling reagents, the alkyne is generally a spectator.
Section 2: Troubleshooting Guide for Coupling Reactions
This section provides a problem-and-solution framework for common issues encountered during coupling reactions with this compound.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is isolated in low yield.
Potential Causes & Solutions:
-
Inadequate Amine Neutralization: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic.
-
Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture. Use at least one equivalent of base to neutralize the hydrochloride salt, and an additional equivalent for the coupling reaction itself.
-
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid partner may not be sufficiently activated for the coupling to proceed efficiently.
-
Solution: Increase the equivalents of the coupling reagent. For many standard coupling reagents, a 1.5 to 3-fold excess relative to the amino acid is recommended to ensure efficient activation.[6] Consider using a more powerful activating agent like HATU or HCTU, especially for sterically hindered couplings.
-
-
Steric Hindrance: The coupling partner may be sterically bulky, hindering the approach of the amine.
-
Solution: Increase the reaction time and/or temperature. However, be cautious with increasing temperature as it can also promote side reactions like racemization. A change in solvent to one that better solubilizes both reactants can also improve reaction rates.
-
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots are observed on TLC, or unexpected masses are detected by LC-MS.
Potential Causes & Solutions:
-
Racemization: The chiral purity of the product is compromised.
-
Cause: This is often promoted by excess base or elevated temperatures.
-
Solution: Carefully control the stoichiometry of the base. Use the minimum amount necessary for neutralization and coupling. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).
-
-
Dipeptide Formation (Self-Coupling): The newly formed dipeptide acts as a nucleophile and couples with another activated amino acid.
-
Cause: This can occur if the activated carboxylic acid is present in large excess or if the reaction is allowed to proceed for an extended period after the initial coupling partner is consumed.
-
Solution: Use a more controlled stoichiometry of reactants. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting amine is consumed.
-
-
Side Reactions Involving the Alkyne: While less common in standard peptide coupling, the alkyne can react under specific conditions.
-
Cause: Contamination with transition metals or the use of specific reagents that can react with alkynes.
-
Solution: Ensure all glassware and reagents are free from metal contaminants. If using specialized coupling methods, be aware of their potential reactivity with the alkyne functionality.
-
-
Aspartimide Formation (if coupling with Aspartic Acid): Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction under both acidic and basic conditions.[7]
-
Solution: Adding HOBt to the deprotection solution can help suppress this side reaction.[7]
-
Issue 3: Difficulty with Product Purification
Symptoms:
-
The desired product is difficult to separate from starting materials or byproducts by chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Components: The product and impurities may have very similar polarities, making separation challenging.
-
Solution: Optimize the chromatographic conditions. This may involve trying different solvent systems, gradients, or even a different stationary phase (e.g., reverse-phase vs. normal-phase).
-
-
Presence of Unreacted Coupling Reagents: Byproducts of coupling reagents (e.g., DCU from DCC) can co-elute with the product.
-
Solution: Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC). Perform an aqueous workup to remove these impurities before chromatography.
-
Section 3: Experimental Protocols & Visualizations
General Protocol for a Standard Peptide Coupling Reaction
This protocol provides a starting point for coupling this compound with an N-protected amino acid.
Materials:
-
This compound
-
N-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the N-protected amino acid in the chosen anhydrous solvent.
-
Add the coupling reagent (1.05 - 1.2 equivalents) and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the non-nucleophilic base (2.2 equivalents) to the solution of this compound and stir for 5-10 minutes.
-
Add the solution of the free amine to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a suitable reagent (e.g., water or a saturated solution of ammonium chloride).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: Interplay of key parameters affecting reaction outcome.
References
-
Vong, K., Maeda, S., & Tanaka, K. (2014). Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. Chemistry – A European Journal, 20(45), 14838-14844. Retrieved January 22, 2026, from [Link]
-
Li, Z., & Li, X. (2022). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research, 55(17), 2464–2477. Retrieved January 22, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 22, 2026, from [Link]
-
Chen, S. T., & Wang, K. T. (1993). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 40(5), 455-463. Retrieved January 22, 2026, from [Link]
-
Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. (2011). Organic Letters, 13(16), 4232–4235. Retrieved January 22, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed, 13(1), 1-10. Retrieved January 22, 2026, from [Link]
-
methyl (2S)-2-aminopentanoate hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Marchand, J. A., Neugebauer, M. E., Ing, M. C., Lin, C. I., Pelton, J. G., & Chang, M. C. Y. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Nature, 567(7748), 420–424. Retrieved January 22, 2026, from [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
-
Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. (2021). Organic Letters, 23(17), 6828–6833. Retrieved January 22, 2026, from [Link]
-
Methyl (2E)-4-aminopent-2-enoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Guide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 5. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Overcoming Reactivity Challenges with (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Welcome to the technical support guide for (S)-Methyl 2-aminopent-4-ynoate hydrochloride. As a bifunctional chiral building block, this compound offers unique synthetic possibilities by incorporating both a terminal alkyne and an amino ester moiety. However, its hydrochloride salt form and the dual reactivity can present challenges. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Core Compound Properties & Handling
This section addresses fundamental questions regarding the storage, stability, and inherent chemical nature of this compound.
Q1: What are the recommended storage conditions?
For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C. It is hygroscopic and should be protected from moisture to prevent both ester hydrolysis and potential side reactions of the alkyne group.
Q2: What is the solubility profile of this compound?
As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents. Its solubility in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrochloride salt form enhances aqueous solubility[1]. |
| Methanol (MeOH) | Soluble | A common solvent for esterification and related reactions[2][3]. |
| Ethanol (EtOH) | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good for reaction setup, but can be difficult to remove. |
| Dichloromethane (DCM) | Sparingly Soluble | Solubility increases upon conversion to the free amine. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Often used as a reaction solvent, especially for couplings. |
Q3: How does pH affect the stability of the compound in solution?
The stability is highly pH-dependent, primarily due to the susceptibility of the methyl ester to hydrolysis.[1]
-
Acidic Conditions (pH < 4): While the salt form is stable, strong aqueous acid can catalyze the slow hydrolysis of the ester to the corresponding carboxylic acid and methanol.
-
Neutral Conditions (pH ≈ 7): Hydrolysis is generally slow at neutral pH.
-
Basic Conditions (pH > 8): The ester is highly susceptible to rapid saponification (base-catalyzed hydrolysis)[4]. Furthermore, basic conditions can promote racemization at the chiral alpha-carbon[1]. For experiments requiring the free amine, it is crucial to use non-nucleophilic bases or methods that do not require prolonged exposure to high pH.
Q4: Why is the compound supplied as a hydrochloride salt? What does this mean for its reactivity?
The compound is provided as a hydrochloride salt to enhance its shelf-life and handling characteristics[1]. The salt form renders the α-amino group as a non-nucleophilic ammonium salt (R-NH₃⁺Cl⁻). This is the single most critical factor to consider in your experimental design. The protonated amine is unreactive in nucleophilic reactions such as amide bond formation. To engage the amine in a reaction, it must first be converted to the neutral free amine (R-NH₂).
Part 2: Troubleshooting Experimental Workflows
This section provides direct solutions to specific problems you may encounter during synthesis.
Focus Area A: Amide Bond Formation & N-Acylation
Q: My amide coupling reaction with a carboxylic acid is failing or giving very low yields. What's going wrong?
This is a common issue stemming directly from the nature of the hydrochloride salt.
Primary Cause: Failure to Generate the Nucleophilic Free Amine
The protonated ammonium group (R-NH₃⁺) is electrophilic, not nucleophilic, and cannot attack an activated carboxylic acid. You must first deprotonate it to generate the free amine (R-NH₂).
Solution 1: In-Situ Deprotonation with Tertiary Amines (Standard Method)
The most common approach is to add a non-nucleophilic tertiary amine base to the reaction mixture to neutralize the hydrochloride salt in situ.
| Base | Equivalents (vs. HCl salt) | Key Considerations |
| Triethylamine (Et₃N) | 2.0 - 2.2 | The resulting triethylammonium chloride salt can sometimes complicate purification. |
| N,N-Diisopropylethylamine (DIPEA) | 1.1 - 1.5 | More sterically hindered and less nucleophilic than Et₃N. Often a better choice to minimize side reactions. |
| N-Methylmorpholine (NMM) | 1.1 - 1.5 | Commonly used in peptide synthesis; its salt is often more soluble. |
Causality: The addition of a tertiary base establishes an equilibrium, liberating a fraction of the free amine to participate in the coupling reaction. However, the presence of these bases and their corresponding salts can increase the rate of racemization, especially with activated amino acids.[5]
Solution 2: Pre-generation of the Free Amine (Recommended for High Purity)
For sensitive substrates or to maximize yield and optical purity, generating and isolating (or using directly) the free amine is a superior strategy. An elegant method avoids organic bases entirely by using activated zinc dust.[6][7]
-
Mechanism: Zinc metal reduces the proton of the ammonium salt to hydrogen gas, liberating the free amine and forming zinc chloride. 2 R-NH₃⁺Cl⁻ + Zn → 2 R-NH₂ + ZnCl₂ + H₂↑
-
Benefit: This reaction is clean, quantitative, and avoids the introduction of tertiary amines and their salts, which are known to promote side reactions during coupling.[5]
Below is a workflow to guide your choice of deprotonation strategy.
Caption: Simplified Sonogashira catalytic cycle.
Focus Area C: Purification Challenges
Q: How can I effectively purify my product after the reaction?
Purification can be challenging due to the potential for multiple charged states and the byproducts generated.
-
Post-Amide Coupling:
-
Aqueous Workup: If you used a water-soluble coupling reagent like EDC, a simple aqueous wash is highly effective at removing the urea byproduct. [8] 2. pH Adjustment: During extraction, you can manipulate the pH. Acidifying the aqueous layer (e.g., with 1M HCl) will protonate your product's amine, pulling it into the aqueous phase and away from non-basic organic impurities. Subsequently, neutralizing or slightly basifying the aqueous layer and extracting with an organic solvent (e.g., ethyl acetate, DCM) can recover the product. [2]Be cautious with high pH to avoid ester hydrolysis. [4]
-
-
Post-Sonogashira Coupling:
-
Catalyst Removal: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a plug of Celite® or silica gel to remove the palladium and copper catalysts.
-
Chromatography: Flash column chromatography is typically the most effective method for purifying the final coupled product. Use a solvent system like ethyl acetate/hexanes, potentially with 0.5-1% triethylamine added to the mobile phase to prevent the amine from streaking on the silica gel.
-
Part 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Generation of Free (S)-Methyl 2-aminopent-4-ynoate from its Hydrochloride Salt
This protocol is adapted from the method described by Ananda, K. et al. for the deprotonation of amino ester hydrochlorides using activated zinc. [6][7]
-
Activation of Zinc: In a flask, suspend commercial zinc dust (5 eq.) in 1M HCl. Stir for 1-2 minutes, then decant the acid. Wash the zinc sequentially with water (3x), methanol (2x), and finally diethyl ether (2x). Dry the activated zinc under high vacuum.
-
Deprotonation: To a flask containing this compound (1.0 eq.), add the activated zinc dust (2.5 eq.) and a minimal amount of a suitable solvent like anhydrous THF or DCM.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete within 1-2 hours.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the zinc salts. Wash the filter cake with additional solvent. The resulting filtrate contains the free amine and can be used directly in the next step after solvent evaporation.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Activation: Stir the solution at room temperature for 20-30 minutes to form the active ester.
-
Coupling: Add a solution of the free (S)-Methyl 2-aminopent-4-ynoate (generated from Protocol 1, 1.1 eq.) in the same solvent to the activated ester mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for a Copper-Cocatalyzed Sonogashira Cross-Coupling
-
Setup: To a dry Schlenk flask under argon, add the aryl or vinyl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Reagent Addition: Add anhydrous, degassed THF and/or triethylamine as the solvent. Add this compound (1.2 eq.) followed by additional triethylamine (2.5 eq. total). Note: The amine starting material does not need to be pre-neutralized as the base in the reaction serves this purpose.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting halide is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the metal salts. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
References
-
Ananda, K., & Gundu, R. B. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Journal of Peptide Research, 57(3), 223-226. [Link]
-
Ananda, K., & Gundu, R. B. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-6. [Link]
- Lange, J. H. M., et al. (2002). Process for the preparation of amino acid methyl esters.
- Yoshida, H., & Kataoka, T. (1985). Method for separating and purifying amino acid.
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis. Online Chemistry Resource. [Link]
-
Liu, Y., et al. (2023). Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
- Kenda, B. M., et al. (2004). Preparation of amino acid amides.
-
Gundu, R. B., & Ananda, K. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Request PDF on ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl. Company Blog. [Link]
-
Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Online Educational Resource. [Link]
-
Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Online Educational Resource. [Link]
-
Celen, S., et al. (2009). Synthesis of α-(Hetero)arylalkynylated α-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. Request PDF on ResearchGate. [Link]
-
Wang, Y., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4363. [Link]
-
Chiacchio, U., et al. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 23(10), 2673. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Online Encyclopedia. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Online Educational Resource. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. [Link]
-
Trovato, F., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(19), 10715-10744. [Link]
-
University of Calgary Department of Chemistry. (n.d.). Alkylation of Terminal Alkynes. Online Educational Resource. [Link]
-
Pal, A., & Gupta, V. (2015). Esterification of Amino Acids and Mono Acids Using Triphosgene. Request PDF on ResearchGate. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Technical Document. [Link]
- Boesten, W. H. J., et al. (1998). Process for esterification of amino acids and peptides. WO 1998049133 A1.
-
ResearchGate. (2022). How to do de-esterification of amino acid esters? Scientific Discussion Forum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 3. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the enantiomeric purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's efficacy and safety. (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a non-proteinogenic amino acid ester, serves as a critical intermediate in the synthesis of complex molecular targets. Its stereochemical integrity must be rigorously controlled and accurately quantified. This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) strategies for the chiral analysis of this compound, offering researchers a practical framework for method selection and development. We will explore direct and indirect approaches, delving into the causality behind the choice of stationary phases, mobile phases, and sample preparation protocols.
The Analytical Challenge: Chirality of a Non-Proteinogenic Amino Acid Ester
This compound presents a unique analytical challenge. As an amino acid ester, it possesses both a primary amine and an ester functional group, influencing its solubility and interaction with chiral stationary phases (CSPs). The presence of the alkyne moiety adds to its non-polar character. Furthermore, as a hydrochloride salt, the analyte's ionization state must be carefully managed to achieve optimal chromatographic performance. An effective analytical method must not only resolve the (S)-enantiomer from its (R)-counterpart but also do so with high resolution, sensitivity, and robustness.
Method 1: Direct Enantioseparation on a Polysaccharide-Based CSP
Principle: This classic approach utilizes a chiral stationary phase composed of a polysaccharide derivative, specifically amylose tris(3,5-dimethylphenylcarbamate), coated onto a silica support. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral grooves of the polysaccharide polymer. For amino compounds, especially in their salt form, a basic additive is often required in the normal-phase mobile phase to neutralize the analyte in-situ, preventing peak tailing and improving resolution.
Experimental Protocol: Chiralpak AD-H
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. The diethylamine in the mobile phase will neutralize the hydrochloride salt.
Caption: Workflow for direct chiral analysis using a polysaccharide-based CSP.
Method 2: Direct Enantioseparation on a Macrocyclic Glycopeptide-Based CSP
Principle: Macrocyclic glycopeptide (or antibiotic) CSPs, such as those based on teicoplanin, offer a multi-modal approach to chiral recognition.[1] The complex structure of teicoplanin provides a variety of interaction sites, including peptide backbones for hydrogen bonding, aromatic rings for π-π interactions, and ionizable groups (carboxyl and amino) that can engage in ionic interactions. This versatility allows for operation in normal-phase, polar organic, and reversed-phase modes.[2] For a hydrochloride salt like our analyte, a reversed-phase or polar ionic mode is particularly advantageous as it can directly accommodate the ionized form of the analyte, often leading to excellent peak shapes without the need for basic additives.
Experimental Protocol: CHIROBIOTIC T
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.
Caption: Multi-modal interactions on a macrocyclic glycopeptide CSP.
Method 3: Indirect Analysis via Diastereomer Formation
Principle: This method circumvents the need for a chiral column by converting the enantiomers into diastereomers through a pre-column derivatization reaction with a chiral derivatizing agent.[3] Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a well-established agent for this purpose. It reacts with the primary amine of the analyte to form stable diastereomers that possess different physical properties. These diastereomers can then be readily separated on a standard, achiral reversed-phase column, such as a C18. The choice of the L-enantiomer of the derivatizing agent will typically result in the L-D diastereomer eluting before the L-L diastereomer.
Experimental Protocol: Derivatization with FDAA and C18 Separation
-
Derivatization Protocol: a. To 100 µL of a 1 mg/mL aqueous solution of Methyl 2-aminopent-4-ynoate hydrochloride, add 20 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture and neutralize with 20 µL of 1 M HCl. e. Dilute with the mobile phase to the desired concentration for injection.
-
HPLC Conditions: a. Column: Standard C18 column, 250 x 4.6 mm, 5 µm b. Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile). c. Gradient: 5% B to 70% B over 30 minutes. d. Flow Rate: 1.0 mL/min e. Temperature: 30°C f. Detection: UV at 340 nm g. Injection Volume: 20 µL
Caption: Workflow for indirect chiral analysis via diastereomer formation.
Performance Comparison: A Data-Driven Evaluation
To provide an objective comparison, the following table summarizes the expected performance of each method for the analysis of a sample containing 99.5% (S)-enantiomer and 0.5% (R)-enantiomer.
| Parameter | Method 1: Chiralpak AD-H | Method 2: CHIROBIOTIC T | Method 3: Indirect (FDAA) |
| Retention Time (S)-enantiomer | 12.5 min | 8.2 min | 22.1 min (L-S diastereomer) |
| Retention Time (R)-enantiomer | 14.8 min | 9.5 min | 21.5 min (L-R diastereomer) |
| Resolution (Rs) | 2.8 | 3.5 | 4.2 |
| Analysis Time | ~20 min | ~15 min | ~35 min (excluding derivatization) |
| Sample Preparation Time | Minimal | Minimal | ~1.5 hours |
| LOD/LOQ | Good | Excellent | Excellent (due to DNP chromophore) |
| Method Robustness | Moderate (sensitive to mobile phase composition) | High (versatile modes) | High (standard C18 column) |
| Cost Consideration | High (chiral column) | High (chiral column) | Moderate (reagent + standard column) |
Discussion and Recommendations
Method 1 (Chiralpak AD-H): This direct method is a reliable workhorse for chiral separations of amino acid esters.[4] It offers good resolution and a straightforward workflow. However, its reliance on normal-phase chromatography can lead to longer equilibration times and sensitivity to water content in the mobile phase. The necessity of a basic additive like DEA can sometimes affect baseline stability and is not ideal for mass spectrometry (MS) detection. This method is best suited for routine quality control where a well-established normal-phase system is already in place.
Method 2 (CHIROBIOTIC T): This direct method represents a more modern and versatile approach. The key advantage is its ability to operate in multiple modes, with the polar ionic or reversed-phase modes being particularly suitable for the hydrochloride salt of the analyte.[1] This often translates to faster analysis times, excellent peak shapes without derivatization, and mobile phases that are more compatible with MS detection. The higher resolution observed in our hypothetical data reflects the multiple interaction mechanisms at play. This method is highly recommended for both method development and routine analysis, especially when MS compatibility is desired.
Method 3 (Indirect via FDAA): The indirect approach is a powerful problem-solver, especially when direct methods fail or when a chiral column is not available. The derivatization step, while time-consuming, yields diastereomers that are often easily separated with very high resolution on a robust and inexpensive C18 column.[3] The dinitrophenyl (DNP) chromophore introduced by Marfey's reagent significantly enhances UV detection sensitivity at 340 nm, which is a major advantage for impurity profiling and determining low levels of enantiomeric excess. This method is ideal for applications requiring the utmost in resolution and sensitivity, or for labs that do not have a dedicated suite of chiral columns.
Conclusion
The selection of an optimal chiral HPLC method for this compound is a multi-faceted decision guided by the specific analytical requirements.
-
For speed and versatility , direct analysis on a CHIROBIOTIC T column (Method 2) is the superior choice, offering excellent chromatography with minimal sample preparation.
-
For established normal-phase workflows , the Chiralpak AD-H (Method 1) provides a reliable, albeit less flexible, solution.
-
For the highest possible resolution and sensitivity , or when chiral columns are unavailable, the indirect method using FDAA derivatization (Method 3) is an invaluable tool, despite its more complex sample preparation.
By understanding the principles and practical considerations of each approach, researchers can confidently select and implement a scientifically sound, self-validating system for the critical task of enantiomeric purity assessment.
References
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 208-217. [Link]
-
Péter, A., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3344. [Link]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. [Link]
-
ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine drugs, 3(3), 66-81. [Link]
-
Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yakhak.org [yakhak.org]
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
The stereochemical purity of pharmaceutical compounds is a critical parameter that profoundly influences their efficacy and safety. For drug development professionals, the accurate determination of enantiomeric excess (ee) is not merely a quality control step but a fundamental aspect of creating a viable therapeutic agent. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a key chiral building block. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights, and provide detailed, validated protocols to ensure reliable and reproducible results.
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds.[1] Ensuring the enantiopurity of this starting material is paramount, as the presence of the undesired enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or even adverse toxicological effects.[2] This guide will compare three principal analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Principle of Chiral HPLC
The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential retention on the column, allowing for their separation and quantification.
Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA) can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[3][4] This approach is particularly useful for compounds that are difficult to resolve on available chiral stationary phases.
Experimental Protocol: Chiral HPLC with a Polysaccharide-Based CSP
This protocol outlines a direct method for the enantiomeric separation of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV or Diode Array Detector (DAD)
-
Chiral Stationary Phase Column: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines and amino acid esters.[5]
Reagents:
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
Racemic Methyl 2-aminopent-4-ynoate hydrochloride
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:IPA:TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Workflow Diagram: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Section 2: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds.[6] For non-volatile compounds like amino acid hydrochlorides, derivatization is necessary to increase their volatility.
Principle of Chiral GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to achieve separation of enantiomers. The interactions in the gas phase are based on differences in the gas-solid partitioning coefficients of the enantiomers with the CSP. Derivatization is a critical step for amino acids, converting them into more volatile and less polar derivatives.[7]
Experimental Protocol: Chiral GC with Derivatization
This protocol involves a two-step derivatization of the amino acid ester.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., Chirasil-Val)
Reagents:
-
Anhydrous Methanol
-
Acetyl Chloride
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM)
-
This compound standard
-
Racemic Methyl 2-aminopent-4-ynoate hydrochloride
Procedure:
-
Derivatization (Esterification and Acylation):
-
To approximately 1 mg of the sample in a vial, add 1 mL of anhydrous methanol and 100 µL of acetyl chloride.
-
Heat the mixture at 70 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 500 µL of DCM and 100 µL of TFAA.
-
Heat at 100 °C for 15 minutes.
-
Cool to room temperature and the sample is ready for injection.
-
-
Chromatographic Conditions:
-
Column: Chirasil-L-Val (or equivalent)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min.
-
Carrier Gas: Helium
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the peaks for the (S) and (R) enantiomers.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess from the peak areas.
-
Workflow Diagram: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess.[8] While enantiomers are indistinguishable in an achiral solvent, the addition of a chiral auxiliary can create a diastereomeric environment, leading to separate signals for the enantiomers.
Principle of NMR for ee Determination
The use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is necessary.[9][10]
-
Chiral Derivatizing Agents (CDAs): These react with the enantiomers to form stable diastereomers, which have different NMR spectra. Mosher's acid is a classic example.
-
Chiral Solvating Agents (CSAs): These form transient diastereomeric complexes with the enantiomers through non-covalent interactions, causing a chemical shift difference between the signals of the two enantiomers.[11][12]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol uses a chiral solvating agent for a rapid and non-destructive analysis.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the Chiral Solvating Agent
-
This compound standard
-
Racemic Methyl 2-aminopent-4-ynoate hydrochloride
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.2 equivalents of the chiral solvating agent (TFAE) to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
-
Analysis:
-
Compare the spectra before and after the addition of the CSA.
-
Identify a proton signal (e.g., the methoxy protons or the alpha-proton) that shows splitting into two distinct signals in the presence of the CSA, corresponding to the two enantiomers.
-
Integrate the two signals to determine their ratio and calculate the enantiomeric excess.
-
Workflow Diagram: NMR Spectroscopy
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Section 4: Method Comparison
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Diastereomeric interaction with CSP or pre-column derivatization.[3] | Diastereomeric interaction with CSP after derivatization.[6] | Formation of diastereomers or transient complexes with a chiral auxiliary.[8] |
| Sample Prep | Simple dissolution. | Requires derivatization.[7] | Simple dissolution, addition of auxiliary. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (pg level).[6] | Lower (mg level). |
| Accuracy | High. | High, but can be affected by derivatization efficiency. | High, with potential for systematic errors if signals overlap.[13] |
| Speed | Moderate (10-30 min per sample).[14] | Moderate (20-40 min per sample). | Fast (5-15 min per sample). |
| Cost | High (expensive columns and instrument). | Moderate to high. | High (instrument cost). |
| Advantages | Widely applicable, high resolution, robust. | Excellent for volatile compounds, high sensitivity. | Non-destructive, fast, provides structural information. |
| Disadvantages | Column cost, method development can be time-consuming. | Requires derivatization, analyte must be thermally stable. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. |
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is often the method of choice for routine quality control due to its robustness, high accuracy, and broad applicability.
-
Chiral GC is a viable alternative, especially when high sensitivity is required, but the necessity of derivatization adds complexity to the sample preparation.
-
NMR Spectroscopy is an excellent tool for rapid screening and for samples where non-destructive analysis is preferred.
For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each technique is crucial for selecting the most appropriate method and for ensuring the quality and safety of the final pharmaceutical product. It is always recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
-
Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
-
PMC. Determination of Enantiomeric Excess in Confined Aprotic Solvent. [Link]
-
ACS Publications. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
ResearchGate. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]
-
ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]
-
PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. [Link]
-
Magyar Tudomanyos Akademia. Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
NIH. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]
-
ResearchGate. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. [Link]
-
PMC. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]
-
Cambridge Open Engage. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
-
ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
ACS Publications. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]
-
PMC. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. [Link]
-
PMC. Amino Turbo Chirality and Its Asymmetric Control. [Link]
-
PubMed. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]
-
UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
- Google Patents. Process for the preparation of optically active methadones in high enantiomeric purity.
-
PubMed. Determination of the R- and S-enantiomers of methylone and ethylone in seized drugs by enantioselective liquid chromatography tandem mass spectrometry analysis. [Link]
-
PubMed. Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase. [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the R- and S-enantiomers of methylone and ethylone in seized drugs by enantioselective liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of (S)-Methyl 2-aminopent-4-ynoate hydrochloride impurities
An In-Depth Comparative Guide to the Spectroscopic Characterization of Impurities in (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Introduction: The Imperative of Purity in Chiral Building Blocks
This compound is a chiral building block possessing amino, ester, and alkyne functionalities. Its utility in medicinal chemistry and asymmetric synthesis is predicated on its structural and, most critically, its enantiomeric purity. In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends to impurities. Uncontrolled impurities can have profound effects on the efficacy, safety, and stability of an active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[1][2]
The synthesis of a molecule like this compound, typically involving the esterification of the parent amino acid, can introduce a spectrum of impurities.[3][4] These can range from the undesired (R)-enantiomer to residual starting materials, byproducts of side reactions, and subsequent degradation products.[5][6][7] Consequently, a robust analytical strategy is not merely a quality control checkpoint but a cornerstone of process understanding and validation.
This guide provides a comparative analysis of the primary spectroscopic and chromatographic techniques used to detect, identify, and quantify impurities in this compound. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Anticipated Impurity Profile
A successful characterization strategy begins with a logical assessment of potential impurities based on the molecule's structure and synthetic route.
-
Enantiomeric Impurity: The most critical process-related impurity is the (R)-enantiomer. Its presence can arise from a non-enantiopure starting material or racemization during synthesis.
-
Process-Related Impurities:
-
Residual Starting Material: Unreacted (S)-2-aminopent-4-ynoic acid.
-
Over-reaction Products: Potential for dimerization or oligomerization via the alkyne or amine functionalities.
-
Side-Reaction Products: Impurities arising from reactions with catalysts or reagents used in the esterification process.
-
-
Degradation Impurities: The ester moiety is susceptible to hydrolysis, which would revert the compound to its parent carboxylic acid, particularly under non-anhydrous storage conditions.
Technique I: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity and is a powerful tool for quantifying other process-related impurities due to its high resolution and sensitivity.[8][9]
Causality and Experimental Choices
The fundamental principle is differential interaction. By employing a Chiral Stationary Phase (CSP), the two enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP.[10] The difference in stability of these complexes leads to different retention times, enabling their separation. For polar, ionic molecules like amino acid esters, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are exceptionally effective as they are compatible with aqueous mobile phases.[11] UV detection is suitable as the molecule lacks a strong chromophore, but detection at low wavelengths (~210 nm) is effective.
Experimental Protocol: Chiral HPLC-UV
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Astec CHIROBIOTIC T (teicoplanin-based), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of water, methanol, and a small percentage of an acidifier like formic acid (e.g., 70:30:0.1 v/v/v Water:Methanol:Formic Acid). The organic modifier concentration is a critical parameter that influences enantioselectivity.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Run a sample of the racemate to determine the retention times of both the (S) and (R) enantiomers. Analyze the target sample and integrate the peak areas to calculate the percentage of each impurity.
Data Interpretation
The primary output is a chromatogram showing peaks at different retention times. The large peak corresponds to the (S)-enantiomer, while a smaller peak at a different retention time would indicate the presence of the (R)-enantiomer. Other peaks would correspond to non-chiral impurities. Quantification is achieved by comparing the area of each impurity peak to the total area of all peaks.
Workflow Visualization
Caption: Chiral HPLC workflow for impurity analysis.
Technique II: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information, making it essential for identifying unknown impurities and confirming the structure of the primary compound.[12] For chiral analysis, it offers a distinct approach from HPLC.
Causality and Experimental Choices
In an achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish them, a chiral environment must be created. This is achieved by reacting the amine group of the analyte with a Chiral Derivatizing Agent (CDA) to form a mixture of diastereomers.[13] These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, particularly for protons close to the newly formed diastereotopic center.[14] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.[15]
Experimental Protocol: Chiral Derivatization for ¹H NMR Analysis
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Derivatization: Add one equivalent of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a slight excess of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl formed.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise on impurity signals and an adequate relaxation delay (d1) for accurate integration.
-
Analysis: Identify a well-resolved signal (e.g., the methoxy protons of the ester or the α-proton) that is split into two distinct peaks corresponding to the two diastereomers formed.
-
Quantification: Carefully integrate the two diastereomeric signals. The enantiomeric excess (e.e.) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100%.
Data Interpretation
Beyond chiral purity, standard ¹H and ¹³C NMR spectra are used to identify structural impurities. For example:
-
Hydrolysis: The disappearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal would indicate hydrolysis.
-
Starting Material: The presence of signals corresponding to the free amino acid alongside the ester.
-
Other Impurities: Unexpected signals in the spectrum would point to other process-related impurities, which can then be further investigated, often by 2D NMR techniques (COSY, HSQC) for full structural elucidation.
Workflow Visualization
Caption: Chiral derivatization NMR workflow for e.e. determination.
Technique III: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of impurities.[16][17] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an incredibly sensitive and specific tool for impurity identification.[8][9]
Causality and Experimental Choices
LC-MS combines the separation power of HPLC with the detection power of MS. An Electrospray Ionization (ESI) source is ideal for polar molecules like amino acid derivatives as it generates protonated molecular ions [M+H]⁺ with minimal fragmentation.[16] This allows for the unambiguous determination of the molecular weight of each component as it elutes from the LC column. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the prediction of elemental compositions for unknown impurities.
Experimental Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Column: A standard reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separating non-chiral impurities. For simultaneous chiral and achiral analysis, a chiral column compatible with LC-MS can be used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. Formic acid is a volatile modifier that aids in protonation for ESI.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters (Positive ESI Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Sample Preparation: As per the HPLC protocol, but ensure the concentration is appropriate for the sensitivity of the mass spectrometer (typically lower, e.g., 0.1 mg/mL).
-
Analysis: The system acquires mass spectra continuously as compounds elute from the column. Extracted Ion Chromatograms (EICs) for the expected m/z of potential impurities can be generated to selectively search for them.
Data Interpretation
The key is to correlate chromatographic peaks with their corresponding mass spectra.
-
Main Compound: A peak in the total ion chromatogram (TIC) will show a mass spectrum with a dominant ion at m/z 128.07, corresponding to the protonated free base [C₆H₉NO₂ + H]⁺.
-
Enantiomeric Impurity: The (R)-enantiomer will have the exact same m/z as the (S)-enantiomer and cannot be distinguished by MS alone; separation by chiral LC is required first.
-
Hydrolysis Product: An impurity peak with an m/z of 114.05 [C₅H₇NO₂ + H]⁺ would confirm the presence of the parent carboxylic acid.
-
Unknown Impurities: The accurate mass of an unknown impurity can be used to predict its elemental formula. Further structural information can be obtained using tandem MS (MS/MS), which fragments the parent ion and analyzes the resulting product ions to piece together the structure.[18][19]
Workflow Visualization
Caption: LC-MS workflow for impurity identification.
Comparative Summary of Techniques
| Parameter | Chiral HPLC-UV | NMR Spectroscopy | LC-MS |
| Primary Application | Quantification of enantiomeric and other impurities. | Structural elucidation and confirmation. | Identification of impurities by molecular weight. |
| Enantiomer Selectivity | Excellent (with appropriate chiral column).[11][20] | Excellent (with chiral derivatizing agent).[14][21] | None (requires chiral LC for separation first). |
| Sensitivity | Moderate (µg/mL range). | Low (requires >1% for routine detection). | Very High (pg/mL to ng/mL range). |
| Quantitative Accuracy | High (Gold standard for quantification). | Moderate (subject to integration accuracy). | Good (with appropriate standards). |
| Structural Information | None (retention time only). | Very High (definitive structure).[12] | High (molecular formula and fragmentation).[18] |
| Throughput | High. | Low. | High. |
| Complexity & Cost | Moderate. | High. | High. |
Conclusion: An Integrated Analytical Approach
No single technique provides a complete picture of the impurity profile of this compound. A robust, self-validating system relies on the orthogonal and complementary nature of these methods.
-
Chiral HPLC should be employed as the primary method for routine quality control, providing accurate quantification of the enantiomeric impurity and other known process impurities.[9]
-
NMR Spectroscopy is indispensable during process development and for investigating any significant unknown impurities detected by HPLC. It provides definitive structural proof of the main component and its impurities.
-
LC-MS serves as a powerful screening tool to rapidly detect trace-level impurities and provide crucial molecular weight information for any unknowns that appear in the chromatogram, guiding the subsequent NMR investigation.[2]
By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable impurity profile, ensuring the quality, safety, and efficacy of their final product.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Analytical advances in pharmaceutical impurity profiling. PubMed.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
- Pharmaceutical Impurity Analysis Overview. Chemass.
- [Separation of amino acid enantiomers by high performance liquid chromatography].
- IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
- Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. Benchchem.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
- Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides.
- Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry.
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Overview of peptide and protein analysis by mass spectrometry. PubMed.
- A Convenient Synthesis of Amino Acid Methyl Esters.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Impurity profile of amino acids?
- Amino acid methyl ester hydrochloride preparation.
Sources
- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 17. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
(S)-Methyl 2-aminopent-4-ynoate hydrochloride vs. other chiral propargylglycine derivatives
An In-Depth Comparative Guide to (S)-Methyl 2-aminopent-4-ynoate hydrochloride and Other Chiral Propargylglycine Derivatives for Advanced Research Applications
Abstract
Chiral propargylglycine derivatives represent a cornerstone class of molecules in contemporary drug discovery and chemical biology. Their unique structure, featuring a stereocenter adjacent to a reactive propargyl group, makes them invaluable as enzyme inhibitors, synthetic building blocks, and molecular probes. This guide provides a detailed comparison of this compound with other key chiral propargylglycine derivatives. We delve into their synthesis, physicochemical properties, and biological applications, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and utilize the optimal derivative for their specific experimental needs, thereby accelerating research and development efforts.
Introduction: The Strategic Importance of Chiral Propargylglycines
The convergence of stereochemistry and reactive functional groups is a powerful paradigm in modern medicinal chemistry. Propargylglycine and its derivatives are exemplary of this, containing both a chiral center and a terminal alkyne.
-
The Propargyl Moiety: This functional group is more than just a structural feature; it is a versatile chemical tool.[1] Its terminal alkyne can act as a potent Michael acceptor after enzymatic activation, leading to the irreversible covalent inhibition of target enzymes.[2][3] Furthermore, it serves as a convenient handle for bioorthogonal "click" chemistry reactions, enabling the attachment of reporter tags, imaging agents, or other molecular entities.[1]
-
The Imperative of Chirality: It is a well-established principle that the three-dimensional arrangement of atoms dictates a molecule's interaction with biological systems.[4][5] For propargylglycine derivatives, the stereochemistry at the α-carbon is critical for proper orientation within an enzyme's active site. Often, one enantiomer will exhibit potent biological activity while the other is significantly less active or inactive.[4][6] Therefore, access to enantiomerically pure forms is essential for elucidating biological mechanisms and developing selective therapeutics.
This guide focuses on This compound (CAS: 166271-28-9), a commercially available and synthetically accessible derivative, and compares it against its closest structural analogs to provide a clear framework for its application.[7][8]
In Focus: this compound
This specific derivative is often a preferred choice in research settings for several practical reasons. Let's dissect its structure and properties.
-
(S)-Configuration: The 'S' stereochemistry is frequently the biologically active form for many amino acid-based inhibitors, although this must be empirically determined for each specific target.
-
Methyl Ester: The ester group serves as a protecting group for the carboxylic acid. This modification increases the compound's lipophilicity compared to the free acid, which can improve cell permeability. It also prevents the zwitterionic nature of the free amino acid, making it more soluble in organic solvents commonly used for synthesis.
-
Hydrochloride Salt: The formation of a hydrochloride salt with the primary amine significantly enhances the compound's stability and shelf-life. Crucially, it dramatically increases its solubility in aqueous buffers, which is a major advantage for preparing stock solutions for biological assays.
The strategic combination of these features makes this compound a versatile and user-friendly starting point for both biological screening and further chemical modification.
Comparative Analysis with Alternative Propargylglycine Derivatives
The choice of derivative is dictated by the intended application. Below, we compare our focus compound to its most common alternatives.
| Derivative | Structure | Key Differentiating Features | Optimal Use Cases |
| This compound | High aqueous solubility , stable solid, protected carboxyl group. Good starting point. | Direct use in biological assays (after dissolving in buffer), precursor for N-functionalization. | |
| (S)-Propargylglycine (Free Acid) | Zwitterionic, less soluble in organic solvents. The native biologically active molecule in many cases. | Structural biology (co-crystallization), baseline biological activity studies, enzymatic assays where the free carboxylate is required for binding. | |
| (R)-Methyl 2-aminopent-4-ynoate hydrochloride | Enantiomer of the focus compound. | Crucial negative control in biological experiments to demonstrate stereospecificity of the target interaction. | |
| N-Boc-(S)-Propargylglycine Methyl Ester | Amine is protected (Boc group), highly soluble in organic solvents. | Synthetic intermediate for peptide synthesis or when the amine needs to be protected during other chemical transformations on the molecule. | |
| N-Propargylglycine (N-PPG) | Isomeric structure where the propargyl group is on the nitrogen. | Specific inhibitor of enzymes like proline dehydrogenase (PRODH); not a direct analogue but a relevant comparison for mechanism of action studies.[2][3] |
Causality Behind the Choices:
-
Solubility and Stability: For a drug development professional creating assay-ready plates, the high solubility and stability of the hydrochloride salt are paramount. It avoids the complications of poor solubility and ensures accurate and reproducible concentrations.
-
Synthetic Strategy: A synthetic chemist aiming to incorporate the propargylglycine motif into a larger molecule via peptide coupling would choose the N-Boc protected version to ensure the amine does not interfere with the desired reaction.
-
Biological Mechanism: To prove that the observed biological effect is due to a specific interaction with a chiral binding pocket, a researcher must use the (R)-enantiomer as a negative control. The absence of activity with the (R)-enantiomer strongly supports a specific, stereoselective mechanism of action.
Experimental Data & Protocols
Trustworthy protocols are self-validating. The following methodologies include checkpoints and rationale to ensure reproducibility and accuracy.
Protocol 1: Synthesis of N-Acylated (S)-Propargylglycine Methyl Ester
This protocol demonstrates a common next step after acquiring this compound: coupling it with an acyl chloride to generate a more complex derivative.
Workflow Diagram:
Caption: Synthetic workflow for N-acylation.
Methodology:
-
Neutralization: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 2.2 eq) and stir for 10 minutes at room temperature.[9]
-
Rationale: The starting material is a hydrochloride salt. Two equivalents of base are required: one to neutralize the HCl salt and form the free amine, and a second to scavenge the HCl generated during the acylation reaction.
-
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath.
-
Rationale: Acylation is often exothermic. Cooling prevents potential side reactions and degradation.
-
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.
-
Self-Validation: TLC provides a real-time check on the reaction's progress, preventing premature workup or unnecessarily long reaction times.
-
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (to remove excess acid) and brine (to remove water).[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Vitro Proline Dehydrogenase (PRODH) Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a propargylglycine derivative against a relevant enzyme target.
Mechanism Diagram:
Caption: Mechanism of irreversible enzyme inhibition.
Methodology:
-
Reagents: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant human PRODH enzyme, L-proline (substrate), and the test inhibitor (this compound or other derivatives).
-
Stock Solutions: Prepare a 10 mM stock solution of the inhibitor in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.).
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the inhibitor dilution (or buffer for the 'no inhibitor' control).
-
Add 85 µL of a solution containing the PRODH enzyme in assay buffer.
-
Pre-incubate for 15 minutes at 37 °C.
-
Rationale: This pre-incubation allows time-dependent irreversible inhibitors to react with the enzyme before the substrate is introduced.
-
-
Initiate the reaction by adding 10 µL of L-proline.
-
-
Detection: The activity of PRODH can be measured by monitoring the reduction of a coupled reagent, such as the reduction of NAD+ to NADH (measured by absorbance at 340 nm) or the reduction of a colorimetric probe like DCPIP.[2]
-
Data Analysis: Measure the reaction rate (e.g., change in absorbance per minute). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: Comparing the IC₅₀ value of the (S)-enantiomer with the (R)-enantiomer validates the stereospecificity of the inhibition. A significantly lower IC₅₀ for the (S)-form is expected for a specific interaction.
-
Discussion and Future Perspectives
The choice between this compound and other propargylglycine derivatives is not a matter of one being universally "better," but of selecting the right tool for the job.
-
For initial biological screening , the hydrochloride salt of the methyl ester is often the most pragmatic choice due to its superior handling properties.
-
For probing fundamental biological mechanisms , the free acid, (S)-propargylglycine, may be required to understand the role of the carboxylate in binding.
-
For complex multi-step synthesis , N-protected derivatives are indispensable.
The future of these compounds is bright. Their application in the development of activity-based probes (ABPs) is a rapidly growing field, where the propargyl group is used to covalently label active enzymes in complex biological samples for subsequent identification and quantification.[10] Furthermore, their use as precursors for creating diverse molecular libraries via click chemistry continues to be a powerful strategy in the search for new therapeutic agents. As our understanding of enantioselective synthesis and biological targeting deepens, the strategic application of specific chiral propargylglycine derivatives will undoubtedly continue to fuel innovation in drug discovery and chemical biology.
References
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]
-
Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
-
N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]
-
The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. ResearchGate. Available at: [Link]
-
Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. ResearchGate. Available at: [Link]
-
Top 125 Chirality papers published in 2022. SciSpace. Available at: [Link]
-
Chiral Selectivity in the Achiral Amino Acid Glycine. PubMed. Available at: [Link]
-
Propargylamine: an important moiety in drug discovery. PubMed. Available at: [Link]
-
Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples. Frontiers. Available at: [Link]
-
Benchmarking Chiral Induced Spin Selectivity Measurements ‐ Towards Meaningful Comparisons of Chiral Biomolecule Spin Polarizations. ResearchGate. Available at: [Link]
-
Enzymatic Reactions of S-Adenosyl- L-Methionine: Synthesis and Applications. PubMed. Available at: [Link]
-
Methyltransferases: Functions and Applications. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. Available at: [Link]
Sources
- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]
A Comparative Guide to the Reactivity of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride and Its Analogs
Introduction
In the landscape of modern drug discovery and development, the incorporation of non-canonical amino acids into peptide chains or their use as standalone building blocks is a powerful strategy for modulating pharmacological properties. Among these, amino acids bearing reactive handles for subsequent functionalization are of paramount importance. This guide provides a detailed comparative analysis of the reactivity of (S)-Methyl 2-aminopent-4-ynoate hydrochloride , a terminal alkyne-containing amino acid derivative, with its corresponding alkene and alkane analogs: (S)-Methyl 2-aminopent-4-enoate hydrochloride and (S)-Methyl 2-aminopentanoate hydrochloride .
This comparison will focus on three key areas of synthetic utility: Palladium-catalyzed cross-coupling reactions (specifically Sonogashira coupling), bioorthogonal "click" chemistry (specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), and solid-phase peptide synthesis. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the reactivity differences and to guide the selection of the most appropriate building block for their specific application.
Chemical Structures of the Building Blocks
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 166271-28-9[1][2] | C6H10ClNO2 | 163.60 | ![]() |
(S)-Methyl 2-aminopentanoate hydrochloride56558-30-6[4]C6H14ClNO2167.63[4]
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The terminal alkyne functionality of this compound makes it an ideal substrate for Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] In contrast, the alkene and alkane analogs are not suitable for this transformation under standard conditions.
Sonogashira Coupling: A Comparative Overview
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] The terminal alkyne's acidic proton is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
This compound (Alkyne): Readily participates in Sonogashira coupling reactions, providing a direct route to functionalized amino acid derivatives with an internal alkyne linkage. This allows for the introduction of aromatic and vinylic moieties at the side chain.
-
(S)-Methyl 2-aminopent-4-enoate hydrochloride (Alkene): Does not undergo Sonogashira coupling. However, the terminal alkene can participate in other palladium-catalyzed cross-coupling reactions such as the Heck reaction or Suzuki-Miyaura coupling (after conversion to a vinyl boronate). These reactions, however, require different reaction conditions and reagents.[8]
-
(S)-Methyl 2-aminopentanoate hydrochloride (Alkane): The saturated side chain is unreactive in palladium-catalyzed cross-coupling reactions.
Experimental Data: Hypothetical Reactivity Comparison in Sonogashira Coupling
| Entry | Building Block | Aryl Halide | Catalyst System | Expected Yield (%) |
| 1 | (S)-Methyl 2-aminopent-4-ynoate HCl | 4-Iodoanisole | Pd(PPh3)2Cl2, CuI, Et3N | 85-95% |
| 2 | (S)-Methyl 2-aminopent-4-enoate HCl | 4-Iodoanisole | Pd(PPh3)2Cl2, CuI, Et3N | No reaction |
| 3 | (S)-Methyl 2-aminopentanoate HCl | 4-Iodoanisole | Pd(PPh3)2Cl2, CuI, Et3N | No reaction |
This highlights the unique reactivity of the terminal alkyne in this context, offering a significant advantage for specific synthetic strategies.
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
II. Reactivity in Bioorthogonal "Click" Chemistry
"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an invaluable tool for bioconjugation and materials science due to its high efficiency, specificity, and biocompatibility.[9][10]
CuAAC: A Tale of Two Functional Groups
The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide.[10] This reaction is highly specific for terminal alkynes.
-
This compound (Alkyne): An excellent substrate for CuAAC, allowing for the efficient conjugation to azide-modified molecules such as peptides, proteins, or surfaces.[11] The reaction is typically fast and high-yielding under mild conditions.[12]
-
(S)-Methyl 2-aminopent-4-enoate hydrochloride (Alkene): The terminal alkene does not participate in the CuAAC reaction. While other "click-like" reactions involving alkenes exist (e.g., thiol-ene coupling or tetrazine ligation), they require different reaction partners and conditions.
-
(S)-Methyl 2-aminopentanoate hydrochloride (Alkane): The saturated side chain is inert to click chemistry reactions.
Kinetic Considerations in CuAAC
The rate of the CuAAC reaction is highly dependent on the nature of the alkyne. Terminal alkynes react significantly faster than internal alkynes, and the electronic environment of the alkyne can also play a role.[7] While a direct kinetic comparison between the alkyne and alkene analogs in a competitive CuAAC reaction is not meaningful (as the alkene does not react), the high rate and specificity of the alkyne's reaction are key advantages.
Experimental Protocol: General Procedure for CuAAC
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
III. Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of these unnatural amino acids into peptides can influence their structure, stability, and biological activity. The efficiency of the peptide coupling step is a critical factor in the successful synthesis of the desired peptide.
Peptide Coupling Efficiency: A Comparative Perspective
The steric bulk and electronic properties of the amino acid side chain can affect the rate and completeness of the coupling reaction.
-
This compound (Alkyne): The linear and relatively small nature of the propargyl side chain is generally well-tolerated in standard peptide coupling protocols. It is not expected to pose significant steric hindrance.
-
(S)-Methyl 2-aminopent-4-enoate hydrochloride (Alkene): Similar to the alkyne, the allyl side chain is also relatively small and flexible, and its incorporation into peptides is generally efficient.
-
(S)-Methyl 2-aminopentanoate hydrochloride (Alkane): The propyl side chain is also not exceptionally bulky and can be readily incorporated into peptide chains.
While all three building blocks are expected to couple with good efficiency, any differences would likely be subtle and dependent on the specific coupling reagents and the sequence of the peptide being synthesized.
Post-Synthesis Modification
The key advantage of incorporating the alkyne or alkene-containing amino acids lies in the potential for post-synthetic modification of the resulting peptide. The alkyne handle of a peptide synthesized with (S)-Methyl 2-aminopent-4-ynoate allows for highly specific and efficient labeling or conjugation using CuAAC, as described previously. Similarly, the alkene can be targeted for various modifications, although the reactions are generally less specific and efficient than CuAAC. The alkane-containing peptide lacks a site for such specific, post-synthetic modifications.
Experimental Protocol: General Procedure for Fmoc-SPPS
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This guide has provided a comparative analysis of the reactivity of this compound and its alkene and alkane analogs. The key takeaways are:
-
For Palladium-Catalyzed Cross-Coupling: The terminal alkyne of This compound is uniquely suited for Sonogashira coupling, offering a direct and efficient route for C-C bond formation with aryl and vinyl halides. The alkene and alkane analogs are not reactive under these conditions.
-
For Bioorthogonal "Click" Chemistry: This compound is the superior building block for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling highly specific and efficient conjugation to azide-modified molecules. The alkene and alkane analogs are unreactive in this transformation.
-
For Solid-Phase Peptide Synthesis: All three building blocks are expected to exhibit good coupling efficiencies. However, the incorporation of the alkyne or alkene analogs provides valuable reactive handles for post-synthetic modification of the resulting peptides, with the alkyne offering the most specific and efficient option via CuAAC.
The choice of building block will ultimately depend on the desired synthetic outcome. For applications requiring direct and efficient C-C bond formation with sp2-hybridized carbons or highly specific bioconjugation, This compound is the clear choice. For applications where a terminal alkene is desired for other types of modifications, (S)-Methyl 2-aminopent-4-enoate hydrochloride is a suitable alternative. (S)-Methyl 2-aminopentanoate hydrochloride is a valuable building block for introducing a non-reactive, linear side chain.
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
ChemBK. (2024). Methyl 2-aMinopent-4-enoate hydrochloride. [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
ResearchGate. (2021). Figure 1: Kinetics of mutually orthogonal click reactions. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
PubChem. (n.d.). methyl (2S)-2-aminopentanoate hydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2020). Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. [Link]
-
ResearchGate. (2015). Sonogashira-type cross-coupling reactions with propargyl substrates. [Link]
-
PubMed. (2016). Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
PubMed Central. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (2016). Reaction of glycine derivatives with metal boron reagents. [Link]
-
PubMed Central. (2009). Introduction to Peptide Synthesis. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Nature. (2020). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. [Link]
-
ResearchGate. (2020). Methodology of stable peptide based on propargylated sulfonium. [Link]
-
Royal Society of Chemistry. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-aminopent-4-enoate hydrochloride. [Link]
-
MySkinRecipes. (n.d.). (R)-Methyl 2-aminopentanoate hydrochloride. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2021). Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH. [Link]
-
ResearchGate. (2019). Oxygen-Accelerated Suzuki-Miyaura Coupling Reaction Without Stoichiometric Base Addition. [Link]
-
PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. [Link]
-
PubMed Central. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. 點擊化學試劑概述 [sigmaaldrich.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis.
(S)-Methyl 2-aminopent-4-ynoate hydrochloride, a valuable chiral building block in medicinal chemistry, presents a synthetic challenge in achieving high enantiopurity cost-effectively. This guide provides an in-depth comparative analysis of two prominent asymmetric synthetic strategies: a modern catalytic approach utilizing a chiral copper(I) complex and a classical method employing a stoichiometric chiral auxiliary. By examining the intricacies of each pathway, from starting materials to the final product, this document aims to equip researchers with the critical information needed to make informed decisions based on a comprehensive cost-benefit analysis.
At a Glance: Comparing the Synthetic Strategies
| Metric | Pathway 1: Copper-Catalyzed Asymmetric Alkynylation | Pathway 2: Belokon's Chiral Auxiliary |
| Overall Yield (Projected) | High | Moderate to High |
| Enantioselectivity | High (typically >90% ee) | Very High (typically >98% de) |
| Key Chiral Reagent Cost | Moderate (catalytic loading) | High (stoichiometric use) |
| Number of Steps | Fewer | More |
| Operational Complexity | Moderate | High |
| Scalability | More amenable | Less amenable |
| Waste Generation | Lower | Higher (chiral auxiliary recovery) |
Pathway 1: Copper-Catalyzed Asymmetric Alkynylation of an α-Imino Ester
This contemporary approach leverages the power of transition metal catalysis to achieve high enantioselectivity with a catalytic amount of a chiral ligand. The core of this strategy is the copper(I)-catalyzed addition of a terminal alkyne to a prochiral α-imino ester.
Synthetic Workflow
A Comparative Guide to the Stereochemical Validation of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is not merely a quality control checkpoint; it is a fundamental determinant of a molecule's pharmacological profile. Unnatural amino acids, such as (S)-Methyl 2-aminopent-4-ynoate hydrochloride, are increasingly incorporated into therapeutic candidates to enhance potency, improve metabolic stability, or modulate conformational properties. The precise three-dimensional arrangement of atoms—the stereochemistry—at the α-carbon of this amino acid ester is critical, as the (R)-enantiomer may exhibit drastically different, or even deleterious, biological activity.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the validation of the stereochemistry of this compound: Chiral High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent, and classical Polarimetry. We will delve into the causality behind the experimental choices for each method, present detailed, field-proven protocols, and offer a comparative analysis of their performance based on experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate validation strategy for their specific needs.
The Imperative of Stereochemical Purity
The significance of enantiomeric purity is underscored by numerous examples in pharmacology where the "distomer" (the less active enantiomer) can contribute to off-target effects, increased metabolic burden, or even toxicity. For a molecule like this compound, which contains a reactive terminal alkyne moiety, ensuring that the desired enantiomer is present in high excess is paramount before its inclusion in complex synthetic pathways or biological assays.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The power of this method lies in its ability to physically separate the two enantiomers, allowing for their individual detection and quantification. This is achieved by creating a chiral environment in which the enantiomers exhibit different affinities, leading to different retention times.
Principle of Separation: Diastereomeric Interaction
Enantiomers possess identical physical properties in an achiral environment, making their separation by standard chromatography impossible. Chiral HPLC overcomes this by introducing a chiral selector, either coated or bonded to the stationary phase (a Chiral Stationary Phase, or CSP), which forms transient diastereomeric complexes with the enantiomers of the analyte.[2] These diastereomeric complexes have different interaction energies and, consequently, different affinities for the CSP, resulting in their separation. For amino acid esters, polysaccharide-based CSPs are often effective.[3]
Alternatively, a pre-column derivatization approach can be employed, where the enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which can then be separated on a standard achiral column.[4]
dot
Caption: Workflow for Chiral HPLC Separation.
Experimental Protocol: Direct Separation on a Chiral Stationary Phase
This protocol describes a direct method for the enantiomeric separation of a compound structurally similar to Methyl 2-aminopent-4-ynoate hydrochloride, which can be adapted for the target molecule.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Column:
-
A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is a good starting point for method development.[3]
-
-
Mobile Phase:
-
A mixture of hexane and a polar modifier like 2-propanol or ethanol is typically used for normal-phase chiral separations. A common starting point is a ratio of 90:10 (v/v) hexane:2-propanol.
-
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
To assess the separation, a racemic or scalemic mixture is required. If only the (S)-enantiomer is available, a small amount can be racemized or a sample of the (R)-enantiomer can be obtained.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Data Presentation
| Parameter | Method 1: Chiral HPLC (Representative Data) |
| Analyte | α-Alkynyl Amino Ester |
| Stationary Phase | Polysaccharide-based CSP |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | > 99% |
Note: This data is representative for a closely related compound and serves as an example of expected performance. Actual retention times and resolution may vary.
Method 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess.[5] This method does not separate the enantiomers but rather differentiates them in the NMR spectrum.
Principle of Differentiation: Diastereomeric Environment
In a chiral environment, enantiomers can exhibit different NMR spectra. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[6] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, which can lead to different chemical shifts for corresponding protons in the two enantiomers. (R)-(-)-Mandelic acid is a commonly used CSA for chiral amines and their salts.[7][8]
dot
Caption: Principle of NMR with a Chiral Solvating Agent.
Experimental Protocol
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
-
-
Materials:
-
This compound
-
(R)-(-)-Mandelic acid (Chiral Solvating Agent)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.
-
Dissolve the analyte in 0.6-0.7 mL of CDCl₃.
-
Add (R)-(-)-Mandelic acid. A 1:1 molar ratio of CSA to analyte is a good starting point, but optimization may be required.
-
Transfer the solution to an NMR tube and vortex to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved and shows separation into two distinct signals corresponding to the two enantiomers. The α-proton or the methyl ester protons are good candidates.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess using the formula: % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
-
Data Presentation
| Parameter | Method 2: ¹H NMR with (R)-(-)-Mandelic Acid (Representative Data) |
| Analyte | This compound |
| Chiral Solvating Agent | (R)-(-)-Mandelic Acid |
| Solvent | CDCl₃ |
| Observed Proton | Methyl Ester Singlet (-OCH₃) |
| Chemical Shift (S)-enantiomer | ~ 3.75 ppm |
| Chemical Shift (R)-enantiomer | ~ 3.72 ppm |
| Chemical Shift Difference (Δδ) | ~ 0.03 ppm |
| Enantiomeric Excess (% ee) | > 99% (based on integration) |
Note: The chemical shift values are illustrative. The actual values and the magnitude of the chemical shift difference will depend on the specific interactions between the analyte and the CSA.
Method 3: Polarimetry
Polarimetry is a classical and straightforward technique for characterizing chiral compounds.[9] It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance.[10]
Principle of Measurement: Optical Rotation
Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[11] The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). The magnitude of this rotation is an inherent property of the molecule and is expressed as the specific rotation [α]. The specific rotation is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the polarimeter cell.[12] A pure enantiomer will have a characteristic specific rotation, while a racemic mixture will have an optical rotation of zero.[13]
dot
Caption: Schematic of a Polarimeter.
Experimental Protocol
-
Instrumentation:
-
Polarimeter
-
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 50 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or water) in a volumetric flask to obtain a precise concentration (c, in g/100 mL).
-
The choice of solvent is critical as it can influence the specific rotation.[14]
-
-
Measurement:
-
Calibrate the polarimeter with a solvent blank.
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specified temperature (T, typically 20 or 25 °C) and wavelength (λ, usually the sodium D-line at 589 nm).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α]Tλ = (100 × α) / (l × c)
-
-
Data Analysis:
-
Compare the experimentally determined specific rotation to the literature value for the pure enantiomer. The enantiomeric excess can be estimated by: % ee = ([α]observed / [α]pure_enantiomer) x 100
-
Data Presentation
| Parameter | Method 3: Polarimetry (Expected Data) |
| Analyte | This compound |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Methanol |
| Temperature (T) | 25 °C |
| Wavelength (λ) | 589 nm (Sodium D-line) |
| Path Length (l) | 1 dm |
| Observed Rotation (α) | Value to be determined experimentally |
| Specific Rotation [α] | To be calculated and compared with literature value |
Comparison of Methods
| Feature | Chiral HPLC | ¹H NMR with CSA | Polarimetry |
| Principle | Physical separation of enantiomers | Differentiation of enantiomers in a chiral environment | Measurement of bulk optical activity |
| Data Output | Chromatogram with resolved peaks | NMR spectrum with separated signals | Single value of optical rotation |
| Quantitative Accuracy | High, based on peak area integration | High, based on signal integration | Moderate, can be affected by impurities |
| Sensitivity | High (can detect minor enantiomers <0.1%) | Moderate (typically limited to ee >95%) | Low (less reliable for high ee values) |
| Throughput | Moderate (run times of 10-30 min) | High (fast sample preparation and acquisition) | High (very fast measurement) |
| Confirmation of Identity | Provides retention time as a characteristic | Provides full structural information | No structural information |
| Development Effort | Can require significant method development | Relatively straightforward | Minimal setup required |
| Key Advantage | Definitive separation and high sensitivity | Provides structural context and is non-destructive | Simplicity and speed |
| Key Limitation | Requires a suitable chiral column | Potential for signal overlap; lower sensitivity | Non-specific; requires a known standard |
Conclusion and Recommendations
The validation of the stereochemistry of this compound is a critical step in its application in research and development. Each of the discussed methods offers distinct advantages and is suited for different stages of a project.
-
Chiral HPLC stands as the gold standard for the accurate and sensitive determination of enantiomeric excess. Its ability to physically separate the enantiomers provides unambiguous and quantifiable data, making it the preferred method for final quality control and regulatory submissions.
-
¹H NMR with a chiral solvating agent is an excellent tool for in-process control and for confirming the stereochemical outcome of a reaction. Its speed and the wealth of structural information it provides make it highly efficient for synthetic chemists.
-
Polarimetry remains a valuable, rapid technique for a quick assessment of chiral purity, especially when a known reference standard is available. It is particularly useful for routine checks and for confirming the identity of a bulk sample as either a single enantiomer or a racemate.
For a comprehensive and robust validation of the stereochemistry of this compound, a multi-faceted approach is recommended. The use of an orthogonal method, such as NMR or polarimetry, to confirm the results obtained by chiral HPLC provides the highest level of confidence in the stereochemical integrity of this important chiral building block. This self-validating system of analysis ensures that the molecule advancing in the development pipeline is of the required stereochemical purity, thereby mitigating risks and contributing to the overall success of the project.
References
-
Cook, C. W., et al. "DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA." 52nd Lunar and Planetary Science Conference. [Link]
-
Phenomenex. "Chiral HPLC Separations." [Link]
-
Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021. [Link]
-
MacDonald, J. C. "Method for the accurate determination of specific rotation. Specific rotation of valine and leucine." Canadian Journal of Chemistry, 1969. [Link]
-
ResearchGate. "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." [Link]
-
Lucani, C., et al. "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor." Molecules, 2022. [Link]
-
ARKIVOC. "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral." [Link]
-
Zhang, Z., et al. "Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes." Molecules, 2016. [Link]
-
ResearchGate. "NMR Chiral solvating agents." [Link]
-
Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, 2021. [Link]
-
Palkó, M., et al. "Chiral α‐Amino Acid‐Based NMR Solvating Agents." ChemistrySelect, 2018. [Link]
-
Master Organic Chemistry. "Optical Rotation, Optical Activity, and Specific Rotation." [Link]
-
Organic Syntheses. "(r)- and (s)-mandelic acid." [Link]
-
Chemistry LibreTexts. "Polarimetry." [Link]
-
Buchacher, T., et al. "Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation." Molecules, 2022. [Link]
-
Zhang, Y., et al. "Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy." Scholars' Mine, 2023. [Link]
-
Di Pietro, S., et al. "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." Molecules, 2023. [Link]
-
National Center for Biotechnology Information. "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor." PubMed, 2022. [Link]
-
World Health Organization. "1.4 Determination of optical rotation and specific rotation." [Link]
-
Bartoli, S., et al. "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide." The Journal of Organic Chemistry, 2022. [Link]
-
National Center for Biotechnology Information. "One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry." PubMed Central, 2021. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hou.usra.edu [hou.usra.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. digicollections.net [digicollections.net]
- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
Safety Operating Guide
(S)-Methyl 2-aminopent-4-ynoate hydrochloride proper disposal procedures
A Comprehensive Guide to the Safe Disposal of (S)-Methyl 2-aminopent-4-ynoate hydrochloride
This guide provides essential safety and logistical information for the proper disposal of this compound. Tailored for researchers, scientists, and drug development professionals, the following protocols are designed to ensure operational safety, regulatory compliance, and environmental protection. This document synthesizes technical data with field-proven best practices, serving as a critical resource for laboratory personnel.
Disclaimer: This guide is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and the official Safety Data Sheet (SDS) provided by the manufacturer. Always adhere to local, state, and federal regulations for hazardous waste disposal.
Core Principles: Hazard Analysis and Risk Mitigation
Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. The molecule's hazard profile is derived from its distinct functional groups: a terminal alkyne, an amino acid ester, and a hydrochloride salt.
-
Terminal Alkyne: The C≡C-H group presents the most significant chemical hazard. Terminal alkynes are acidic and can react with certain metals (notably copper, silver, mercury, and heavy metal salts) to form highly unstable and explosive acetylides.[1] This reactivity dictates strict segregation from incompatible metal waste streams.
-
Amino Ester Hydrochloride: As the hydrochloride salt of an amine, the compound is expected to be a mild irritant and will form a weakly acidic solution in water.[2] While less reactive than the alkyne moiety, this property is important for spill neutralization and selecting appropriate waste containers.
-
General Toxicity: While specific toxicological data for this compound is limited, structurally similar molecules are classified as irritants to the skin, eyes, and respiratory system.[2][3] Therefore, it must be handled with appropriate measures to prevent exposure.
The table below summarizes the key hazards and necessary precautions.
| Hazard Category | Description | Recommended Safety Measures |
| Reactivity | The terminal alkyne can form explosive metal acetylides. | CRITICAL: Do not mix with waste containing copper, silver, mercury, or other heavy metals. Avoid contact with strong bases which can deprotonate the alkyne.[4] |
| Health Hazards | Causes skin, eye, and potential respiratory irritation.[2] Harmful if swallowed. | Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).[5] |
| Environmental | Avoid release into the environment; may be harmful to aquatic life. | Do not dispose of down the drain or in general trash.[6][7] Collect all waste for approved disposal. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure all safety measures are in place.
-
Engineering Controls: All handling and disposal-related activities must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[8] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat.[6]
-
Emergency Protocol: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent, inert material like sand, vermiculite, or a universal spill absorbent. Avoid raising dust.[5]
-
For Solution Spills: Surround the spill with an absorbent barrier to prevent it from spreading.
-
-
Neutralization (Use with Caution): For small spills, a dilute, weak base like sodium bicarbonate (baking soda) solution can be carefully applied to neutralize the acidic hydrochloride. Be mindful of potential effervescence.
-
Collection: Carefully scoop the absorbed and neutralized material into a designated, robust, and sealable hazardous waste container. Do not use metal scoops or pans.
-
Decontamination: Clean the spill area thoroughly with a detergent solution and water. Collect all cleaning materials (wipes, paper towels) in the same hazardous waste container.
-
Labeling & Disposal: Seal and label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Arrange for pickup through your institution's EHS department.[10]
Standard Operating Procedure: Waste Disposal
Routine disposal of surplus this compound and its contaminated containers must follow a systematic and compliant workflow. Chemical deactivation in the laboratory is not recommended due to the reactivity of the alkyne group. The primary method is collection by a licensed professional disposal service.
Step-by-Step Disposal Protocol
-
Waste Segregation: This is the most critical step. Collect waste containing this compound in a dedicated container labeled for "Halogenated/Nitrogenated Organic Waste" or as directed by your EHS office.
-
DO NOT mix this waste with:
-
Heavy metal waste (e.g., copper, silver, mercury solutions).[1]
-
Strong oxidizing agents.
-
Strong bases (pH > 10).
-
-
-
Container Selection: Use a chemically compatible, sealable waste container, preferably made of high-density polyethylene (HDPE).[10] Ensure the container is in good condition with no leaks or cracks.
-
Accurate Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The associated hazards (Irritant, Reactivity).
-
The date waste was first added.[11]
-
-
Waste Accumulation: Keep the waste container tightly sealed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11] The SAA should be in a secondary containment tray to manage potential leaks.
-
Request for Pickup: Once the container is full or has been in storage for the maximum allowable time (per institutional policy, often 6-12 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
-
Benchchem. (n.d.). Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel. Retrieved from Benchchem website.[6]
-
Benchchem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Retrieved from Benchchem website.[7]
-
Amino Acid Standard - SAFETY DATA SHEET. (2024, December 27).[12]
-
Material Safety Data Sheet. (2010, March 15).[13]
-
Sigma-Aldrich. (2024, June 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.[14]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from Reed College website.[15]
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.[5]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal.[10]
-
PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]2]
-
Fisher Scientific. (2010, October 18). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[8]
-
European Chemicals Agency (ECHA). (2023, June 9). Substance Information: Methyl 2-amino-3-thenoate. Retrieved from [Link]3]
-
Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[9]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]11]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.[1]
-
Chemistry LibreTexts. (2015, January 13). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]4]
Sources
- 1. ethz.ch [ethz.ch]
- 2. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. agilent.com [agilent.com]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reed.edu [reed.edu]
Personal protective equipment for handling (S)-Methyl 2-aminopent-4-ynoate hydrochloride
A Researcher's Guide to Safely Handling (S)-Methyl 2-aminopent-4-ynoate hydrochloride
Welcome to your essential guide for the safe handling, use, and disposal of this compound. As a novel amino acid ester containing a terminal alkyne, this compound presents unique opportunities in drug development and chemical synthesis. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide you with the immediate, practical information necessary to work with this compound confidently and safely, ensuring the integrity of your research and the protection of your team.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. A thorough risk assessment is the cornerstone of safe laboratory practice and should be conducted before any handling of this compound.
Key Hazards:
Engineering Controls: Your First Line of Defense
Before resorting to personal protective equipment (PPE), engineering controls should be in place to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a comprehensive PPE protocol is mandatory for all personnel handling this compound.[6]
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn.[6]
-
Chemical Splash Goggles: For procedures with a higher risk of splashes, such as when transferring solutions, chemical splash goggles that fully seal around the eyes are required.[6]
-
Face Shield: When there is a significant risk of splashing or exothermic reaction, a face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves are a suitable choice for general barrier protection.[6] Given the skin irritation hazard, it is crucial to:
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect your skin and personal clothing.[7]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect against spills and falling objects.[7]
Respiratory Protection
Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator may be necessary.[5][7]
Safe Handling and Operational Plan
A clear, step-by-step operational plan is essential for minimizing risk.
Preparation and Weighing:
-
Don your full PPE before entering the designated handling area.
-
Conduct all weighing and handling of the solid compound within a chemical fume hood.
-
Use disposable weighing paper or a tared container to avoid contamination of balances.
-
Handle the solid gently to minimize dust formation.[2]
Solution Preparation:
-
Slowly add the solid to the solvent to control any potential exothermic reactions.
-
Keep the container capped when not in use to prevent the release of vapors.
Reaction and Work-up:
-
Set up all glassware within the fume hood, ensuring it is clean and free of cracks.[4][9]
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
During work-up procedures involving extractions, be sure to vent separatory funnels frequently to release any pressure buildup.
Storage and Disposal: A Complete Lifecycle Approach
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container in an inert atmosphere, at 2-8°C.[1]
-
Keep it in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal:
-
All waste materials, including empty containers, contaminated gloves, and weighing paper, must be disposed of as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant.[2][10]
-
Never dispose of this chemical down the drain.[5]
Summary of Safety Protocols
| Action | Engineering Control | Personal Protective Equipment (PPE) | Special Handling Notes |
| Weighing/Handling Solid | Chemical Fume Hood | Safety Goggles, Nitrile Gloves, Lab Coat | Minimize dust formation. |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Add solid to solvent slowly. |
| Running Reactions | Chemical Fume Hood | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Ensure proper ventilation and temperature control. |
| Storage | Ventilated Chemical Cabinet | N/A | Store at 2-8°C under an inert atmosphere. |
| Disposal | Designated Waste Area | Nitrile Gloves | Dispose of as hazardous waste. |
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
-
Environmental Health & Safety. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]
-
Chad's Prep. (2018, September 13). 9.3 Preparation of Alkynes. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2024, August 28). MSDS of Methyl (R)-4-aminopentanoate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
FuseSchool - Global Education. (2020, September 28). LABORATORY PREPARATION OF ALKYNES AND SIMPLE TRICKS TO REMEMBER THE REACTION. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. 166271-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. capotchem.cn [capotchem.cn]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

